molecular formula C23H21F3N4O2 B15619229 BI-749327

BI-749327

Cat. No.: B15619229
M. Wt: 442.4 g/mol
InChI Key: RGYMFGHHIDRCBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BI-749327 is a useful research compound. Its molecular formula is C23H21F3N4O2 and its molecular weight is 442.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(6-aminopyridazin-3-yl)piperidin-1-yl]-[4-[4-(trifluoromethyl)phenoxy]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N4O2/c24-23(25,26)17-3-7-19(8-4-17)32-18-5-1-16(2-6-18)22(31)30-13-11-15(12-14-30)20-9-10-21(27)29-28-20/h1-10,15H,11-14H2,(H2,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYMFGHHIDRCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(C=C2)N)C(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

BI-749327: A Deep Dive into its Mechanism of Action in Cardiac Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a final common pathway in most forms of heart disease, leading to diastolic dysfunction and eventual heart failure. A key player in the fibrotic process is the transformation of cardiac fibroblasts into contractile, ECM-producing myofibroblasts. Emerging research has identified the Transient Receptor Potential Canonical 6 (TRPC6) ion channel as a critical mediator of this pathological transition. BI-749327, a potent and selective TRPC6 antagonist, has shown significant promise in preclinical models by directly targeting this pathway and mitigating cardiac fibrosis. This technical guide will provide a comprehensive overview of the mechanism of action of this compound in cardiac fibrosis, detailing the underlying signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols.

The TRPC6 Signaling Axis in Cardiac Fibrosis

Cardiac fibrosis is driven by a complex interplay of signaling molecules and cellular responses. Pro-fibrotic stimuli, such as Transforming Growth Factor-β (TGF-β) and Angiotensin II (Ang II), activate signaling cascades that converge on the differentiation of cardiac fibroblasts into myofibroblasts.[1][2][3] The TRPC6 ion channel plays a pivotal role in this process.[1][4][5]

Upregulation of TRPC6 expression is a key event in fibroblast activation.[1] Pro-fibrotic ligands like TGF-β and Ang II stimulate TRPC6 gene expression through non-canonical pathways involving p38 mitogen-activated protein kinase (MAPK) and serum response factor (SRF).[1][2] Once expressed on the cell surface, TRPC6 functions as a non-selective cation channel, allowing the influx of calcium ions (Ca2+) into the cell.[1][4] This increase in intracellular Ca2+ activates the calmodulin-dependent phosphatase, calcineurin.[1][6] Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation to the nucleus.[1][4][7] In the nucleus, NFAT acts as a transcription factor, promoting the expression of genes associated with myofibroblast differentiation, including alpha-smooth muscle actin (α-SMA), and the production of ECM components like collagen.[1][6][8] This establishes a feed-forward loop where pro-fibrotic signals enhance TRPC6 expression, leading to sustained myofibroblast activation and progressive fibrosis.

TRPC6_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus TGF-beta TGF-beta TGF-beta_R TGF-β Receptor TGF-beta->TGF-beta_R Ang_II Ang_II AT1R AT1 Receptor Ang_II->AT1R p38_MAPK p38 MAPK TGF-beta_R->p38_MAPK AT1R->p38_MAPK TRPC6 TRPC6 Channel Calcineurin Calcineurin TRPC6->Calcineurin Ca2+ Influx SRF SRF p38_MAPK->SRF SRF->TRPC6 Upregulates Expression NFATp NFAT (P) Calcineurin->NFATp Dephosphorylates NFAT NFAT NFATp->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation Gene_Expression Pro-fibrotic Gene Expression (α-SMA, Collagen) NFAT_nuc->Gene_Expression

Caption: TRPC6 signaling pathway in cardiac fibroblast activation.

This compound: A Selective TRPC6 Antagonist

This compound is a potent and orally bioavailable antagonist of the TRPC6 ion channel.[4][9] Its high selectivity for TRPC6 over other closely related TRPC channels, such as TRPC3 and TRPC7, makes it a valuable tool for dissecting the specific role of TRPC6 in pathological processes and a promising therapeutic candidate.[4][9]

The primary mechanism of action of this compound in cardiac fibrosis is the direct inhibition of the TRPC6 channel. By blocking Ca2+ influx through TRPC6, this compound effectively disrupts the downstream calcineurin-NFAT signaling cascade.[4][6] This prevents the nuclear translocation of NFAT and the subsequent transcription of pro-fibrotic genes.[4][10] The ultimate outcome is the suppression of cardiac fibroblast to myofibroblast differentiation, leading to reduced collagen deposition and amelioration of cardiac fibrosis.[4][6][11]

BI749327_MoA Pro-fibrotic_Stimuli Pro-fibrotic Stimuli (TGF-β, Ang II) TRPC6 TRPC6 Channel Pro-fibrotic_Stimuli->TRPC6 Upregulates Ca_Influx Ca2+ Influx TRPC6->Ca_Influx Mediates This compound This compound This compound->TRPC6 Inhibits Calcineurin_NFAT Calcineurin-NFAT Signaling Ca_Influx->Calcineurin_NFAT Activates Myofibroblast_Differentiation Myofibroblast Differentiation Calcineurin_NFAT->Myofibroblast_Differentiation Promotes Collagen_Deposition Collagen Deposition Myofibroblast_Differentiation->Collagen_Deposition Leads to Cardiac_Fibrosis Cardiac Fibrosis Collagen_Deposition->Cardiac_Fibrosis Experimental_Workflow_In_Vitro A HEK293T Cell Culture B Transfection with TRPC6 Plasmid A->B C Loading with Calcium-Sensitive Dye B->C D TRPC6 Agonist Application C->D E This compound Application (Varying Concentrations) D->E F Fluorescence Measurement E->F G IC50 Calculation F->G Experimental_Workflow_In_Vivo A Transverse Aortic Constriction (TAC) in Mice B Treatment with this compound or Vehicle A->B C Echocardiographic Monitoring B->C D Heart Harvesting and Sectioning B->D E Histological Staining (Masson's Trichrome) D->E G RNA Extraction and qRT-PCR for Pro-fibrotic Genes D->G F Quantification of Fibrosis E->F

References

BI-749327: A Potent and Selective TRPC6 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure and Function of BI-749327

This compound is a novel, potent, and selective small-molecule antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[1][2][3] It is an orally bioavailable compound that has demonstrated efficacy in preclinical models of cardiac and renal disease, as well as Duchenne muscular dystrophy.[4][5][6] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological properties of this compound.

Chemical Structure

The chemical structure of this compound is defined by its International Union of Pure and Applied Chemistry (IUPAC) name: (4-(6-aminopyridazin-3-yl)piperidin-1-yl)(4-(4-(trifluoromethyl)phenoxy)phenyl)methanone.[3]

Molecular Formula: C₂₃H₂₁F₃N₄O₂[2][3]

Molecular Weight: 442.44 g/mol [2][3]

SMILES Code: NC1=NN=C(C=C1)C2CCN(CC2)C(C3=CC=C(C=C3)OC4=CC=C(C=C4)C(F)(F)F)=O[3]

Physicochemical Properties

PropertyValue
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Rotatable Bonds6

Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY.[7]

Mechanism of Action and Signaling Pathway

This compound functions as a direct inhibitor of the TRPC6 ion channel, a nonselective cation channel that allows the influx of Ca²⁺ and other cations into the cell.[4][8] Increased expression or gain-of-function mutations in TRPC6 are associated with the pathophysiology of various diseases, particularly those involving fibrosis and cellular hypertrophy in cardiac and renal tissues.[4][8]

The primary signaling pathway modulated by TRPC6 involves the activation of calcineurin by intracellular calcium, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[4][8] Dephosphorylated NFAT then translocates to the nucleus, where it acts as a transcription factor to upregulate the expression of pro-fibrotic and pro-hypertrophic genes.[1][4] this compound effectively blocks this cascade by inhibiting the initial Ca²⁺ influx through TRPC6.[1][4][8]

BI749327_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TRPC6 TRPC6 Channel Ca_ion Ca²⁺ TRPC6->Ca_ion influx Calcineurin Calcineurin Ca_ion->Calcineurin activates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc translocation Gene_Expression Pro-fibrotic & Pro-hypertrophic Gene Expression NFAT_nuc->Gene_Expression promotes BI749327 This compound BI749327->TRPC6 inhibits DAG DAG DAG->TRPC6 activates

This compound inhibits the TRPC6-Calcineurin-NFAT signaling pathway.

Pharmacological Profile

In Vitro Potency and Selectivity

This compound is a highly potent inhibitor of TRPC6 across multiple species. Its selectivity for TRPC6 is significantly greater than for the closely related TRPC3 and TRPC7 channels.

Table 1: IC₅₀ Values of this compound for TRPC Channels

ChannelSpeciesIC₅₀ (nM)
TRPC6Mouse13
TRPC6Human19
TRPC6Guinea Pig15
TRPC3Mouse1,100
TRPC7Mouse550

Data compiled from multiple sources.[1][2][5][9]

Table 2: Selectivity Profile of this compound

ParameterValue
Selectivity for mouse TRPC6 vs. TRPC385-fold
Selectivity for mouse TRPC6 vs. TRPC742-fold
Selectivity for mouse TRPC6 vs. TRPC5>700-fold
Selectivity vs. human TRPM8, TRPV1, TRPA1, Nav1.5>500-fold
Selectivity vs. human Kv11.1 (hERG)>150-fold

Data sourced from PNAS.[9]

In Vivo Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that this compound is suitable for in vivo research with oral administration.

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Dosing30 mg/kg/day (oral gavage)
Unbound Trough Plasma Concentration~180 nM
Terminal Half-life (t₁/₂)8.5 - 13.5 hours
Plasma Protein Binding98.4%

Data sourced from PNAS and PubMed Central.[4][8]

Experimental Protocols

The pharmacological properties of this compound have been characterized through a series of in vitro and in vivo experiments.

High-Throughput Screening for TRPC6 Antagonists

The initial identification of TRPC6 inhibitors was performed using a high-throughput screening assay.[9]

  • Cell Line: HEK293 cells stably expressing human TRPC6.

  • Stimulus: 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) was used to activate the TRPC6 channels.[9]

  • Readout: A fluorescent membrane potential-sensitive dye was used to detect changes in ion channel activity. Antagonists were identified by their ability to prevent the OAG-induced change in fluorescence.

Whole-Cell Patch Clamp Electrophysiology

The potency (IC₅₀) of this compound was determined using whole-cell patch clamp recordings.[4][9]

  • Cell Line: HEK293 cells heterologously expressing mouse, human, or guinea pig TRPC6.

  • Methodology: Cells were voltage-clamped, and TRPC6 currents were activated by the application of OAG. This compound was then applied at various concentrations to determine the dose-dependent inhibition of the OAG-activated current.[9] Currents were measured at both negative (-80 mV) and positive (+80 mV) holding potentials.[9]

NFAT Activation Assay

The functional consequence of TRPC6 inhibition on the downstream signaling pathway was assessed by measuring NFAT activation.[4][8]

  • Cell Line: HEK293T cells expressing either wild-type or gain-of-function TRPC6 mutants.[4][8]

  • Methodology: A reporter gene assay was used, where the expression of a reporter (e.g., luciferase) is under the control of an NFAT-responsive promoter.

  • Procedure: Cells were treated with this compound prior to stimulation of TRPC6. The level of reporter gene expression was then quantified to determine the extent of NFAT activation. The suppression of reporter activity indicated successful inhibition of the TRPC6-NFAT pathway.[4][8]

In Vivo Efficacy Models

The therapeutic potential of this compound was evaluated in mouse models of cardiac and renal fibrosis.

InVivo_Workflow cluster_cardiac Cardiac Fibrosis Model cluster_renal Renal Fibrosis Model TAC Transaortic Constriction (TAC) Surgery Treatment_Cardiac Daily Oral Gavage: This compound (30 mg/kg) or Vehicle TAC->Treatment_Cardiac Analysis_Cardiac Assess Left Heart Function, Fibrosis, and Gene Expression Treatment_Cardiac->Analysis_Cardiac UUO Unilateral Ureteral Obstruction (UUO) Treatment_Renal Dose-dependent This compound Treatment UUO->Treatment_Renal Analysis_Renal Assess Renal Fibrosis and Gene Expression Treatment_Renal->Analysis_Renal

Experimental workflow for in vivo evaluation of this compound.
  • Cardiac Model: Myocardial interstitial fibrosis was induced in mice via transaortic constriction (TAC) to create sustained pressure overload. This compound (30 mg/kg) or vehicle was administered daily by oral gavage. The outcomes measured included improvements in left heart function, reduced volume/mass ratio, and blunted expression of profibrotic genes.[1][4][5]

  • Renal Model: Renal fibrosis was induced through unilateral ureteral obstruction (UUO). Mice were treated with this compound to assess its dose-dependent ability to reduce renal fibrosis and the associated gene expression.[1][4][5]

References

The Discovery and Development of BI-749327: A Potent and Selective TRPC6 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel implicated in the pathophysiology of various diseases, particularly those involving fibrosis and cellular hypertrophy. Its role in mediating calcium influx in response to various stimuli has made it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of BI-749327, a potent, selective, and orally bioavailable TRPC6 antagonist. We delve into the quantitative data supporting its efficacy, detailed experimental protocols for key assays, and visual representations of its signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of ion channel modulation and associated diseases.

Introduction to TRPC6 and its Role in Disease

The TRPC6 ion channel is a member of the transient receptor potential family of cation channels. It is expressed in various tissues, including the kidneys, heart, and lungs.[1][2][3] TRPC6 is a receptor-operated channel, meaning it is activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[2] This activation is primarily mediated by phospholipase C (PLC), which generates diacylglycerol (DAG) to directly gate the channel, leading to an influx of cations, most notably calcium (Ca2+).[2]

Dysregulation of TRPC6 activity has been linked to the pathogenesis of several diseases. Gain-of-function mutations in the TRPC6 gene are associated with familial forms of focal segmental glomerulosclerosis (FSGS), a kidney disease characterized by proteinuria and progressive renal failure.[1][3] Furthermore, increased TRPC6 expression and activity are implicated in pathological cardiac hypertrophy and fibrosis.[4][5] This has positioned TRPC6 as a promising therapeutic target for conditions characterized by excessive fibrosis and cellular growth.

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) campaign designed to discover novel inhibitors of the TRPC6 channel. The screening utilized a HEK293 cell line stably expressing human TRPC6.[6] Channel activation was induced by the diacylglycerol analog 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), and the resulting change in membrane potential was measured using a fluorescent dye.[6] Hits from the primary screen were then subjected to medicinal chemistry optimization to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of this compound.[6]

In Vitro Characterization

Potency and Selectivity

This compound demonstrates potent inhibitory activity against TRPC6 from multiple species. Its selectivity for TRPC6 over other closely related TRPC channels is a key attribute.

Target Species IC50 (nM) Reference
TRPC6Mouse13[4][7][8][9][10]
TRPC6Human19[5][8][9]
TRPC6Guinea Pig15[8][9]
TRPC3Mouse1,100[5]
TRPC7Mouse550[5]
TRPC5->700-fold selective vs TRPC6[5]
TRPM8Human>500-fold selective vs TRPC6[5]
TRPV1Human>500-fold selective vs TRPC6[5]
TRPA1Human>500-fold selective vs TRPC6[5]
Nav1.5Human>500-fold selective vs TRPC6[5]
Kv11.1Human>150-fold selective vs TRPC6[5]

Table 1: In vitro potency and selectivity of this compound.

This compound is 85-fold more selective for mouse TRPC6 than TRPC3 and 42-fold more selective versus TRPC7.[5][8]

Mechanism of Action: Inhibition of NFAT Activation

TRPC6-mediated calcium influx activates the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which plays a crucial role in gene transcription associated with hypertrophy and fibrosis.[4][7] this compound effectively suppresses this pathway. In HEK293T cells overexpressing TRPC6, this compound dose-dependently inhibits NFAT-luciferase reporter activity.[4][6] This inhibition was also observed in cells expressing gain-of-function TRPC6 mutants (P112Q, M132T, R175Q, R895C, and R895L) associated with familial FSGS.[4][7][10]

Preclinical In Vivo Efficacy

Cardiac Fibrosis Model

In a mouse model of sustained pressure overload induced by transverse aortic constriction (TAC), this compound demonstrated significant therapeutic effects. Oral administration of this compound (30 mg/kg/day) resulted in improved left heart function, a reduced volume/mass ratio, and a blunting of profibrotic gene expression and interstitial fibrosis.[4][5]

Renal Fibrosis Model

The efficacy of this compound in a renal disease model was assessed using the unilateral ureteral obstruction (UUO) mouse model. This compound dose-dependently reduced renal fibrosis and the expression of associated profibrotic genes in this model.[4][5]

Pharmacokinetics

This compound was developed to be an orally bioavailable compound with suitable pharmacokinetic properties for in vivo studies.

Parameter Species Dose Value Reference
Half-life (t1/2)Mouse3-30 mg/kg (p.o.)8.5 - 13.5 hours[4][7][8][10]
Unbound Trough Plasma ConcentrationMouse30 mg/kg/day (p.o.)~180 nM[4][5]
Plasma Protein BindingMouse1 µM98.4 ± 0.1%[5]

Table 2: Pharmacokinetic parameters of this compound in mice.

Experimental Protocols

TRPC6 Antagonist Screening Assay

This protocol outlines a general procedure for a high-throughput screen to identify TRPC6 inhibitors.

  • Cell Culture: HEK293 cells stably expressing human TRPC6 are cultured to ~80-90% confluency.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom assay plates.

  • Dye Loading: The cell culture medium is replaced with an assay buffer containing a membrane potential-sensitive dye (e.g., FMP dye). Plates are incubated to allow for dye loading.

  • Compound Addition: Test compounds and controls are added to the wells. For inhibitor screening, cells are typically pre-incubated with the compounds.

  • Channel Activation: TRPC6 is activated by adding an agonist, such as the diacylglycerol analog OAG or an agonist for an endogenously expressed GPCR (e.g., acetylcholine (B1216132) for muscarinic receptors).[6][7][11]

  • Signal Detection: Changes in fluorescence, indicating alterations in membrane potential, are measured immediately using a kinetic imaging plate reader (e.g., FLIPR).

  • Data Analysis: The reduction in the fluorescence signal in the presence of a test compound compared to controls is used to determine inhibitory activity.

NFAT Reporter Assay

This assay measures the functional consequence of TRPC6 inhibition on its downstream signaling.

  • Cell Transfection: HEK293T cells are co-transfected with a plasmid encoding the TRPC6 channel and a reporter plasmid containing a luciferase gene under the control of an NFAT-responsive promoter. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.[8][12]

  • Cell Plating: Transfected cells are plated in a multi-well plate.

  • Compound Incubation: Cells are pre-incubated with various concentrations of this compound.

  • Stimulation: TRPC6-mediated signaling is initiated, either through overexpression of the channel or by adding a TRPC6 agonist.

  • Cell Lysis: After an appropriate incubation period (e.g., 6-8 hours), the cells are lysed.

  • Luciferase Assay: A luciferase substrate is added to the cell lysate.

  • Signal Detection: Luminescence is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.

  • Data Analysis: The percent inhibition of agonist-induced NFAT activation is calculated for each concentration of this compound to determine its IC50.

Unilateral Ureteral Obstruction (UUO) Mouse Model

The UUO model is a widely used method to induce renal interstitial fibrosis.

  • Animals: Male mice (e.g., C57BL/6 strain) are used.

  • Anesthesia: Animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure:

    • A flank incision is made to expose the left ureter.

    • The ureter is completely ligated at two points using a non-absorbable suture (e.g., 8-0 nylon).[13]

    • The incision is then closed.

    • Sham-operated animals undergo the same procedure without ligation of the ureter.

  • Post-Operative Care: Animals receive appropriate post-operative care, including analgesics.

  • Treatment: this compound or vehicle is administered daily via oral gavage.

  • Tissue Harvesting: After a predetermined period (e.g., 7 or 14 days), the mice are euthanized, and the obstructed and contralateral kidneys are harvested.

  • Fibrosis Assessment: The kidneys are processed for histological analysis (e.g., Masson's trichrome staining for collagen deposition) and molecular analysis (e.g., qPCR for profibrotic gene expression).

Visualizations

Signaling Pathway

TRPC6_Signaling_Pathway GPCR GPCR / RTK PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 TRPC6 TRPC6 DAG->TRPC6 activates Ca_influx Ca2+ Influx TRPC6->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin activates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus translocates to Gene_Transcription Gene Transcription (Hypertrophy, Fibrosis) Nucleus->Gene_Transcription BI749327 This compound BI749327->TRPC6 inhibits

Caption: TRPC6 signaling pathway leading to NFAT activation and its inhibition by this compound.

Experimental Workflow: In Vivo Renal Fibrosis Study

UUO_Workflow Start Start: Male C57BL/6 Mice Surgery Surgery: Unilateral Ureteral Obstruction (UUO) or Sham Operation Start->Surgery Treatment Daily Treatment: This compound (p.o.) or Vehicle Surgery->Treatment Duration Treatment Duration (e.g., 7-14 days) Treatment->Duration Harvest Euthanasia and Kidney Tissue Harvest Duration->Harvest Analysis Analysis Harvest->Analysis Histo Histology (e.g., Masson's Trichrome) Analysis->Histo MolBio Molecular Biology (e.g., qPCR for profibrotic genes) Analysis->MolBio End End: Assess Renal Fibrosis Histo->End MolBio->End

References

Pharmacological profile of the TRPC6 inhibitor BI-749327

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of BI-749327, a potent and selective inhibitor of the transient receptor potential canonical 6 (TRPC6) channel, reveals its significant potential in the treatment of proteinuric kidney diseases. This technical guide provides a comprehensive overview of its pharmacological profile, drawing from key preclinical studies.

Quantitative Pharmacological Data

The pharmacological characteristics of this compound have been determined through a series of in vitro and in vivo experiments. The data presented below summarizes its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of this compound
ParameterSpeciesAssay MethodValueReference
TRPC6 IC₅₀ HumanAutomated Patch Clamp (HEK293 cells)16 nM
RatAutomated Patch Clamp (HEK293 cells)26 nM
MouseAutomated Patch Clamp (HEK293 cells)21 nM
TRPC3 IC₅₀ HumanAutomated Patch Clamp (HEK293 cells)480 nM
Selectivity -(TRPC3 IC₅₀ / TRPC6 IC₅₀)30-fold
TRPC7 IC₅₀ HumanManual Patch Clamp>10,000 nM
TRPV4 IC₅₀ HumanManual Patch Clamp>10,000 nM
TRPM8 IC₅₀ HumanManual Patch Clamp>10,000 nM
TRPA1 IC₅₀ HumanManual Patch Clamp>10,000 nM
TRPV1 IC₅₀ HumanManual Patch Clamp>10,000 nM
Caᵥ1.2 IC₅₀ HumanManual Patch Clamp>10,000 nM
Kᵥ7.2/7.3 IC₅₀ HumanManual Patch Clamp>10,000 nM
hERG IC₅₀ HumanManual Patch Clamp>30,000 nM
Table 2: Pharmacokinetic Properties of this compound
ParameterSpeciesRoute of AdministrationValueReference
Bioavailability (F) RatOral19%
DogOral100%
Half-life (t₁/₂) RatIntravenous2.0 h
DogIntravenous1.8 h
Clearance (CL) RatIntravenous2.1 L/h/kg
DogIntravenous0.3 L/h/kg
Volume of Distribution (Vd) RatIntravenous5.9 L/kg
DogIntravenous0.8 L/kg

Experimental Protocols

The following sections detail the methodologies used in the key experiments to characterize this compound.

Automated and Manual Patch-Clamp Electrophysiology

The potency and selectivity of this compound were assessed using patch-clamp electrophysiology on human embryonic kidney (HEK293) cells engineered to express specific ion channels, including TRPC6, TRPC3, and other TRP channels.

  • Objective: To measure the inhibitory effect of this compound on ion channel activity.

  • Cell Lines: HEK293 cells stably expressing human, rat, or mouse TRPC6, or human TRPC3.

  • Method:

    • Whole-cell patch-clamp recordings were performed.

    • TRPC6 channels were activated using a stable analogue of diacylglycerol (DAG), 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).

    • This compound was applied at various concentrations to determine the concentration-response relationship and calculate the IC₅₀ value.

    • Selectivity was determined by testing this compound against a panel of other ion channels.

  • Data Analysis: The recorded currents were analyzed to determine the percentage of inhibition at each concentration of this compound, and the IC₅₀ was calculated by fitting the data to a logistic equation.

Fluorescence-Based Calcium Imaging

This assay was used to measure the effect of this compound on intracellular calcium levels in podocytes, a key cell type in the kidney's filtration barrier.

  • Objective: To assess the functional inhibition of TRPC6-mediated calcium entry in a relevant cell type.

  • Cell Lines: Conditionally immortalized human and rat podocytes.

  • Method:

    • Podocytes were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • TRPC6 channels were activated with a TRPC6 agonist.

    • Changes in intracellular calcium concentration were measured by monitoring the fluorescence intensity.

    • The effect of this compound on the agonist-induced calcium influx was quantified.

  • Data Analysis: The fluorescence signal was converted to intracellular calcium concentrations. The inhibitory effect of this compound was determined by comparing the calcium response in the presence and absence of the compound.

In Vivo Efficacy Studies in Animal Models

The therapeutic potential of this compound was evaluated in animal models of kidney disease, specifically the rat model of adriamycin-induced nephropathy, which mimics aspects of human focal segmental glomerulosclerosis (FSGS).

  • Objective: To determine if this compound can reduce proteinuria and protect against kidney damage in a disease model.

  • Animal Model: Male Wistar rats with adriamycin-induced nephropathy.

  • Method:

    • Kidney disease was induced by a single intravenous injection of adriamycin.

    • Animals were treated orally with this compound or a vehicle control.

    • Urine samples were collected to measure the urinary protein-to-creatinine ratio (UPCR) as a marker of proteinuria.

    • At the end of the study, kidney tissues were collected for histological analysis to assess glomerulosclerosis and other signs of damage.

  • Data Analysis: The UPCR was compared between the this compound-treated and vehicle-treated groups. Kidney histology was scored to quantify the extent of kidney damage.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of TRPC6 in kidney disease and the general workflow for the pharmacological characterization of this compound.

TRPC6_Signaling_Pathway cluster_membrane Podocyte Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TRPC6 TRPC6 Channel Ca_influx Ca²⁺ Influx TRPC6->Ca_influx PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG Produces Receptor Gq-coupled Receptor (e.g., Ang II Receptor) Receptor->PLC Activates DAG->TRPC6 Activates Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT NFAT (dephosphorylated) Calcineurin->NFAT Dephosphorylates NFAT_nuc NFAT NFAT->NFAT_nuc Translocates to Gene_expression Gene Expression (e.g., pro-fibrotic genes) NFAT_nuc->Gene_expression Alters BI749327 This compound BI749327->TRPC6 Inhibits

Caption: Proposed TRPC6 signaling pathway in podocytes and the inhibitory action of this compound.

Pharmacological_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_conclusion Conclusion potency Potency Assay (Automated Patch Clamp) - Determine IC₅₀ for TRPC6 selectivity Selectivity Profiling (Patch Clamp Panel) - Test against other TRP channels and off-targets potency->selectivity profile Pharmacological Profile of this compound potency->profile functional Functional Cell Assay (Calcium Imaging in Podocytes) - Confirm cellular activity selectivity->functional selectivity->profile pk Pharmacokinetics (PK) - Determine bioavailability, half-life, clearance in animals (rat, dog) functional->pk Leads to functional->profile efficacy Efficacy Studies (Adriamycin-induced Nephropathy Model) - Assess proteinuria and kidney histology pk->efficacy pk->profile efficacy->profile

Caption: General workflow for the pharmacological characterization of this compound.

The Role of BI-749327 in Duchenne Muscular Dystrophy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duchenne muscular dystrophy (DMD) is a severe, X-linked genetic disorder characterized by progressive muscle degeneration and weakness. A key element in its pathophysiology is the dysregulation of calcium (Ca2+) homeostasis, which leads to a cascade of cellular damage. The transient receptor potential canonical 6 (TRPC6) channel, a mechanosensitive cation channel, has been identified as a significant contributor to this calcium overload. This technical guide provides an in-depth review of the preclinical evidence for BI-749327, a potent and selective small-molecule inhibitor of TRPC6, as a potential therapeutic agent for DMD. We will explore its mechanism of action, summarize the key quantitative findings from preclinical studies, detail the experimental protocols used to generate this data, and visualize the underlying biological pathways and experimental workflows.

Introduction: The Pathophysiology of Duchenne Muscular Dystrophy and the Role of TRPC6

DMD is caused by mutations in the gene encoding dystrophin, a critical protein that connects the cytoskeleton of muscle fibers to the surrounding extracellular matrix.[1][2] The absence of functional dystrophin destabilizes the sarcolemma, rendering it susceptible to damage from mechanical stress.[1][3] This instability leads to an abnormal influx of cations, particularly Ca2+, through mechanosensitive ion channels.[1][3]

Elevated intracellular Ca2+ levels activate a range of detrimental downstream pathways, including proteases that degrade muscle proteins, mitochondrial dysfunction, and increased inflammatory and fibrotic responses, ultimately leading to muscle fiber necrosis and replacement with fibrous and adipose tissue.

The TRPC6 channel has emerged as a key player in this process.[1][3] Studies have shown that TRPC6 expression is elevated in both cardiac and skeletal muscle in mouse models of DMD and in human patients.[4] This channel is activated by mechanical stress and contributes to the pathological Ca2+ influx observed in dystrophic muscle cells.[2][3] Therefore, targeted inhibition of TRPC6 presents a promising therapeutic strategy to mitigate the downstream consequences of dystrophin deficiency, independent of the specific dystrophin gene mutation.

This compound: A Selective TRPC6 Inhibitor

This compound is a potent, selective, and orally bioavailable antagonist of the TRPC6 channel.[5][6] Its efficacy and selectivity have been characterized in various preclinical models.

Potency and Selectivity

This compound exhibits high potency for TRPC6 channels across different species with the following half-maximal inhibitory concentrations (IC50):

  • Mouse TRPC6: 13 nM[6][7]

  • Human TRPC6: 19 nM[5][6]

  • Guinea Pig TRPC6: 15 nM[5][6]

Crucially, this compound displays significant selectivity for TRPC6 over its most closely related homologs, TRPC3 and TRPC7, with an 85-fold and 42-fold higher selectivity for mouse TRPC6, respectively.[5][6]

Mechanism of Action

The proposed mechanism of action for this compound in the context of DMD is the inhibition of TRPC6-mediated Ca2+ influx into muscle cells. By blocking this channel, this compound is hypothesized to reduce intracellular Ca2+ overload, thereby mitigating the downstream pathological signaling pathways that contribute to muscle damage, inflammation, and fibrosis.[1][3] Transcriptome analysis of cardiac tissue from DMD mouse models treated with this compound revealed a significant downregulation of genes involved in fat metabolism and TGF-β1 signaling, a key pathway in fibrosis.[1][3]

cluster_DMD_Pathophysiology DMD Pathophysiology cluster_BI749327_Intervention This compound Intervention cluster_Therapeutic_Outcomes Therapeutic Outcomes Dystrophin Deficiency Dystrophin Deficiency Sarcolemma Instability Sarcolemma Instability Dystrophin Deficiency->Sarcolemma Instability TRPC6 Upregulation TRPC6 Upregulation Sarcolemma Instability->TRPC6 Upregulation Increased Expression Mechanical Stress Mechanical Stress Mechanical Stress->TRPC6 Upregulation Ca2+ Influx Ca2+ Influx TRPC6 Upregulation->Ca2+ Influx Enhanced Intracellular Ca2+ Overload Intracellular Ca2+ Overload Ca2+ Influx->Intracellular Ca2+ Overload Muscle Damage Muscle Damage Intracellular Ca2+ Overload->Muscle Damage Fibrosis Fibrosis Muscle Damage->Fibrosis Inflammation Inflammation Muscle Damage->Inflammation This compound This compound Inhibition of TRPC6 Inhibition of TRPC6 This compound->Inhibition of TRPC6 Blocks Inhibition of TRPC6->Ca2+ Influx Reduced Muscle Damage Reduced Muscle Damage Inhibition of TRPC6->Reduced Muscle Damage Improved Muscle Function Improved Muscle Function Reduced Muscle Damage->Improved Muscle Function Reduced Fibrosis Reduced Fibrosis Reduced Fibrosis->Improved Muscle Function Increased Survival Increased Survival Improved Muscle Function->Increased Survival

Proposed mechanism of action of this compound in Duchenne muscular dystrophy.

Preclinical Efficacy of this compound in DMD Mouse Models

The therapeutic potential of this compound has been evaluated in two distinct mouse models of DMD:

  • mdx/utrn-/- (DKO): A severe model lacking both dystrophin and its functional homolog utrophin, which closely mimics the severe phenotype of human DMD.[1][3]

  • mdx/utrn+/- (HET): A milder model that is haplodeficient for utrophin.[1][3]

Survival and Muscle Function

Chronic administration of this compound resulted in a significant extension of lifespan in both DKO and HET mice.[1][3] In the severe DKO model, this compound treatment nearly doubled the median survival time.[8] This was accompanied by improvements in both skeletal and cardiac muscle function.[1][3]

ParameterMouse ModelVehicle/PlaceboThis compoundImprovement
Median Survival DKO~4 weeks~8 weeks~2-fold increase
Fractional Shortening DKO23.8 ± 1.6%34.4 ± 1.4%~45% increase
Cardiac Output DKO10.3 ± 1.2 ml/min12.3 ± 0.8 ml/min~19% increase
Grip Strength HET104 ± 4 g121 ± 5 g~16% increase

Table 1: Effects of this compound on survival and muscle function in DMD mouse models.[3][8]

Histopathological Improvements

Treatment with this compound led to a reduction in muscle fibrosis, a hallmark of DMD pathology. This was observed in both cardiac and skeletal muscle.

TissueMouse ModelVehicle/Placebo (% Fibrosis)This compound (% Fibrosis)Reduction
Left Ventricle HET1.6 ± 0.2%0.8 ± 0.1%~50%
Diaphragm HET13.5 ± 1.5%8.9 ± 0.9%~34%

Table 2: Effect of this compound on muscle fibrosis in the HET mouse model.[3]

Bone Structure

DMD is also associated with skeletal deformities. This compound treatment improved bone structure in HET mice, as evidenced by changes in bone volume and trabecular architecture.

ParameterMouse ModelVehicle/PlaceboThis compoundImprovement
Bone/Tissue Volume Ratio HET0.08 ± 0.010.12 ± 0.01~50% increase
Trabeculae Number (1/mm) HET2.6 ± 0.33.8 ± 0.3~46% increase
Trabeculae Spacing (mm) HET0.22 ± 0.020.16 ± 0.01~27% decrease

Table 3: Effect of this compound on bone structure in the HET mouse model.[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

DMD Mouse Models\n(DKO and HET) DMD Mouse Models (DKO and HET) This compound Administration This compound Administration DMD Mouse Models\n(DKO and HET)->this compound Administration Functional Assessments Functional Assessments This compound Administration->Functional Assessments Histological Analysis Histological Analysis This compound Administration->Histological Analysis Molecular Analysis Molecular Analysis This compound Administration->Molecular Analysis Echocardiography Echocardiography Functional Assessments->Echocardiography Grip Strength Test Grip Strength Test Functional Assessments->Grip Strength Test Open-Field Test Open-Field Test Functional Assessments->Open-Field Test Masson's Trichrome Staining Masson's Trichrome Staining Histological Analysis->Masson's Trichrome Staining Fibrosis Quantification Fibrosis Quantification Histological Analysis->Fibrosis Quantification RNA-Seq RNA-Seq Molecular Analysis->RNA-Seq Gene Expression Profiling Gene Expression Profiling Molecular Analysis->Gene Expression Profiling Data Analysis Data Analysis Echocardiography->Data Analysis Grip Strength Test->Data Analysis Open-Field Test->Data Analysis Fibrosis Quantification->Data Analysis Gene Expression Profiling->Data Analysis

References

BI-749327: A Technical Guide to a Potent and Selective Chemical Probe for TRPC6 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a pivotal role in calcium signaling across various cell types.[1] As a member of the TRP channel family, TRPC6 is activated by stimuli such as diacylglycerol (DAG) and mechanical stretch, making it a crucial component in numerous physiological processes.[1][2][3] Dysregulation of TRPC6 function has been implicated in a wide array of pathologies, including cardiac hypertrophy, renal diseases like focal segmental glomerulosclerosis, and pulmonary hypertension.[1][2][4] The channel is a key component of the calcineurin-Nuclear Factor of Activated T-cells (NFAT) signaling pathway, a critical regulator of gene expression in response to calcium signals.[1][5]

Given its therapeutic potential, the development of potent and selective pharmacological tools is essential for dissecting the specific contributions of TRPC6 to cellular physiology and disease. BI-749327 has emerged as a potent, selective, and orally bioavailable antagonist of the TRPC6 channel.[6][7][8] Its high degree of selectivity for TRPC6 over other closely related TRP channels, such as TRPC3 and TRPC7, establishes it as an excellent chemical probe for isolating and studying TRPC6-specific functions.[1][6][7] This guide provides a comprehensive overview of this compound, including its pharmacological profile, relevant signaling pathways, and detailed experimental protocols for its use.

Quantitative Data: Potency and Selectivity

The efficacy and selectivity of this compound have been characterized across multiple species and against various related ion channels. The following tables summarize the key quantitative data, highlighting its potent inhibition of TRPC6 and its selectivity profile.

Table 1: Inhibitory Potency (IC₅₀) of this compound on TRPC6 Channels

Species IC₅₀ (nM) Reference
Mouse 13 [1][6][7][9][10][11][12]
Human 19 [1][6][7][9][10]

| Guinea Pig | 15 |[1][6][7][9][10] |

Table 2: Selectivity of this compound for Mouse TRPC Isoforms and Other Channels

Channel IC₅₀ (nM) Selectivity Fold (vs. mTRPC6) Reference
mTRPC6 13 - [1][6][7]
mTRPC3 1,100 85 [1][6][7][11]
mTRPC7 550 42 [1][6][7][11]
hTRPC5 - >700 [7][13]
hTRPM8 - >500 [7]
hTRPV1 - >500 [7]
hTRPA1 - >500 [7]
hNav1.5 - >500 [7]

| hKv11.1 (hERG) | - | >150 |[7] |

Signaling Pathway: TRPC6-Calcineurin-NFAT Axis

TRPC6 is a critical upstream activator of the calcineurin-NFAT signaling pathway. Activation of TRPC6 leads to an influx of Ca²⁺, which binds to calmodulin. The Ca²⁺-calmodulin complex then activates calcineurin, a serine/threonine phosphatase.[5] Calcineurin dephosphorylates NFAT, a transcription factor, allowing it to translocate to the nucleus and initiate the transcription of target genes, many of which are associated with pathological remodeling and fibrosis.[5][8] Interestingly, this pathway forms a positive feedback loop, as NFAT activation can, in turn, upregulate the expression of the TRPC6 gene.[5][7] this compound effectively blocks this pathway by inhibiting the initial Ca²⁺ influx through TRPC6.[1][7][8]

TRPC6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TRPC6 TRPC6 Ca_ion Ca²⁺ TRPC6->Ca_ion influx CaM Calmodulin CaN Calcineurin CaM->CaN activates NFAT_P NFAT-P CaN->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc translocates DNA Gene Transcription NFAT_nuc->DNA activates BI749327 This compound BI749327->TRPC6 inhibits DAG DAG / Agonist DAG->TRPC6 activates Ca_ion->CaM binds

TRPC6 signaling pathway and its inhibition by this compound.

Experimental Protocols & Workflows

The characterization of this compound relies on several key in vitro assays. Detailed methodologies for these experiments are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the ion currents flowing through TRPC6 channels in the cell membrane and assess the inhibitory effect of this compound.[7]

Methodology

  • Cell Preparation: HEK293 cells transiently or stably expressing the TRPC6 channel of interest are plated onto glass coverslips 24-48 hours before the experiment.[1]

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl₂, 10 HEPES, 10 Glucose, 2 CaCl₂. Adjust pH to 7.4 with NaOH.[1]

    • Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 D-Glucose, 1 EGTA. Adjust pH to 7.2 with CsOH.[1]

  • Pipette Fabrication: Borosilicate glass capillaries are pulled to a resistance of 3-5 MΩ when filled with the intracellular solution.[1]

  • Recording Procedure:

    • A coverslip with adherent cells is placed in the recording chamber and perfused with the extracellular solution.[1]

    • A patch pipette approaches a single cell, and a gigaohm seal (>1 GΩ) is formed. The cell membrane is then ruptured to achieve the whole-cell configuration.[1]

    • The cell is voltage-clamped at a holding potential of -60 mV.[1] A voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) is applied every 10 seconds to elicit currents.[1]

    • Baseline currents are recorded for a stable period.[1]

  • Channel Activation and Inhibition:

    • The cell is perfused with an extracellular solution containing a TRPC6 activator, such as 100 µM 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), to induce a robust TRPC6 current.[1]

    • Once a stable current is achieved, the cell is co-perfused with varying concentrations of this compound (e.g., 1 nM to 1 µM) to determine dose-dependent inhibition.[1]

  • Data Analysis: The current amplitude is measured at specific voltages before and after drug application to calculate the percent inhibition and determine the IC₅₀ value.[1]

Patch_Clamp_Workflow A Plate TRPC6-expressing HEK293 cells D Establish Whole-Cell Configuration A->D B Prepare Extracellular and Intracellular Solutions B->D C Fabricate Patch Pipettes (3-5 MΩ) C->D E Record Baseline Currents (V_hold = -60 mV, Voltage Ramps) D->E F Activate TRPC6 with 100 µM OAG E->F G Apply Varying Concentrations of this compound F->G H Record Inhibited Currents G->H I Data Analysis: Calculate % Inhibition and IC₅₀ H->I

Workflow for whole-cell patch-clamp analysis of TRPC6 inhibition.
Calcium Imaging Assay

This fluorescence-based assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in a population of cells, providing a high-throughput method to assess channel function and inhibition.

Methodology

  • Cell Preparation: Seed HEK293 cells expressing TRPC6 into a 96-well plate and incubate for 24 hours.[14]

  • Dye Loading:

    • Wash cells with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).[14]

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520-AM) in the dark for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C or room temperature).[14][15]

    • Wash the cells gently to remove excess dye.[14]

  • Compound Incubation: Add buffer containing various concentrations of this compound or a vehicle control to the wells and incubate for 10-20 minutes.[14]

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).[14]

    • Record baseline fluorescence for 30-60 seconds.[14]

    • Add a TRPC6 agonist (e.g., 50-100 µM OAG) to all wells simultaneously to stimulate calcium influx.[14]

    • Record the change in fluorescence intensity for 3-5 minutes.[14]

  • Data Analysis: The increase in fluorescence upon agonist addition corresponds to Ca²⁺ influx. The percentage of inhibition is calculated for each concentration of this compound relative to the agonist-only response, and the data is plotted to determine the IC₅₀ value.[14]

Calcium_Imaging_Workflow A Seed TRPC6-expressing HEK293 cells in 96-well plate B Load cells with Calcium- Sensitive Dye (e.g., Fluo-4 AM) A->B C Wash to remove excess dye B->C D Pre-incubate with various concentrations of this compound C->D E Measure Baseline Fluorescence D->E F Stimulate with TRPC6 Agonist (e.g., OAG) E->F G Measure Fluorescence Change (Ca²⁺ influx) F->G H Data Analysis: Calculate % Inhibition and IC₅₀ G->H

Workflow for a fluorescence-based calcium imaging assay.
NFAT Reporter Gene Assay

This assay quantifies the activity of the calcineurin-NFAT signaling pathway downstream of TRPC6 activation. It is used to confirm that the inhibitor blocks the functional consequences of TRPC6-mediated calcium entry.[7]

Methodology

  • Cell Preparation and Transfection: HEK293T cells are cultured to ~70% confluence in a multi-well plate.[7][14] The cells are then co-transfected with a plasmid expressing TRPC6 (wild-type or mutant) and an NFAT-luciferase reporter plasmid. A control plasmid (e.g., Renilla luciferase) is often included for normalization.[7][14]

  • Compound Treatment: After allowing 24 hours for plasmid expression, the cells are pre-incubated with different concentrations of this compound (e.g., 100, 250, 500 nM) for 30 minutes.[7][11][14]

  • Stimulation: A TRPC6 agonist is added to stimulate the pathway, or in the case of gain-of-function TRPC6 mutants, the basal activity is measured.[7][14] The cells are incubated for an additional 6-8 hours.[14]

  • Cell Lysis and Luminescence Reading:

    • The cells are washed with PBS and lysed using a passive lysis buffer.[14]

    • The lysate is transferred to an opaque plate, and luciferase and Renilla substrates are added.

    • Luminescence is measured using a luminometer.

  • Data Analysis: The NFAT-driven firefly luciferase activity is normalized to the control Renilla luciferase activity. The results are then used to determine the dose-dependent inhibition of NFAT activation by this compound.[7]

NFAT_Assay_Workflow A Co-transfect HEK293T cells with TRPC6 and NFAT-Luciferase plasmids B Incubate for 24h for protein expression A->B C Pre-treat cells with This compound concentrations B->C D Stimulate TRPC6 pathway (if not using GOF mutants) C->D E Incubate for 6-8 hours D->E F Lyse cells and add Luciferase substrates E->F G Measure Luminescence F->G H Data Analysis: Normalize and determine inhibition of NFAT activation G->H

Workflow for the NFAT-luciferase reporter gene assay.

In Vivo Applications and Findings

The favorable pharmacokinetic properties of this compound, including oral bioavailability and a long terminal half-life in mice (8.5–13.5 hours), have enabled its use in preclinical disease models.[6][7][8][9]

  • Cardiac Disease: In mouse models of cardiac pressure overload (transaortic constriction), chronic oral administration of this compound (30 mg/kg/day) improved left heart function, reduced the volume/mass ratio, and blunted the expression of profibrotic genes and interstitial fibrosis.[6][7][8][9] These findings support the role of TRPC6 in pathological cardiac remodeling.[7][16]

  • Renal Disease: In a mouse model of renal fibrosis (unilateral ureteral obstruction), this compound dose-dependently reduced renal fibrosis and the expression of associated profibrotic genes.[6][7][8][9][11] This provides in vivo evidence for TRPC6 as a therapeutic target in fibrotic kidney diseases.[7][16]

  • Duchenne Muscular Dystrophy (DMD): In a mouse model of DMD, this compound treatment increased survival, decreased myocardial fibrosis, and improved muscle function.[11][12] Recent work suggests the drug may work by disrupting the formation of the TRPC6 channel itself.[17]

Conclusion

This compound is a highly potent and selective TRPC6 channel antagonist with demonstrated efficacy in both in vitro and in vivo systems. Its high selectivity against closely related TRPC3 and TRPC7 channels, combined with its oral bioavailability, makes it an invaluable chemical probe for elucidating the physiological and pathophysiological roles of TRPC6. The detailed protocols and data presented in this guide are intended to facilitate its use by researchers and drug development professionals aiming to investigate TRPC6 function and explore its potential as a therapeutic target in cardiac, renal, and other diseases.[7][16][18]

References

Methodological & Application

Application Notes and Protocols for BI-749327: An In Vitro Cell-Based Assay Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-749327 is a potent and highly selective, orally bioavailable antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[1][2][3] This document provides detailed application notes and protocols for the in vitro characterization of this compound using cell-based assays. The included information covers the compound's mechanism of action, key signaling pathways, and comprehensive experimental procedures for electrophysiology and reporter gene assays. Quantitative data on the inhibitory activity and selectivity of this compound are presented for easy reference.

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a significant role in calcium signaling across various cell types.[4] Dysregulation of TRPC6 activity has been implicated in the pathophysiology of several diseases, including cardiac hypertrophy and renal disorders.[4][5][6] this compound has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of TRPC6 due to its high potency and selectivity.[4] In vitro studies have demonstrated its ability to suppress TRPC6-mediated signaling pathways, such as the calcineurin-Nuclear Factor of Activated T-cells (NFAT) pathway.[5][7] These application notes provide standardized protocols to facilitate the use of this compound in cell-based assays to explore its therapeutic potential.

Quantitative Data

The inhibitory potency and selectivity of this compound have been determined using various in vitro assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: Inhibitory Potency (IC₅₀) of this compound on TRPC6 Channels

SpeciesIC₅₀ (nM)
Mouse13[1][2][5][8]
Human19[1][2][5]
Guinea Pig15[1][2][5]

Table 2: Selectivity of this compound for Mouse TRPC Isoforms

ChannelIC₅₀ (nM)Selectivity Fold (vs. mTRPC6)
TRPC613[5]-
TRPC31,100[5][8]85[1][5]
TRPC7550[5][8]42[1][5]

Signaling Pathway

This compound exerts its effects by inhibiting the TRPC6 ion channel, which is a critical component of the calcineurin-NFAT signaling pathway. Activation of TRPC6 leads to an influx of calcium ions (Ca²⁺), which in turn activates calcineurin. Activated calcineurin dephosphorylates NFAT, allowing it to translocate to the nucleus and regulate the expression of genes involved in processes such as cardiac hypertrophy and fibrosis.[6][7] this compound blocks the initial Ca²⁺ entry through TRPC6, thereby inhibiting the downstream signaling cascade.

TRPC6_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPC6 TRPC6 Ca2_influx Ca²⁺ Influx TRPC6->Ca2_influx Mediates Calcineurin_inactive Calcineurin (Inactive) Ca2_influx->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_p NFAT-P Calcineurin_active->NFAT_p Dephosphorylates NFAT NFAT NFAT_p->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation Gene_expression Gene Expression (e.g., pro-hypertrophic genes) NFAT_n->Gene_expression Regulates BI749327 This compound BI749327->TRPC6 Inhibits

This compound Inhibition of the TRPC6-Calcineurin-NFAT Signaling Pathway.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for TRPC6 Inhibition

This protocol is designed for recording TRPC6 currents in a heterologous expression system (e.g., HEK293 cells) and assessing the inhibitory effect of this compound.[4] This technique is considered the gold standard for characterizing ion channel modulators.[9]

Materials:

  • HEK293 cells stably expressing the TRPC6 channel

  • Cell culture reagents

  • Glass coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries

  • This compound (solubilized in DMSO)

  • 1-oleoyl-2-acetyl-sn-glycerol (OAG) (TRPC6 activator)

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl₂, 10 HEPES, 10 Glucose, 2 CaCl₂. Adjust pH to 7.4 with NaOH.[4]

  • Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 D-Glucose, 1 EGTA. Adjust pH to 7.2 with CsOH.[4]

Procedure:

  • Cell Preparation: Plate TRPC6-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.[4]

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.[4]

  • Recording Setup:

    • Place a coverslip with adherent cells into the recording chamber on the microscope stage.

    • Perfuse the chamber with the extracellular solution.

    • Approach a single, healthy-looking cell with the patch pipette.[4]

  • Whole-Cell Configuration: Establish a gigaseal and then apply gentle suction to rupture the cell membrane to achieve the whole-cell configuration.

  • Current Recording:

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) every 10 seconds to elicit currents.[4]

    • Record baseline currents for a stable period.

  • Channel Activation and Inhibition:

    • Perfuse the cell with the extracellular solution containing 100 µM OAG to activate TRPC6 channels.[4]

    • Once a stable activated current is achieved, co-perfuse with varying concentrations of this compound (e.g., 1 nM to 1 µM) to determine the dose-dependent inhibition.[4]

    • Allow sufficient time at each concentration for the inhibitory effect to reach a steady state.[4]

  • Data Analysis:

    • Measure the current amplitude at specific voltages (e.g., -80 mV and +80 mV) before and after drug application.[4]

    • Construct dose-response curves to calculate the IC₅₀ of this compound.[4]

Patch_Clamp_Workflow cell_prep Cell Preparation (HEK293-TRPC6 on coverslips) recording_setup Recording Setup (Place coverslip in chamber) cell_prep->recording_setup pipette_prep Pipette Fabrication (3-5 MΩ resistance) pipette_prep->recording_setup whole_cell Achieve Whole-Cell Configuration recording_setup->whole_cell baseline Record Baseline Current (Voltage Ramp Protocol) whole_cell->baseline activation Activate TRPC6 (Perfuse with OAG) baseline->activation inhibition Apply this compound (Varying Concentrations) activation->inhibition analysis Data Analysis (Construct Dose-Response Curve, Calculate IC₅₀) inhibition->analysis

Workflow for Whole-Cell Patch-Clamp Analysis of TRPC6 Inhibition.
NFAT Reporter Gene Assay

This cell-based assay is used to assess the functional consequences of TRPC6 inhibition on its downstream signaling pathway.[9]

Materials:

  • HEK293T cells

  • Cell culture reagents

  • Plasmids: TRPC6 expression vector, NFAT-luciferase reporter vector, and a control vector (e.g., Renilla luciferase)

  • Transient transfection reagent

  • This compound (solubilized in DMSO)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293T cells in a multi-well plate with the TRPC6 expression plasmid, the NFAT-luciferase reporter plasmid, and the control plasmid.[5][9]

  • Incubation: Allow the cells to express the plasmids for 24 hours.

  • Treatment: Pre-incubate the cells with different concentrations of this compound (e.g., 10 nM to 500 nM) for 30-60 minutes.[5]

  • Lysis: After the desired incubation period (typically 6-24 hours post-stimulation, if applicable), wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • Determine the dose-dependent inhibition of NFAT activity by this compound.

NFAT_Assay_Workflow transfection Co-transfection (HEK293T with TRPC6, NFAT-luc, Renilla) incubation Incubation (24 hours for protein expression) transfection->incubation treatment Treatment (Pre-incubate with this compound) incubation->treatment lysis Cell Lysis (Passive Lysis Buffer) treatment->lysis luciferase_assay Luciferase Assay (Measure Firefly & Renilla) lysis->luciferase_assay analysis Data Analysis (Normalize and determine inhibition) luciferase_assay->analysis

Workflow for the NFAT Reporter Gene Assay.

Concluding Remarks

This compound is a valuable pharmacological tool for the specific inhibition of TRPC6 channels in in vitro cell-based assays. The protocols provided herein offer a solid foundation for researchers to investigate the role of TRPC6 in their specific cellular systems. Optimization of experimental parameters such as cell type, agonist concentration, and incubation times may be necessary to achieve the best results.

References

Application Notes and Protocols for BI-749327 in Whole-Cell Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a pivotal role in calcium signaling across various cell types.[1] Its activation is primarily linked to diacylglycerol (DAG) and mechanical stretch.[1] Dysregulation of TRPC6 function has been implicated in the pathophysiology of several diseases, including cardiac hypertrophy, renal disorders, and pulmonary hypertension.[1] As a key component of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, TRPC6 is a critical regulator of gene expression in response to intracellular calcium fluctuations.[1][2]

BI-749327 is a potent and highly selective antagonist of the TRPC6 channel.[1][3][4] Its remarkable selectivity for TRPC6 over other closely related TRP channels, such as TRPC3 and TRPC7, establishes it as an invaluable pharmacological tool for the specific investigation of TRPC6's contribution to cellular physiology and disease.[1][3][4] These application notes provide detailed protocols for the utilization of this compound in whole-cell patch-clamp electrophysiology studies.

Quantitative Data

The inhibitory potency and selectivity of this compound have been characterized across different species and TRPC channel isoforms. The following tables summarize these key quantitative metrics.

Table 1: Inhibitory Potency (IC₅₀) of this compound on TRPC6 Channels

SpeciesIC₅₀ (nM)
Mouse13[1][3][4][5]
Human19[1][3][4]
Guinea Pig15[1][3][4]

Data sourced from Lin B.L., et al. (2019).[1]

Table 2: Selectivity of this compound for Mouse TRPC Isoforms

ChannelIC₅₀ (nM)Selectivity Fold (vs. mTRPC6)
TRPC613[1][3]-
TRPC31,100[1][3][5]85[1][3][4]
TRPC7550[1][3][5]42[1][3][4]

Data sourced from Lin B.L., et al. (2019).[1]

Signaling Pathway

This compound exerts its effect by blocking the influx of cations through the TRPC6 channel, thereby inhibiting the downstream activation of the calcineurin-NFAT signaling pathway. This pathway is a critical mediator of pathological gene expression in response to calcium signals.

TRPC6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR / RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG Generates TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca2_in Ca²⁺ Influx TRPC6->Ca2_in Mediates BI749327 This compound BI749327->TRPC6 Inhibits Calcineurin Calcineurin (activated) Ca2_in->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (dephosphorylated) NFAT_P->NFAT Gene Pathological Gene Expression NFAT->Gene Promotes

TRPC6 signaling pathway and inhibition by this compound.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed for recording TRPC6 currents in a heterologous expression system (e.g., HEK293 cells) and evaluating the inhibitory effects of this compound.

Materials:

  • HEK293 cells transiently or stably expressing the TRPC6 channel of interest.

  • Patch-clamp rig equipped with an amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Cell culture reagents.

  • This compound (solubilized in DMSO).

  • 1-oleoyl-2-acetyl-sn-glycerol (OAG) (TRPC6 activator, solubilized in DMSO).

Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl₂, 10 HEPES, 10 Glucose, 2 CaCl₂. Adjust pH to 7.4 with NaOH.[1]

  • Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 D-Glucose, 1 EGTA. Adjust pH to 7.2 with CsOH.[1]

Procedure:

  • Cell Preparation: Plate HEK293 cells expressing TRPC6 onto glass coverslips suitable for patch-clamp recording. Allow for cell adherence and recovery.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Whole-Cell Configuration:

    • Position the micropipette over a target cell and apply positive pressure.

    • Upon contacting the cell membrane, release the positive pressure to facilitate the formation of a gigaohm seal (>1 GΩ).

    • Apply gentle suction to rupture the cell membrane, establishing the whole-cell configuration.[1]

  • Data Acquisition:

    • Clamp the cell at a holding potential of -60 mV.[1]

    • Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) at regular intervals (e.g., every 10 seconds) to elicit currents and generate I-V curves.[1]

    • Record stable baseline currents for a sufficient period.[1]

  • Channel Activation and Inhibition:

    • Perfuse the cell with the extracellular solution containing a TRPC6 activator, such as 100 µM OAG, to induce a robust TRPC6 current.[1]

    • Once a stable activated current is achieved, co-perfuse with varying concentrations of this compound (e.g., 1 nM to 1 µM) to determine the dose-dependent inhibition.[1]

    • Allow sufficient time at each concentration for the inhibitory effect to reach a steady state.

  • Data Analysis:

    • Measure the current amplitude at specific voltages (e.g., -80 mV and +80 mV) before and after the application of this compound.[1]

    • Construct dose-response curves by plotting the percentage of current inhibition against the concentration of this compound to calculate the IC₅₀ value.

    • Generate I-V curves to visualize the characteristics of the recorded currents.[1]

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Prep Prepare TRPC6-expressing HEK293 cells on coverslips Giga_Seal Achieve Gigaohm Seal (>1 GΩ) Cell_Prep->Giga_Seal Pipette_Prep Fabricate patch pipettes (3-5 MΩ resistance) Pipette_Prep->Giga_Seal Solutions_Prep Prepare intracellular and extracellular solutions Solutions_Prep->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline Currents (V_hold = -60 mV) Whole_Cell->Baseline Activation Activate TRPC6 with OAG (e.g., 100 µM) Baseline->Activation Inhibition Apply this compound (dose-response) Activation->Inhibition Measure Measure Current Amplitudes (e.g., at -80 mV and +80 mV) Inhibition->Measure IV_Curve Generate I-V Curves Measure->IV_Curve Dose_Response Construct Dose-Response Curve Measure->Dose_Response IC50 Calculate IC₅₀ Value Dose_Response->IC50

Workflow for whole-cell patch-clamp analysis of TRPC6 inhibition.

Conclusion

This compound is a valuable pharmacological tool for the specific inhibition of TRPC6 channels in electrophysiological and other functional assays.[1] The protocols provided herein offer a robust starting point for researchers investigating the role of TRPC6 in their specific systems of interest. As with any experimental procedure, optimization of parameters such as cell type, agonist concentration, and incubation times may be necessary to achieve optimal results.

References

Application Notes and Protocols for NFAT Reporter Assay Using BI-749327

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for utilizing BI-749327 in a Nuclear Factor of Activated T-cells (NFAT) reporter assay. It includes the scientific background, experimental procedures, and data presentation guidelines to facilitate the study of compounds that modulate the NFAT signaling pathway.

Introduction

The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors crucial in both the immune system and non-immune cells.[1] The NFAT signaling pathway is activated by an increase in intracellular calcium levels.[1] This calcium influx activates the phosphatase calcineurin, which then dephosphorylates NFAT proteins.[2][3] Dephosphorylated NFAT translocates to the nucleus, where it binds to DNA and regulates the expression of target genes.[1][3]

This compound is a potent and selective antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[4][5][6] TRPC6 is a non-selective cation channel that, when activated, allows calcium to enter the cell, thereby stimulating the calcineurin-NFAT pathway.[7][8] By inhibiting TRPC6, this compound effectively suppresses NFAT activation.[4][7][8] This makes this compound a valuable tool for studying the role of TRPC6 in NFAT-mediated gene transcription and for screening for other potential modulators of this pathway.

Signaling Pathway and Mechanism of Action

The activation of TRPC6 leads to an influx of calcium ions (Ca2+), which raises intracellular calcium concentrations. This increase in Ca2+ activates calcineurin, a serine/threonine phosphatase. Activated calcineurin dephosphorylates NFAT, exposing its nuclear localization signal (NLS). This allows NFAT to translocate from the cytoplasm into the nucleus. In the nucleus, NFAT binds to specific response elements in the promoters of target genes, initiating their transcription. This compound acts as an antagonist to TRPC6, preventing the initial calcium influx and thereby inhibiting the entire downstream signaling cascade, leading to the suppression of NFAT-mediated gene expression.

NFAT_Signaling_Pathway NFAT Signaling Pathway and Inhibition by this compound cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPC6 TRPC6 Ca2_in Ca²⁺ (influx) TRPC6->Ca2_in Activation Ca2_cyto ↑ [Ca²⁺]i Ca2_in->Ca2_cyto Calcineurin_inactive Calcineurin (Inactive) Ca2_cyto->Calcineurin_inactive Activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P Calcineurin_active->NFAT_P NFAT NFAT NFAT_P->NFAT Dephosphorylation NFAT_nuc NFAT NFAT->NFAT_nuc Translocation DNA DNA (NFAT-RE) NFAT_nuc->DNA Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Promotes BI749327 This compound BI749327->TRPC6 Inhibition

NFAT signaling pathway and inhibition by this compound.

Quantitative Data

This compound exhibits high potency and selectivity for the TRPC6 channel. The following table summarizes the half-maximal inhibitory concentration (IC50) values.

TargetSpeciesIC50Selectivity vs. mTRPC6
TRPC6 Mouse 13 nM -
TRPC6Human19 nM-
TRPC6Guinea Pig15 nM-
TRPC3Mouse1,100 nM85-fold
TRPC7Mouse550 nM42-fold
Data sourced from MedchemExpress and other publications.[4][5][6][8][9][10]

Experimental Protocol: NFAT Reporter Assay

This protocol is designed for a dual-luciferase reporter assay in HEK293T cells to measure the inhibitory effect of this compound on NFAT activation.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • NFAT-luciferase reporter plasmid (e.g., pGL4.30[luc2P/NFAT-RE/Hygro])

  • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase, pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Opti-MEM I Reduced Serum Medium

  • This compound

  • DMSO (vehicle)

  • TRPC6 activator (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Experimental Workflow Diagram:

Assay_Workflow A 1. Seed HEK293T cells in 96-well plate B 2. Co-transfect with NFAT-luciferase and Renilla plasmids A->B C 3. Incubate for 24-48 hours B->C D 4. Pre-treat with this compound or vehicle (DMSO) C->D E 5. Stimulate with TRPC6 activator (e.g., OAG) D->E F 6. Incubate for 6-8 hours E->F G 7. Lyse cells and add luciferase substrates F->G H 8. Measure Firefly and Renilla luminescence G->H I 9. Analyze data: Normalize and calculate % inhibition H->I

NFAT reporter assay experimental workflow.

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 1.5 - 2.0 x 10^4 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • On the day of transfection, prepare the transfection complexes. For each well, dilute 100 ng of the NFAT-luciferase reporter plasmid and 10 ng of the Renilla control plasmid into 25 µL of Opti-MEM.

    • In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 25 µL of Opti-MEM.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.

    • Add 50 µL of the transfection complex to each well.

    • Incubate the cells for 24-48 hours at 37°C and 5% CO2.[11]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in a cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Aspirate the media from the cells and add 90 µL of the media containing the different concentrations of this compound or vehicle.

    • Pre-incubate the cells with the compound for 1 hour at 37°C.

  • Cell Stimulation:

    • Prepare a working solution of a TRPC6 activator (e.g., OAG at a final concentration of 100 µM).

    • Add 10 µL of the activator solution to each well, except for the unstimulated control wells. Add 10 µL of media to the unstimulated wells.

    • Incubate for 6-8 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.

    • Aspirate the media and wash the cells once with 100 µL of PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on a plate shaker for 15 minutes at room temperature.[11]

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luminescence using a luminometer.[12]

    • Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla reaction. Measure the Renilla luminescence.[12]

Data Analysis:

  • Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to normalize for transfection efficiency and cell number.

    • Normalized Luminescence = Firefly Luminescence / Renilla Luminescence

  • Fold Induction: To determine the effect of the activator, divide the normalized luminescence of the stimulated wells by the normalized luminescence of the unstimulated wells.

  • Percentage Inhibition: Calculate the percentage inhibition for each concentration of this compound using the following formula:

    • % Inhibition = 100 x [1 - (Normalized Luminescence of this compound treated well - Normalized Luminescence of unstimulated control) / (Normalized Luminescence of stimulated control - Normalized Luminescence of unstimulated control)]

  • IC50 Determination: Plot the percentage inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.

Logical Relationship Diagram

The following diagram illustrates the logical flow of the experiment, from the biological hypothesis to the expected outcome.

Logical_Flow cluster_hypothesis Hypothesis cluster_experiment Experimental Setup cluster_readout Readout cluster_outcome Expected Outcome Hypo This compound inhibits TRPC6, preventing Ca²⁺ influx and subsequent NFAT activation. Cells HEK293T cells with NFAT-luciferase reporter Luminescence Luciferase activity Cells->Luminescence Expresses Stimulator TRPC6 activator (OAG) Stimulator->Cells Activates NFAT in Inhibitor This compound (test compound) Inhibitor->Cells Inhibits NFAT in Outcome Dose-dependent decrease in luciferase signal with increasing this compound concentration. Luminescence->Outcome Leads to

Logical flow of the this compound NFAT reporter assay.

This protocol provides a robust framework for utilizing this compound as a tool to investigate the TRPC6-NFAT signaling axis. The detailed methodology and data analysis procedures are intended to ensure reproducible and reliable results for researchers in academic and industrial settings. The provided diagrams offer a clear visual representation of the underlying biological pathway and experimental design.

References

Application of BI-749327 in the Study of Myofibroblast Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Myofibroblast activation is a critical process in tissue repair and fibrosis, characterized by the transformation of fibroblasts into a more contractile and secretory phenotype. A key player in this transformation is the transient receptor potential canonical 6 (TRPC6) ion channel.[1][2][3] Increased TRPC6 activity leads to calcium influx, which in turn activates downstream signaling pathways, notably the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, promoting the expression of profibrotic genes and myofibroblast differentiation.[1][2][4]

BI-749327 is a potent and selective small-molecule inhibitor of the TRPC6 channel.[4][5] Its high selectivity and oral bioavailability make it an invaluable tool for studying the role of TRPC6 in myofibroblast activation and a promising therapeutic candidate for fibrotic diseases.[1][4][5] In preclinical models of cardiac and renal fibrosis, this compound has been shown to effectively suppress myofibroblast activation, reduce the expression of fibrotic markers, and ameliorate organ dysfunction.[1][5]

These application notes provide a comprehensive overview of the use of this compound in studying myofibroblast activation, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in both in vitro and in vivo experimental models.

Key Features of this compound:
  • High Potency and Selectivity: this compound exhibits potent inhibition of TRPC6 with high selectivity over other TRPC channels, ensuring targeted investigation of TRPC6-mediated pathways.[4]

  • Oral Bioavailability: Suitable for in vivo studies in animal models of fibrosis.[1][4]

  • Mechanism of Action: Acts by blocking the TRPC6 ion channel, thereby inhibiting calcium influx and downstream pro-fibrotic signaling.[1][4]

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and properties of this compound.

ParameterSpeciesValueReference
IC50 (TRPC6) Mouse13 nM[4]
Human19 nM[6]
Guinea Pig15 nM[6]
Selectivity vs. TRPC385-fold[4]
vs. TRPC742-fold[4]
In Vivo Dosage (Mouse) Cardiac Fibrosis (TAC model)30 mg/kg/day (oral gavage)[1][4]
Renal Fibrosis (UUO model)3, 10, 30 mg/kg/day (oral gavage)[1]
Pharmacokinetics (Mouse) Half-life (t1/2)8.5 - 13.5 hours[4]
Experimental ModelKey Findings with this compoundReference
HEK293T cells expressing TRPC6 Dose-dependent suppression of NFAT activation.[1][4]
Isolated Myocytes Blocks prohypertrophic gene expression.[1][4]
Mouse Model of Cardiac Fibrosis (TAC) - Improved left heart function- Reduced expression of profibrotic genes- Decreased interstitial fibrosis[1]
Mouse Model of Renal Fibrosis (UUO) - Dose-dependent reduction in renal fibrosis- Decreased expression of α-SMA and S100A4- Reduced expression of profibrotic genes (e.g., Tgfb1)[1]

Signaling Pathway

The following diagram illustrates the signaling pathway involved in myofibroblast activation and the point of intervention for this compound.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus cluster_4 Myofibroblast Activation TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Ang_II Angiotensin II AT1R AT1 Receptor Ang_II->AT1R p38_MAPK p38 MAPK TGF_beta_R->p38_MAPK AT1R->p38_MAPK TRPC6 TRPC6 Channel Ca2 Ca²⁺ Influx TRPC6->Ca2 SRF SRF p38_MAPK->SRF SRF->TRPC6 Upregulates expression Calcineurin Calcineurin Ca2->Calcineurin Activates NFAT NFAT (dephosphorylated) Calcineurin->NFAT Dephosphorylates NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation NFAT_p NFAT (phosphorylated) Profibrotic_Genes Profibrotic Gene Expression (α-SMA, Collagen) NFAT_n->Profibrotic_Genes Activates Myofibroblast Myofibroblast Phenotype Profibrotic_Genes->Myofibroblast BI_749327 This compound BI_749327->TRPC6 Inhibits G A Seed Cardiac Fibroblasts B Serum Starvation (24h) A->B C Pre-incubation with this compound (1h) B->C D TGF-β1 Treatment (24-48h) C->D E Immunofluorescence for α-SMA D->E F Image Acquisition & Analysis E->F G A Acclimatize Mice B Unilateral Ureteral Obstruction (UUO) Surgery A->B C Daily Oral Gavage with This compound or Vehicle B->C D Tissue Collection (Kidneys) at Study Endpoint C->D E Histology (Picrosirius Red, α-SMA IHC) D->E F Gene Expression Analysis (qRT-PCR) D->F

References

Application Notes and Protocols for In Vivo Administration of BI-749327 by Oral Gavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-749327 is a potent and highly selective antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[1][2] TRPC6 is a non-selective cation channel that plays a significant role in calcium signaling in various cell types.[3] Its activation is linked to the calcineurin-nuclear factor of activated T-cells (NFAT) signaling pathway, which is a critical regulator of gene expression in response to calcium signals.[3][4][5] Dysregulation of TRPC6 has been implicated in the pathophysiology of several diseases, including cardiac and renal fibrosis.[4][5][6]

This compound has demonstrated oral bioavailability and a long terminal half-life in preclinical models, making it a suitable candidate for in vivo studies involving oral administration.[1][6] These application notes provide detailed protocols for the preparation and in vivo administration of this compound by oral gavage in mice, based on published preclinical research.

Quantitative Data

The following tables summarize the inhibitory potency, selectivity, and pharmacokinetic parameters of this compound.

Table 1: Inhibitory Potency (IC50) of this compound on TRPC6 Channels

SpeciesIC50 (nM)
Mouse13[1][2]
Human19[1][2]
Guinea Pig15[1][2]

Table 2: Selectivity of this compound for Mouse TRPC Isoforms

ChannelSelectivity Fold (vs. mTRPC6)
TRPC385[1]
TRPC742[1]

Table 3: Pharmacokinetic Parameters of this compound in Mice after a Single Oral Dose

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
3~100~4~15008.5 - 13.5[1][6]
10~500~6~70008.5 - 13.5[1][6]
30~1500~8~250008.5 - 13.5[1][6]

Note: Cmax and AUC values are estimated based on dose-proportional increases reported in the literature.[6]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound selectively inhibits the TRPC6 ion channel, which is a key regulator of calcium influx. This inhibition blocks the activation of the calcineurin-NFAT signaling pathway, which is implicated in pathological gene expression associated with fibrosis and hypertrophy.[4][5][6]

BI749327_Mechanism_of_Action This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPC6 TRPC6 Channel Ca2+ Ca²⁺ TRPC6->Ca2+ Influx Calcineurin Calcineurin Ca2+->Calcineurin Activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Gene_Expression Pathological Gene Expression NFAT->Gene_Expression Translocates to Nucleus & Promotes Transcription This compound This compound This compound->TRPC6 Inhibits Stimulus Stimulus (e.g., Ang II, DAG) Stimulus->TRPC6 Activates

Caption: Mechanism of this compound in blocking the TRPC6-Calcineurin-NFAT pathway.

In Vivo Oral Gavage Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study using oral gavage to administer this compound.

Oral_Gavage_Workflow In Vivo Oral Gavage Experimental Workflow Acclimation Animal Acclimation (e.g., 1 week) Vehicle_Gavage Acclimation to Gavage (Vehicle administration) Acclimation->Vehicle_Gavage Disease_Induction Disease Model Induction (e.g., TAC surgery) Vehicle_Gavage->Disease_Induction Randomization Randomization into Treatment Groups Disease_Induction->Randomization Treatment Daily Oral Gavage: - Vehicle - this compound (e.g., 30 mg/kg) Randomization->Treatment Monitoring Monitoring (e.g., Echocardiography) Treatment->Monitoring During treatment period Endpoint Endpoint Analysis (e.g., Histology, Gene Expression) Treatment->Endpoint Monitoring->Endpoint

Caption: A typical experimental workflow for in vivo studies with this compound.

Experimental Protocols

Preparation of this compound for Oral Gavage

For in vivo administration by oral gavage, this compound can be prepared as a suspension. A common vehicle for poorly soluble compounds is a methylcellulose-based solution.

Materials:

  • This compound powder

  • Methylcellulose (B11928114) (e.g., 0.5% w/v)

  • Tween 80 (e.g., 0.1% v/v)

  • Sterile deionized water or saline

  • Sterile containers

  • Magnetic stirrer and stir bar

  • Mortar and pestle (optional)

Procedure:

  • Prepare the Vehicle:

    • In a sterile container, add the desired amount of methylcellulose to the sterile water or saline to achieve a 0.5% (w/v) concentration.

    • Stir continuously with a magnetic stirrer until the methylcellulose is fully dissolved. This may take some time.

    • Add Tween 80 to a final concentration of 0.1% (v/v) and mix thoroughly.

  • Prepare the this compound Suspension:

    • Calculate the required amount of this compound powder based on the desired dose (e.g., 30 mg/kg) and the number and weight of the animals to be treated.

    • Weigh the calculated amount of this compound powder.

    • To ensure a fine, uniform suspension, it is recommended to first create a paste. Add a small volume of the prepared vehicle to the this compound powder and mix thoroughly (a mortar and pestle can be used for this step).

    • Gradually add the remaining vehicle to the paste while continuously mixing or vortexing to achieve the final desired concentration.

    • Before each administration, ensure the suspension is thoroughly mixed to guarantee dose uniformity.

In Vivo Administration by Oral Gavage in Mice

This protocol outlines the general procedure for administering the prepared this compound suspension to mice. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a ball tip)

  • Syringes (e.g., 1 mL)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each mouse to determine the precise volume of the this compound suspension to be administered.

    • Ensure the this compound suspension is well-mixed immediately before drawing it into the syringe.

  • Animal Restraint:

    • Gently but firmly restrain the mouse by scruffing the loose skin over the neck and back. This will immobilize the head and prevent movement.

  • Gavage Needle Insertion:

    • Gently insert the gavage needle into the side of the mouth, passing it over the tongue towards the back of the throat.

    • Allow the mouse to swallow the tip of the needle, then gently advance it down the esophagus into the stomach. There should be no resistance during this process. If resistance is felt, withdraw the needle and reposition. Do not force the needle , as this can cause injury.

  • Compound Administration:

    • Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the this compound suspension.

  • Needle Removal:

    • After administration, gently and smoothly withdraw the gavage needle.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress or adverse effects.

Dosing Schedule:

  • Based on preclinical studies, a once-daily administration schedule is recommended due to the long half-life of this compound.[6]

  • A common and effective dose reported in studies of cardiac and renal fibrosis is 30 mg/kg/day.[1][4][6]

Safety and Tolerability

In the cited preclinical studies, daily oral administration of this compound at 30 mg/kg was well-tolerated and did not significantly alter mean arterial pressure or heart rate in mice.[6] As with any experimental compound, it is crucial to monitor the animals for any signs of toxicity or adverse effects throughout the study.

Conclusion

This compound is a valuable pharmacological tool for the in vivo investigation of TRPC6-mediated signaling pathways in various disease models. The protocols provided here offer a comprehensive guide for the preparation and administration of this compound by oral gavage, enabling researchers to conduct robust and reproducible preclinical studies.

References

Application Notes and Protocols for BI-749327 in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BI-749327, a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel, in cancer cell line-based research. The following sections detail the inhibitor's characteristics, relevant signaling pathways, and detailed protocols for key in vitro assays.

Introduction to this compound

This compound is a highly selective, orally bioavailable antagonist of TRPC6.[1] Dysregulation of TRPC6, a non-selective cation channel, has been implicated in the progression of various cancers by influencing cell proliferation, migration, and survival.[2][3] this compound offers a valuable tool for investigating the therapeutic potential of TRPC6 inhibition in oncology.

Quantitative Data

The inhibitory potency of this compound has been determined in various cell systems. While specific IC50 values for cancer cell lines are not widely published and should be determined empirically, the following data from non-cancerous cell lines expressing TRPC6 provide a strong indication of its potency and selectivity.

Table 1: Inhibitory Potency (IC50) of this compound on TRPC6 Channels

SpeciesIC50 (nM)
Mouse13[1]
Human19[1]
Guinea Pig15[1]

Table 2: Selectivity of this compound for Mouse TRPC Isoforms

ChannelIC50 (nM)Selectivity Fold (vs. mTRPC6)
TRPC613-
TRPC31,10085
TRPC755042

Signaling Pathways

TRPC6 activation is a key event in several signaling cascades that drive cancer progression. The influx of Ca2+ through TRPC6 channels can activate downstream pathways critical for cell proliferation and survival.

TRPC6-Calcineurin-NFAT Signaling Pathway

A primary pathway activated by TRPC6-mediated calcium influx is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling cascade. Increased intracellular Ca2+ activates calcineurin, a phosphatase that dephosphorylates NFAT, leading to its nuclear translocation and the transcription of genes involved in cell proliferation and survival.[3] Inhibition of TRPC6 with this compound is expected to block this pro-survival signaling.

TRPC6_NFAT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPC6 TRPC6 Ca2_in Ca²⁺ Influx TRPC6->Ca2_in Mediates Calcineurin Calcineurin Ca2_in->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocates Gene Gene Transcription (Proliferation, Survival) NFAT_nuc->Gene Activates BI749327 This compound BI749327->TRPC6 Inhibits

TRPC6-Calcineurin-NFAT Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for assessing the effects of this compound on cancer cell lines. It is recommended to first perform a dose-response curve to determine the optimal concentration range for your specific cell line.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, U87)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. A starting range of 1 nM to 10 µM is recommended. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow Start Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

  • Incubate for 24 hours.

  • Treat cells with the desired concentrations of this compound (determined from the viability assay) and a vehicle control.

  • Incubate for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization, and collect the supernatant containing any floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating.

Apoptosis_Assay_Workflow Start Seed & Treat Cells with this compound Harvest Harvest Cells (Trypsinization) Start->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V & Propidium Iodide Resuspend->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Workflow for the Annexin V/PI Apoptosis Assay.
Cell Proliferation Assay (BrdU Incorporation)

This assay measures the incorporation of Bromodeoxyuridine (BrdU), a synthetic nucleoside analog of thymidine, into newly synthesized DNA of proliferating cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • BrdU Labeling and Detection Kit

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a low density to allow for proliferation over the course of the experiment.

  • Incubate for 24 hours.

  • Treat cells with various concentrations of this compound and a vehicle control.

  • Incubate for 24 to 72 hours.

  • Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.

  • Fix, permeabilize, and add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase) according to the kit manufacturer's instructions.

  • Add the substrate and measure the colorimetric or fluorescent signal using a microplate reader.

  • Calculate the percentage of proliferation relative to the vehicle control.

Conclusion

This compound is a powerful research tool for investigating the role of TRPC6 in cancer. The protocols provided herein offer a framework for characterizing the effects of this inhibitor on cancer cell viability, apoptosis, and proliferation. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions to generate robust and reproducible data.

References

Application Notes and Protocols for Electrophysiology Recording of TRPC6 Channels with BI-749327

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) channels are non-selective cation channels that play a pivotal role in cellular calcium signaling.[1][2] These channels are activated by diacylglycerol (DAG) and mechanical stretch.[1][2] Dysregulation of TRPC6 has been implicated in various pathologies, including cardiac hypertrophy, renal diseases, and pulmonary hypertension.[1] A key signaling cascade involving TRPC6 is the calcineurin-Nuclear Factor of Activated T-cells (NFAT) pathway, which is a critical regulator of gene expression in response to intracellular calcium fluctuations.[1][3]

BI-749327 is a potent and highly selective antagonist of the TRPC6 channel.[1][4][5][6] Its high degree of selectivity for TRPC6 over other closely related TRP channels, such as TRPC3 and TRPC7, makes it an invaluable pharmacological tool for the specific investigation of TRPC6 function in both physiological and pathophysiological contexts.[1][4][6] These application notes provide detailed protocols for the use of this compound in the electrophysiological characterization of TRPC6 channels.

Data Presentation

Quantitative Data Summary

The inhibitory potency and selectivity of this compound against TRPC6 channels have been determined using whole-cell patch-clamp electrophysiology in heterologous expression systems like HEK293 cells.[1][4] The following tables summarize these key quantitative data.

Table 1: Inhibitory Potency (IC₅₀) of this compound on TRPC6 Channels [1]

SpeciesIC₅₀ (nM)
Mouse13[1][4][6][7][8]
Human19[1][4][6][8]
Guinea Pig15[1][4][6][8]

Data sourced from Lin B.L., et al. (2019).[1]

Table 2: Selectivity of this compound for Mouse TRPC Isoforms [1]

ChannelIC₅₀ (nM)Selectivity Fold (vs. mTRPC6)
TRPC613[1][4]-
TRPC31,100[1][4]85[1][4][5][6]
TRPC7550[1][4]42[1][4][5][6]

Data sourced from Lin B.L., et al. (2019).[1]

Signaling Pathway and Inhibitory Action

The following diagram illustrates the role of TRPC6 in the calcineurin-NFAT signaling pathway and the point of inhibition by this compound. Activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) leads to the activation of phospholipase C (PLC), which in turn produces diacylglycerol (DAG).[9] DAG activates TRPC6, leading to an influx of Ca²⁺. The subsequent increase in intracellular calcium activates calcineurin, which dephosphorylates NFAT, allowing its translocation to the nucleus to regulate gene expression.[1][3] this compound directly blocks the TRPC6 channel, thereby inhibiting this entire downstream signaling cascade.[1][4]

TRPC6_Signaling_Pathway GPCR_RTK GPCR / RTK PLC Phospholipase C (PLC) GPCR_RTK->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Produces TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Mediates Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates BI749327 This compound BI749327->TRPC6 Inhibits

Caption: TRPC6 signaling pathway and inhibition by this compound.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed for recording TRPC6 currents in a heterologous expression system (e.g., HEK293 cells) and assessing the inhibitory effect of this compound.[1][4]

Materials:

  • HEK293 cells transiently or stably expressing the TRPC6 channel of interest.[1]

  • Patch-clamp rig with an amplifier, digitizer, and data acquisition software.[1]

  • Borosilicate glass capillaries for pipette fabrication.[1]

  • Cell culture reagents.[1]

  • This compound (solubilized in DMSO).[1]

  • 1-oleoyl-2-acetyl-sn-glycerol (OAG) (TRPC6 activator, solubilized in DMSO).[1]

Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl₂, 10 HEPES, 10 Glucose, 2 CaCl₂. Adjust pH to 7.4 with NaOH.[1]

  • Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 D-Glucose, 1 EGTA. Adjust pH to 7.2 with CsOH.[1]

Procedure:

  • Cell Preparation: Plate TRPC6-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.[1]

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.[1]

  • Recording Setup:

    • Place a coverslip with adherent cells into the recording chamber on the microscope stage.

    • Perfuse the chamber with the extracellular solution.[1]

    • Approach a single, healthy-looking cell with the patch pipette.

  • Whole-Cell Configuration:

    • Upon touching the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).[1]

    • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.[1]

  • Data Acquisition:

    • Clamp the cell at a holding potential of -60 mV.[1]

    • Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) every 10 seconds to elicit currents and generate I-V curves.[1]

    • Record baseline currents for a stable period.[1]

  • Channel Activation and Inhibition:

    • Perfuse the cell with the extracellular solution containing a TRPC6 activator, such as 100 µM OAG, to induce a robust TRPC6 current.[1]

    • Once a stable activated current is achieved, co-perfuse with varying concentrations of this compound (e.g., 1 nM to 1 µM) to determine the dose-dependent inhibition.[1]

    • Allow sufficient time at each concentration for the inhibitory effect to reach a steady state.[1]

  • Data Analysis:

    • Measure the current amplitude at specific voltages (e.g., -80 mV and +80 mV) before and after drug application.[1]

    • Construct dose-response curves to calculate the IC₅₀ of this compound.[1]

    • Plot I-V curves to visualize the characteristics of the recorded currents.[1]

Experimental Workflow

The following diagram outlines the workflow for a typical whole-cell patch-clamp experiment to test the effect of this compound on TRPC6 channels.

Patch_Clamp_Workflow Start Start Cell_Prep Cell Preparation (TRPC6-expressing HEK293 cells) Start->Cell_Prep Pipette_Pull Pipette Fabrication (3-5 MΩ) Cell_Prep->Pipette_Pull Whole_Cell Establish Whole-Cell Configuration Pipette_Pull->Whole_Cell Baseline Record Baseline Current (Voltage Ramp: -100 to +100 mV) Whole_Cell->Baseline Activate Activate TRPC6 (e.g., 100 µM OAG) Baseline->Activate Inhibit Apply this compound (Dose-Response) Activate->Inhibit Data_Analysis Data Analysis (IC₅₀ Calculation, I-V Curves) Inhibit->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: BI-749327 for Investigating Chemotherapy-Induced Persistence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotherapy-induced persistence is a phenomenon where a subpopulation of cancer cells survives cytotoxic treatments, often leading to tumor recurrence and therapeutic failure. These persister cells exhibit a reversible drug-tolerant state, distinct from genetically encoded drug resistance. The transient receptor potential canonical 6 (TRPC6) channel has been identified as a key mediator in this process, particularly in triple-negative breast cancer (TNBC). BI-749327 is a potent and selective small-molecule inhibitor of TRPC6, making it an invaluable tool for studying and potentially overcoming chemotherapy-induced persistence.

This compound inhibits TRPC6, a non-selective cation channel that allows calcium influx into the cell.[1] In the context of cancer persistence, elevated TRPC6 activity leads to increased intracellular calcium, which in turn represses the epithelial splicing regulatory protein 1 (ESRP1).[2] The downregulation of ESRP1 alters the alternative splicing of integrin α6 (ITGA6) mRNA, favoring the production of the α6B splice variant.[2] This integrin α6B isoform is associated with the maintenance of cancer stem cell (CSC) properties, including chemoresistance. By inhibiting TRPC6, this compound restores ESRP1 expression, promotes the splicing of the α6A variant, and thereby sensitizes cancer cells to chemotherapeutic agents like paclitaxel (B517696).[2]

These application notes provide detailed protocols for utilizing this compound to investigate its effects on chemotherapy-induced persistence in cancer cell lines and in vivo models.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetSpeciesIC50 (nM)Reference
TRPC6Mouse13[3][4][5][6]
TRPC6Human19[3][5]
TRPC6Guinea Pig15[3][5]

Table 2: Selectivity of this compound against other TRPC channels

TargetSpeciesIC50 (nM)Selectivity Fold (vs. Mouse TRPC6)Reference
TRPC3Mouse1,10085[3][4]
TRPC7Mouse55042[3][4]

Table 3: In Vivo Dosing and Administration of this compound

Animal ModelDosageAdministration RouteApplicationReference
Mouse (cardiac and renal disease models)30 mg/kg/dayOral gavageAmeliorates fibrosis and dysfunction[7][8]
Mouse (Duchenne muscular dystrophy model)30 mg/kgSubcutaneous injectionIncreases survival and improves muscle function[4]
Mouse (TNBC PDX model with paclitaxel)10 µM (in organoids)N/ASensitizes to paclitaxel[2]

Signaling Pathway

Chemotherapy_Persistence_Pathway cluster_cell Cancer Cell chemo Chemotherapy (e.g., Paclitaxel) persistence Chemotherapy Persistence chemo->persistence apoptosis Apoptosis chemo->apoptosis Induces trpc6 TRPC6 Channel ca2 Ca²⁺ Influx trpc6->ca2 Mediates esrp1 ESRP1 (Splicing Factor) ca2->esrp1 Represses itga6b Integrin α6B esrp1->itga6b Inhibits splicing to itga6a Integrin α6A esrp1->itga6a Promotes splicing to itga6_mrna Integrin α6 pre-mRNA itga6_mrna->itga6b itga6_mrna->itga6a csc Cancer Stem Cell (CSC) Properties itga6b->csc Promotes csc->persistence Leads to bi749327 This compound bi749327->trpc6 Inhibits

Caption: TRPC6-mediated signaling in chemotherapy-induced persistence.

Experimental Protocols

Mammosphere Formation Assay to Assess Cancer Stem Cell Properties

This protocol is designed to evaluate the effect of this compound on the self-renewal capacity of cancer stem cells, a key driver of chemotherapy persistence.

Materials:

  • TNBC cell line (e.g., CAL-51)

  • This compound (solubilized in DMSO)

  • Paclitaxel (solubilized in DMSO)

  • Mammocult™ Human Medium Kit (or similar serum-free sphere culture medium)

  • Ultra-low attachment plates (6-well or 96-well)

  • Trypsin-EDTA

  • PBS (Phosphate-Buffered Saline)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation: Culture TNBC cells to 70-80% confluency. Harvest cells using Trypsin-EDTA and wash with PBS.

  • Single-Cell Suspension: Resuspend the cell pellet in the complete mammosphere medium. Ensure a single-cell suspension by gently pipetting and, if necessary, passing the suspension through a 40 µm cell strainer.

  • Cell Seeding: Count viable cells and seed them at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates.

  • Treatment: Add this compound and/or paclitaxel to the desired final concentrations. Include the following control groups:

    • Vehicle control (DMSO)

    • This compound alone

    • Paclitaxel alone

    • This compound and paclitaxel combination

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-10 days without disturbing them.

  • Quantification: After the incubation period, count the number of mammospheres (typically >50 µm in diameter) in each well using an inverted microscope.

  • Data Analysis: Calculate the Mammosphere Forming Efficiency (MFE) using the formula: MFE (%) = (Number of mammospheres / Number of cells seeded) x 100

Cell Viability Assay to Determine Chemosensitization

This protocol measures the ability of this compound to sensitize cancer cells to chemotherapy.

Materials:

  • TNBC cell line (e.g., CAL-51)

  • This compound

  • Paclitaxel

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed TNBC cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment:

    • For single-agent dose-response curves, treat cells with serial dilutions of this compound or paclitaxel.

    • For combination studies, treat cells with a fixed concentration of this compound in combination with a range of paclitaxel concentrations.

    • Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for 48-96 hours at 37°C.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves and determine the IC50 values. Combination effects can be analyzed using software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring changes in the expression of key genes in the TRPC6 signaling pathway.

Materials:

  • Treated TNBC cells (from a 6-well plate format)

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR primers for: TRPC6, ESRP1, ITGA6A, ITGA6B, and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Cell Treatment: Treat TNBC cells with this compound, paclitaxel, or a combination for 24-48 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Set up the qPCR reaction with the cDNA, primers, and master mix. Run the reaction on a qPCR instrument.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_assays Functional & Molecular Assays cluster_invivo In Vivo Studies start Start: Hypothesis This compound overcomes chemo-persistence cell_culture Culture TNBC Cells (e.g., CAL-51) start->cell_culture treatment Treat with: - Vehicle - this compound - Paclitaxel - Combination cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability mammosphere Mammosphere Assay treatment->mammosphere molecular qPCR / Western Blot (TRPC6, ESRP1, ITGA6) treatment->molecular end Conclusion: Evaluate this compound as a chemo-sensitizing agent viability->end pdx_model Establish TNBC PDX Model in Immunocompromised Mice mammosphere->pdx_model Positive results lead to molecular->end invivo_treatment Treat Mice with: - Vehicle - this compound - Paclitaxel - Combination pdx_model->invivo_treatment tumor_measurement Monitor Tumor Volume invivo_treatment->tumor_measurement end_analysis Endpoint Analysis: - Tumor Weight - Immunohistochemistry - Gene Expression tumor_measurement->end_analysis end_analysis->end

Caption: General workflow for investigating this compound.

References

Troubleshooting & Optimization

BI-749327 solubility and preparation for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and preparation of BI-749327 for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[1][2][3] Its primary mechanism involves inhibiting TRPC6, a non-selective cation channel, thereby blocking calcium influx.[4][5] This action suppresses the calcineurin-nuclear factor of activated T-cells (NFAT) signaling pathway, which is implicated in pathological fibrosis and hypertrophy in cardiac and renal diseases.[4][6][7]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in DMSO.[2][3][8][9] It is only slightly soluble in acetonitrile (B52724) (0.1-1 mg/ml).[8] For in vivo preparations, DMSO is typically used as the initial solvent before dilution into a vehicle containing co-solvents and surfactants like PEG300 and Tween-80.[1][2]

Q3: What is a standard vehicle formulation for in vivo administration of this compound?

A3: A commonly used vehicle for oral administration consists of a mixture of DMSO, PEG300, Tween 80, and saline.[2] A specific formulation is a combination of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2]

Q4: What is the proven dosage for this compound in mouse models?

A4: In studies involving mouse models of cardiac and renal disease, this compound has been administered effectively at a dose of 30 mg/kg/day by oral gavage.[1][4][7]

Q5: How should this compound be stored?

A5: As a solid powder, this compound should be stored at -20°C for long-term stability (up to 3 years).[2][9] In a solvent like DMSO, it should be stored at -80°C for up to one year.[2]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Precipitation in final formulation The compound's low aqueous solubility; improper mixing order.Ensure this compound is fully dissolved in DMSO first to create a stock solution before adding other co-solvents. Add vehicle components sequentially, ensuring the solution is clear before adding the next component.[2] Use of sonication or gentle warming can help re-dissolve the precipitate.[2]
Phase separation in vehicle Immiscibility of certain solvents (e.g., DMSO and corn oil).If using a corn oil-based vehicle, ensure vigorous mixing or vortexing to create a uniform suspension before each administration. Note that for dosing periods longer than two weeks, corn oil formulations should be used with caution.[1]
Animal distress post-administration High concentration of DMSO or other vehicle components.It is advisable to keep the final concentration of DMSO in the working solution low. If tolerability issues arise, consider alternative formulations such as those using SBE-β-CD, which can improve solubility and reduce toxicity.[1]

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilitySource(s)
DMSO31.25 mg/mL (70.63 mM)[2][9]
1-10 mg/mL (Sparingly soluble)[8]
Acetonitrile0.1-1 mg/mL (Slightly soluble)[8]
In Vivo Formulation
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline≥ 2.0 mg/mL[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL[1]
10% DMSO, 90% Corn oil≥ 2.08 mg/mL[1]

Table 2: Inhibitory Potency (IC₅₀) of this compound

TargetSpeciesIC₅₀Source(s)
TRPC6Mouse13 nM[1][2][4]
TRPC6Human19 nM[1][2]
TRPC6Guinea Pig15 nM[1][2]
TRPC3Mouse1,100 nM[4]
TRPC7Mouse550 nM[4]

Experimental Protocols

Protocol: Preparation of this compound for Oral Gavage (10 mL at 2 mg/mL)

This protocol is based on a widely used vehicle formulation for poorly soluble compounds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes and micropipettes

Procedure:

  • Prepare DMSO Stock Solution: Weigh out 20 mg of this compound powder and dissolve it in 1 mL of DMSO. Ensure complete dissolution. Gentle vortexing or sonication may be used. This creates a 20 mg/mL stock solution.

  • Add Co-Solvent: To the 1 mL of DMSO stock solution, add 4 mL of PEG300. Mix thoroughly until the solution is clear and homogenous.

  • Add Surfactant: Add 0.5 mL of Tween 80 to the mixture. Mix again until the solution is clear.

  • Add Saline: Add 4.5 mL of sterile saline to bring the total volume to 10 mL. This is the final formulation. The final concentrations of the components are 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Final Checks: The final solution should be a clear, homogenous liquid. If any precipitation is observed, sonicate briefly. This working solution is recommended to be prepared fresh before use.

Visualizations

BI749327_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TRPC6 TRPC6 Channel Ca_ion Ca²⁺ TRPC6->Ca_ion Ca²⁺ Influx PLC PLC PLC->TRPC6 activates GPCR GPCR GPCR->PLC Calcineurin_inactive Calcineurin Ca_ion->Calcineurin_inactive Calcineurin_active Activated Calcineurin NFAT_P NFAT-P Calcineurin_active->NFAT_P dephosphorylates Calcineurin_inactive->Calcineurin_active NFAT NFAT NFAT_P->NFAT translocation Gene Gene Transcription (Hypertrophy, Fibrosis) NFAT->Gene activates BI749327 This compound BI749327->TRPC6 inhibits Stimulus Pathological Stimulus (e.g., Pressure Overload) Stimulus->GPCR

Caption: this compound inhibits the TRPC6-Calcineurin-NFAT signaling pathway.

InVivo_Prep_Workflow cluster_prep Preparation Steps cluster_admin Administration A 1. Weigh This compound Powder B 2. Prepare Stock: Dissolve in DMSO A->B Vortex/ Sonicate C 3. Add Co-Solvent: PEG300 B->C Mix until clear D 4. Add Surfactant: Tween 80 C->D Mix until clear E 5. Add Vehicle: Saline D->E Mix until clear F 6. Final Formulation (Clear Solution) E->F G Oral Gavage to Animal Model F->G Use Fresh

Caption: Experimental workflow for preparing this compound for in vivo studies.

References

Technical Support Center: Optimizing BI-749327 Concentration for NFAT Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing BI-749327 to inhibit the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit NFAT activation?

This compound is a potent and selective antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[1][2] TRPC6 is a non-selective cation channel that, when activated, allows an influx of calcium ions (Ca²⁺) into the cell. This rise in intracellular Ca²⁺ activates the phosphatase calcineurin. Activated calcinein then dephosphorylates NFAT, leading to its translocation into the nucleus, where it acts as a transcription factor to regulate gene expression.[3][4] By blocking TRPC6, this compound prevents the initial Ca²⁺ influx, thereby inhibiting the downstream activation of the calcineurin-NFAT signaling pathway.[1]

Q2: What is the optimal concentration of this compound to use for NFAT inhibition?

The optimal concentration of this compound can vary depending on the cell type, experimental conditions, and the specific research question. However, based on available data, a good starting point for in vitro experiments, such as NFAT-luciferase reporter assays in HEK293T cells, is in the range of 100 nM to 500 nM.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: How can I be sure that the observed effect is due to NFAT inhibition and not off-target effects of this compound?

This compound has been shown to be highly selective for TRPC6 over other closely related TRPC channels like TRPC3 and TRPC7.[1] However, to ensure the specificity of your results, consider the following control experiments:

  • Use a structurally unrelated TRPC6 inhibitor: Comparing the effects of this compound with another known TRPC6 inhibitor can help confirm that the observed phenotype is due to TRPC6 inhibition.

  • Rescue experiment: If possible, overexpressing a constitutively active form of NFAT downstream of TRPC6 could potentially rescue the inhibitory effect of this compound.

  • Measure downstream NFAT target gene expression: Confirm that this compound treatment leads to a decrease in the expression of known NFAT target genes using methods like qPCR.

Troubleshooting Guides

Problem 1: No or weak inhibition of NFAT activity observed in a luciferase reporter assay.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response curve with a wider range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the IC50 in your specific cell line.
Low Transfection Efficiency Optimize your transfection protocol for the NFAT-luciferase reporter plasmid and any other co-transfected plasmids (e.g., TRPC6). Use a positive control for transfection, such as a constitutively active reporter plasmid (e.g., CMV-luciferase).
Poor Cell Health Ensure cells are healthy and not overgrown before and during the experiment. Perform a cell viability assay in parallel to confirm that the lack of inhibition is not due to cytotoxicity at the tested concentrations.
Ineffective Stimulation of the NFAT Pathway Confirm that your method of stimulating the NFAT pathway (e.g., treatment with a GPCR agonist, ionomycin, or overexpression of TRPC6) is working effectively. Include a positive control for pathway activation (stimulant alone) and a negative control (unstimulated cells).
Reagent Issues Ensure the luciferase assay reagents are fresh and properly prepared. Old or improperly stored reagents can lead to weak or no signal.
Problem 2: High background signal in the NFAT-luciferase reporter assay.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Promoter Leakiness The minimal promoter in your NFAT-luciferase reporter vector may have some basal activity. Use a reporter vector with a very low background or normalize your data to the signal from a promoterless luciferase vector.
Cellular Autofluorescence/Chemiluminescence Use white, opaque-walled plates for luminescence assays to minimize crosstalk between wells. Ensure complete cell lysis to quench any endogenous enzymatic activity.
Contamination Microbial contamination can lead to high background signals. Maintain sterile cell culture techniques.
Problem 3: Inconsistent results or high variability between replicates.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Pipetting Errors Be meticulous with pipetting, especially when preparing serial dilutions of this compound and dispensing reagents. Use calibrated pipettes and fresh tips for each replicate.
Uneven Cell Seeding Ensure a single-cell suspension before plating and mix the cells between plating each replicate to ensure even cell distribution.
Edge Effects Avoid using the outer wells of the microplate, as they are more susceptible to evaporation. If you must use them, fill the surrounding empty wells with sterile PBS or media to create a humidity barrier.

Data Presentation

Table 1: In Vitro Efficacy and Selectivity of this compound

Target Species IC50 (nM) Selectivity vs. TRPC3 Selectivity vs. TRPC7
TRPC6Mouse1385-fold42-fold
TRPC6Human19--
TRPC6Guinea Pig15--
TRPC3Mouse1100--
TRPC7Mouse550--

Data compiled from multiple sources.[1][2]

Experimental Protocols

NFAT-Luciferase Reporter Assay Protocol

This protocol is a general guideline for assessing NFAT activation in response to a stimulus and its inhibition by this compound.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NFAT-luciferase reporter plasmid (containing NFAT response elements driving luciferase expression)

  • TRPC6 expression plasmid (optional, for overexpression-induced NFAT activation)

  • Transfection reagent

  • This compound

  • Stimulant for NFAT pathway (e.g., ionomycin, carbachol)

  • Luciferase assay reagent

  • White, opaque 96-well plates

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, opaque plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NFAT-luciferase reporter plasmid and, if applicable, the TRPC6 expression plasmid using your optimized transfection protocol. A Renilla luciferase plasmid can be co-transfected for normalization.

  • Incubation: Incubate the cells for 24-48 hours post-transfection to allow for plasmid expression.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0, 10, 100, 500, 1000 nM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation: Add the NFAT pathway stimulant to the appropriate wells. Include an unstimulated control.

  • Incubation: Incubate for an additional 6-8 hours (optimize this time for your specific stimulant and cell type).

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your luciferase assay reagent. If using a dual-luciferase system, measure both Firefly and Renilla luciferase activity.

  • Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal (if applicable). Calculate the percentage of inhibition for each this compound concentration relative to the stimulated control.

Cytotoxicity Assay (MTT Assay) Protocol

This protocol is to assess the potential cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well clear plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the same concentrations of this compound as used in your primary assay for the same duration. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Quantitative PCR (qPCR) for NFAT Target Gene Expression Protocol

This protocol is for measuring the effect of this compound on the expression of downstream NFAT target genes.

Materials:

  • Cells of interest

  • This compound

  • Stimulant for NFAT pathway

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., RCAN1, IL-2) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Cell Treatment: Treat cells with the stimulant and/or this compound as in your primary assay.

  • RNA Extraction: At the desired time point, harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reactions with the appropriate primers and qPCR master mix. Run the qPCR on a real-time PCR machine.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene.

Mandatory Visualizations

NFAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR / Receptor Tyrosine Kinase PLC PLC GPCR->PLC TRPC6 TRPC6 Channel Ca_influx Ca²⁺ Influx TRPC6->Ca_influx PLC->TRPC6 activates Calcineurin_inactive Calcineurin (Inactive) Ca_influx->Calcineurin_inactive activates Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P Calcineurin_active->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n translocates Gene_expression Target Gene Expression NFAT_n->Gene_expression regulates BI749327 This compound BI749327->TRPC6 inhibits

Caption: NFAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Hypothesis This compound inhibits NFAT dose_response 1. Dose-Response Experiment (NFAT-Luciferase Assay) start->dose_response determine_ic50 2. Determine IC50 for this compound dose_response->determine_ic50 cytotoxicity 3. Cytotoxicity Assay (e.g., MTT) determine_ic50->cytotoxicity is_toxic Toxic at effective concentrations? cytotoxicity->is_toxic adjust_concentration Adjust concentration or choose alternative is_toxic->adjust_concentration Yes target_gene_expression 4. Measure NFAT Target Gene Expression (qPCR) is_toxic->target_gene_expression No adjust_concentration->dose_response confirm_inhibition 5. Confirm Downstream Inhibition target_gene_expression->confirm_inhibition end Conclusion: Optimal non-toxic concentration of this compound for NFAT inhibition determined confirm_inhibition->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree start Problem: No/Weak NFAT Inhibition check_positive_control Is the positive control (stimulant alone) working? start->check_positive_control troubleshoot_stimulation Troubleshoot stimulation protocol (reagent, time, cell health) check_positive_control->troubleshoot_stimulation No check_dose_response Have you performed a dose-response curve? check_positive_control->check_dose_response Yes perform_dose_response Perform a wide-range dose-response experiment check_dose_response->perform_dose_response No check_cytotoxicity Is this compound cytotoxic at the tested concentrations? check_dose_response->check_cytotoxicity Yes lower_concentration Use lower, non-toxic concentrations check_cytotoxicity->lower_concentration Yes check_transfection Is transfection efficiency adequate? check_cytotoxicity->check_transfection No optimize_transfection Optimize transfection protocol check_transfection->optimize_transfection No reagent_issue Consider reagent issues (e.g., luciferase kit) check_transfection->reagent_issue Yes

Caption: Troubleshooting decision tree for NFAT inhibition experiments.

References

Technical Support Center: BI-749327 Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BI-749327 in patch-clamp experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] TRPC6 is a non-selective cation channel involved in calcium signaling and has been implicated in various physiological and pathological processes.[3][4][5]

Q2: What are the recommended starting concentrations for this compound in patch-clamp experiments?

A good starting point for determining the dose-dependent inhibition of TRPC6 is to use a concentration range from 1 nM to 1 µM.[6] The half-maximal inhibitory concentration (IC50) of this compound varies slightly between species.[1][2]

Q3: What is the recommended solvent for this compound and what is the maximum recommended final concentration of the solvent in the recording solution?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[6][7][8] To minimize solvent effects on membrane properties and ion channel function, it is crucial to keep the final DMSO concentration in the external recording solution at or below 0.1%.

Q4: How should I prepare and store this compound solutions?

It is recommended to prepare fresh working solutions of this compound on the day of the experiment. Stock solutions can be prepared in DMSO and stored at -20°C or -80°C.[8] Aliquoting the stock solution into smaller volumes is advised to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound on TRPC6 Channels

SpeciesIC50 (nM)
Mouse13[1][2]
Human19[1][2]
Guinea Pig15[1][2]

Table 2: Selectivity of this compound for Mouse TRP Isoforms

ChannelIC50 (nM)Selectivity Fold (vs. mTRPC6)
TRPC613[1][2][5]-
TRPC31,100[1]85[1][2][5]
TRPC7550[1]42[1][2][5]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed for recording TRPC6 currents in a heterologous expression system (e.g., HEK293 cells) and assessing the inhibitory effect of this compound.[6]

Materials:

  • HEK293 cells expressing the TRPC6 channel

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • This compound (solubilized in DMSO)

  • TRPC6 activator, e.g., 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) (solubilized in DMSO)

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl2, 10 HEPES, 10 Glucose, 2 CaCl2. Adjust pH to 7.4 with NaOH.[6]

  • Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 D-Glucose, 1 EGTA. Adjust pH to 7.2 with CsOH.[6]

Procedure:

  • Cell Preparation: Plate TRPC6-expressing cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording Setup:

    • Place a coverslip with adherent cells into the recording chamber on the microscope stage.

    • Perfuse the chamber with the extracellular solution.

    • Approach a single, healthy-looking cell with the patch pipette.

  • Seal Formation and Whole-Cell Configuration:

    • Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Apply a brief, strong suction pulse to rupture the membrane patch and achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -60 mV.[6]

    • Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) every 10 seconds to elicit currents.[6]

    • Record stable baseline currents.

  • Channel Activation and Inhibition:

    • Perfuse the cell with the extracellular solution containing a TRPC6 activator (e.g., 100 µM OAG) to induce a robust TRPC6 current.[6]

    • Once a stable activated current is achieved, co-perfuse with varying concentrations of this compound (e.g., 1 nM to 1 µM) to determine the dose-dependent inhibition.[6]

    • Allow sufficient time at each concentration for the inhibitory effect to reach a steady state.

  • Data Analysis:

    • Measure the current amplitude at specific voltages (e.g., +80 mV and -80 mV) before and after drug application.

    • Construct dose-response curves to calculate the IC50 of this compound.

Mandatory Visualizations

TRPC6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TRPC6 TRPC6 Ca2_ion Ca²⁺ TRPC6->Ca2_ion Influx PLC PLC DAG DAG PLC->DAG Produces GPCR GPCR GPCR->PLC Activates DAG->TRPC6 Activates Calcineurin Calcineurin Ca2_ion->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Translocates Gene Gene Expression NFAT_n->Gene BI749327 This compound BI749327->TRPC6 Inhibits

TRPC6-Calcineurin-NFAT Signaling Pathway and this compound Inhibition.

Patch_Clamp_Workflow start Start cell_prep Cell Preparation (Plate TRPC6-expressing cells) start->cell_prep pipette_prep Pipette Fabrication (Pull & fill pipettes) cell_prep->pipette_prep setup Recording Setup (Mount coverslip, perfuse) pipette_prep->setup seal Giga-seal Formation (>1 GΩ) setup->seal whole_cell Whole-cell Configuration (Rupture membrane) seal->whole_cell baseline Record Baseline Current (Holding potential -60mV) whole_cell->baseline activate Activate TRPC6 (Apply OAG) baseline->activate inhibit Apply this compound (Varying concentrations) activate->inhibit washout Washout inhibit->washout data_analysis Data Analysis (Measure current, plot dose-response) washout->data_analysis end End data_analysis->end

Experimental Workflow for this compound Patch-Clamp Experiments.

Troubleshooting Guide

Problem 1: Unstable Giga-seal or loss of seal after this compound application.

  • Possible Cause: High concentration of DMSO in the recording solution.

    • Solution: Ensure the final DMSO concentration is ≤ 0.1%. Prepare a vehicle control with the same DMSO concentration to isolate the effects of the solvent.

  • Possible Cause: Poor cell health.

    • Solution: Use cells that are healthy and not overgrown. Ensure proper osmolarity and pH of your recording solutions.

  • Possible Cause: Mechanical instability.

    • Solution: Check for vibrations in the setup. Ensure the perfusion system is not causing excessive movement of the solution around the cell.

Problem 2: No or very small TRPC6 current upon activator (OAG) application.

  • Possible Cause: Low or no expression of TRPC6 channels in the cells.

    • Solution: Verify TRPC6 expression using methods like qPCR or Western blot.

  • Possible Cause: Ineffective activator.

    • Solution: Ensure the OAG solution is fresh and has been stored correctly. Test a new batch of OAG.

  • Possible Cause: Run-down of the channel.

    • Solution: Minimize the time between achieving whole-cell configuration and applying the activator. Some channels are prone to run-down over time.

Problem 3: Inconsistent results between experiments.

  • Possible Cause: Variability in drug application timing.

    • Solution: Use a timed and automated perfusion system for consistent application and washout of this compound.

  • Possible Cause: Inconsistent cell passage number or health.

    • Solution: Use cells from a consistent passage number range and ensure similar confluency at the time of the experiment.

  • Possible Cause: Pipette-to-pipette variability.

    • Solution: Maintain a consistent pipette resistance (3-5 MΩ) for all experiments.

Problem 4: Difficulty achieving a high-resistance seal.

  • Possible Cause: Dirty pipette tip or recording solutions.

    • Solution: Filter all recording solutions on the day of the experiment. Ensure the pipette tip is clean.

  • Possible Cause: Incorrect pressure application.

    • Solution: Apply slight positive pressure to the pipette as you approach the cell to keep the tip clean. Release the pressure just before touching the cell membrane.

  • Possible Cause: Unhealthy cells.

    • Solution: Only attempt to patch onto cells with a smooth, clean membrane appearance.

Problem 5: High electrical noise in the recording.

  • Possible Cause: Improper grounding.

    • Solution: Check all grounding points of the setup, including the headstage, microscope, and perfusion system.

  • Possible Cause: Electrical interference from other equipment.

    • Solution: Turn off any unnecessary electrical equipment in the room. Use a Faraday cage to shield the setup.

  • Possible Cause: Poorly chlorinated silver wire.

    • Solution: Freshly chlorinate the silver wire of the recording and reference electrodes.

References

Potential off-target effects of BI-749327 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BI-749327. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[1][2][3] TRPC6 is a non-selective cation channel that allows the entry of Ca2+ and other cations into the cell upon activation. Increased TRPC6 activity is associated with pathological conditions in cardiac and renal diseases.[4][5][6] The mechanism of action of this compound involves the inhibition of TRPC6-mediated cation influx, which in turn suppresses the downstream calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[1][5] This pathway is a key regulator of gene expression involved in fibrosis and cellular hypertrophy.[5]

Q2: What are the known off-target effects of this compound, particularly at high concentrations?

A2: The publicly available data for this compound primarily focuses on its high selectivity for TRPC6 over its closest homologs, TRPC3 and TRPC7.[1][3][7] At concentrations significantly higher than the IC50 for TRPC6, this compound can inhibit TRPC3 and TRPC7.[5]

A comprehensive screening of this compound against a broad panel of kinases and other potential off-targets (e.g., a kinome scan or a safety pharmacology panel) is not publicly available. Therefore, researchers using this compound at high concentrations (significantly above the IC50 for TRPC6) should be cautious and consider the possibility of off-target effects. It is recommended to perform independent off-target profiling to ensure the observed phenotype is not due to unintended interactions.

Q3: My experimental results are inconsistent when using different batches of this compound. What could be the cause?

A3: Inconsistent results between different batches of a small molecule inhibitor can arise from several factors:

  • Purity and Formulation: Ensure that each batch has a high purity (≥98%) and is formulated correctly.

  • Solubility: this compound has limited solubility in aqueous solutions and is typically dissolved in DMSO for in vitro experiments.[7] Ensure the compound is fully dissolved and that the final DMSO concentration is consistent across experiments and does not exceed a level that affects cell viability (typically <0.5%).

  • Storage: Store the compound as recommended by the supplier, usually as a solid at -20°C.[1] Avoid repeated freeze-thaw cycles of stock solutions.

Q4: I am observing unexpected cellular toxicity at concentrations where I expect on-target engagement. What should I do?

A4: Unexpected toxicity could be a sign of off-target effects. Here are some troubleshooting steps:

  • Dose-Response Curve: Perform a detailed dose-response curve to determine the therapeutic window of the compound in your specific cell type.

  • Control Compound: Use a structurally related but inactive compound as a negative control to rule out effects related to the chemical scaffold.

  • Orthogonal Approaches: Use a different method to validate your findings, such as siRNA/shRNA knockdown or CRISPR/Cas9 knockout of TRPC6. If the phenotype is not recapitulated with genetic silencing of the target, it is more likely to be an off-target effect of this compound.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound against TRPC Channels

TargetSpeciesIC50 (nM)Selectivity vs. Mouse TRPC6Reference
TRPC6Mouse13-[1][4][7]
TRPC6Human19-[1][2]
TRPC6Guinea Pig15-[1][2]
TRPC3Mouse110085-fold[4][5][7]
TRPC7Mouse55042-fold[4][5][7]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for TRPC6 Inhibition

Objective: To measure the inhibitory effect of this compound on TRPC6 channel activity.

Materials:

  • HEK293 cells stably or transiently expressing TRPC6.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries.

  • This compound stock solution (in DMSO).

  • 1-oleoyl-2-acetyl-sn-glycerol (OAG) as a TRPC6 activator.

  • Extracellular (bath) solution: 140 mM NaCl, 5 mM CsCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH).

  • Intracellular (pipette) solution: 140 mM CsCl, 10 mM HEPES, 1 mM EGTA, 10 mM Glucose (pH 7.2 with CsOH).

Procedure:

  • Cell Preparation: Plate TRPC6-expressing HEK293 cells onto glass coverslips 24-48 hours prior to the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording:

    • Place a coverslip in the recording chamber and perfuse with extracellular solution.

    • Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Data Acquisition:

    • Record baseline currents.

    • Apply a TRPC6 activator, such as 100 µM OAG, to induce a stable inward current.

    • Once a stable current is achieved, perfuse the cells with different concentrations of this compound in the presence of OAG.

    • Record the inhibition of the OAG-induced current.

  • Data Analysis:

    • Measure the peak inward current at each concentration of this compound.

    • Normalize the current to the baseline OAG-induced current.

    • Plot the normalized current against the concentration of this compound and fit the data to a dose-response curve to determine the IC50.

NFAT-Luciferase Reporter Gene Assay

Objective: To assess the functional inhibition of the TRPC6-NFAT signaling pathway by this compound.

Materials:

  • HEK293T cells.

  • Plasmids: pCMV-TRPC6 (or other TRPC constructs), NFAT-luciferase reporter, and a control reporter (e.g., Renilla luciferase).

  • Transfection reagent.

  • This compound stock solution (in DMSO).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Transfection:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the TRPC6 expression plasmid, the NFAT-luciferase reporter plasmid, and the control reporter plasmid.

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with serial dilutions of this compound or vehicle (DMSO) for 1 hour.

  • Cell Lysis and Luciferase Assay:

    • After treatment, lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure the firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the percentage of inhibition of NFAT activity at each concentration of this compound relative to the vehicle-treated control.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50.

Mandatory Visualization

BI749327_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca2_influx Ca²⁺ Influx TRPC6->Ca2_influx Calcineurin Calcineurin Ca2_influx->Calcineurin Activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to Gene_Expression Gene Expression (Fibrosis, Hypertrophy) Nucleus->Gene_Expression Promotes BI749327 This compound BI749327->TRPC6 Inhibits

Caption: Signaling pathway inhibited by this compound.

Experimental_Workflow_Off_Target Start Start: Phenotype observed with This compound at high concentration Question1 Is the phenotype reproducible with a structurally different TRPC6 inhibitor? Start->Question1 On_Target Likely On-Target Effect Question1->On_Target Yes Off_Target_Suspected Potential Off-Target Effect Question1->Off_Target_Suspected No Question2 Is the phenotype abolished by TRPC6 knockdown/knockout (e.g., siRNA, CRISPR)? Off_Target_Suspected->Question2 Question2->On_Target Yes Off_Target_Confirmed Confirmed Off-Target Effect Question2->Off_Target_Confirmed No Profiling Perform Broad Off-Target Screening (e.g., Kinome Scan, Safety Panel) Off_Target_Confirmed->Profiling Identify_Off_Target Identify Specific Off-Target(s) Profiling->Identify_Off_Target

References

Technical Support Center: Improving the Oral Bioavailability of BI-749327

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the TRPC6 antagonist, BI-749327. The focus is on addressing challenges related to its oral bioavailability to ensure successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[1][2] While it has been reported as orally bioavailable, its physicochemical properties, particularly its low aqueous solubility, can present challenges in achieving consistent and optimal absorption from the gastrointestinal tract.[1] Ensuring adequate oral bioavailability is critical for obtaining reliable and reproducible results in preclinical studies.

Q2: What are the known physicochemical properties of this compound relevant to its oral bioavailability?

Q3: What is a recommended vehicle for oral administration of this compound to mice?

A3: Based on published literature and common formulation strategies for poorly soluble compounds, two vehicle formulations can be considered:

  • Published Vehicle: A suspension in methyl-cellulose/Tween-80 has been used for oral gavage in mice.[3]

  • Alternative Formulation: A solution utilizing a co-solvent system, such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, can also be an effective approach to solubilize the compound for oral administration.[2]

The choice of vehicle will depend on the required dose, stability of the formulation, and the specific experimental protocol. It is recommended to perform a small-scale formulation study to determine the optimal vehicle for your specific needs.

Q4: What are the key factors that can influence the oral bioavailability of this compound in my experiments?

A4: Several factors can impact the oral bioavailability of this compound, including:

  • Formulation: The choice of vehicle and the physical state of the drug (solution vs. suspension) are critical.

  • Dose: The dose volume and concentration can affect dissolution and absorption.

  • Animal Model: The species, strain, and physiological state (e.g., fasted vs. fed) of the animal can influence gastrointestinal conditions and drug absorption.

  • Experimental Technique: Proper oral gavage technique is essential to ensure accurate dosing and minimize stress on the animal.

Troubleshooting Guides

Issue 1: Low or Variable Plasma Concentrations of this compound
Potential Cause Troubleshooting Steps
Poor Solubility and Dissolution 1. Optimize Formulation: If using a suspension, consider reducing the particle size of this compound through micronization to increase the surface area for dissolution. 2. Use a Solubilizing Formulation: Switch to a solution-based formulation using co-solvents and surfactants (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).[2] Ensure the compound remains in solution upon dilution in the gastrointestinal tract by performing an in vitro precipitation study. 3. Consider Lipid-Based Formulations: Explore self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles to enhance solubility and absorption.
Inadequate Permeability 1. Assess Permeability: Conduct an in vitro Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) of this compound. This will help to understand if poor permeability is a limiting factor. 2. Investigate Efflux: The Caco-2 assay can also indicate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its absorption.
High First-Pass Metabolism 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound. 2. Administer with an Inhibitor: In a pilot study, co-administer this compound with a known inhibitor of relevant metabolic enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor) to see if exposure increases. This can help to identify if first-pass metabolism is a significant barrier.
Issue 2: Animal Distress or Adverse Events During/After Oral Gavage
Potential Cause Troubleshooting Steps
Improper Gavage Technique 1. Ensure Proper Training: All personnel performing oral gavage should be adequately trained and proficient in the technique. 2. Use Appropriate Equipment: Select the correct size and type of gavage needle for the size of the mouse. A flexible feeding tube may be less likely to cause esophageal injury than a rigid needle.[4][5] 3. Correct Animal Restraint: Proper restraint is crucial to ensure the animal's head and body are in a straight line, facilitating the smooth passage of the gavage needle.[6]
Vehicle-Related Toxicity 1. Include a Vehicle Control Group: Always include a group of animals that receives the vehicle alone to differentiate between vehicle effects and compound toxicity. 2. Reduce Co-solvent Concentration: If using a co-solvent based formulation, high concentrations of some solvents like DMSO can cause irritation. Try to minimize the concentration of such excipients.
Formulation Instability 1. Check for Precipitation: Visually inspect the formulation for any signs of precipitation before each administration. If it is a suspension, ensure it is homogenous by vortexing. 2. Assess Formulation Stability: Conduct a short-term stability study of the formulation at room temperature and under refrigerated conditions to ensure the compound remains stable and dissolved/suspended over the dosing period.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
DMSO1-10 mg/mL (Sparingly soluble)[1]
Acetonitrile (B52724)0.1-1 mg/mL (Slightly soluble)[1]
Aqueous BuffersNot reported, expected to be low-

Table 2: Example Formulation for Oral Gavage in Mice

ComponentPercentagePurposeReference
DMSO10%Co-solvent[2]
PEG30040%Co-solvent/Solubilizer[2]
Tween 805%Surfactant/Wetting agent[2]
Saline45%Vehicle[2]

Experimental Protocols

Protocol 1: Preparation of a Methyl-cellulose/Tween-80 Vehicle (0.5% / 0.2%) for Oral Gavage

Materials:

  • Methylcellulose (B11928114) (e.g., 400 cP)

  • Tween 80 (Polysorbate 80)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beakers

  • Heating plate

Procedure:

  • Heat approximately one-third of the final required volume of deionized water to 60-70°C in a beaker with a magnetic stir bar.

  • Slowly add the methylcellulose powder to the heated water while stirring to create a uniform dispersion.

  • Remove the beaker from the heat and add the remaining two-thirds of the water as cold water or ice to rapidly cool the solution.

  • Continue stirring in a cold water bath or at 4°C until the solution becomes clear and viscous.

  • Add the required amount of Tween 80 to the methylcellulose solution and mix until fully dissolved.

  • Store the vehicle at 4°C.

Protocol 2: Preparation and Administration of this compound Formulation by Oral Gavage in Mice

Materials:

  • This compound

  • Selected vehicle (e.g., from Protocol 1 or Table 2)

  • Balance

  • Vortex mixer

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)

  • Syringes

Procedure:

Formulation Preparation (Suspension Example):

  • Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.

  • Weigh the this compound powder accurately.

  • In a suitable container, add a small amount of the vehicle to the powder to create a paste.

  • Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.

  • Visually inspect the suspension for uniformity before each administration.

Oral Gavage Administration:

  • Accurately weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).

  • Gently but firmly restrain the mouse, ensuring the head, neck, and body are in a straight line.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

  • Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.

  • Once the needle is at the predetermined depth, slowly administer the formulation.

  • Gently remove the gavage needle along the same path of insertion.

  • Return the mouse to its cage and monitor for any immediate signs of distress.

Mandatory Visualizations

Signaling_Pathway AngII Angiotensin II GPCR GPCR AngII->GPCR PLC PLC GPCR->PLC DAG DAG PLC->DAG TRPC6 TRPC6 DAG->TRPC6 activates Ca_influx Ca2+ Influx TRPC6->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin activates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT Gene_Expression Pathological Gene Expression NFAT->Gene_Expression promotes BI749327 This compound BI749327->TRPC6 inhibits

Caption: Signaling pathway of TRPC6 activation and its inhibition by this compound.

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study Solubility Assess Solubility Vehicle Select Vehicle Solubility->Vehicle Permeability Assess Permeability (e.g., Caco-2) Permeability->Vehicle Formulation_Prep Prepare Formulation (Solution or Suspension) Vehicle->Formulation_Prep Stability Assess Stability Formulation_Prep->Stability Dosing Oral Gavage Stability->Dosing Animal_Model Select Animal Model Animal_Model->Dosing Sampling Blood Sampling Dosing->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Analysis->PK_PD

Caption: General experimental workflow for assessing the oral bioavailability of this compound.

Troubleshooting_Logic Start Low/Variable In Vivo Efficacy Check_Bioavailability Assess Oral Bioavailability (PK study) Start->Check_Bioavailability Low_Exposure Low Plasma Exposure? Check_Bioavailability->Low_Exposure Sufficient_Exposure Sufficient Exposure Low_Exposure->Sufficient_Exposure No Troubleshoot_Formulation Troubleshoot Formulation (Solubility, Permeability, Metabolism) Low_Exposure->Troubleshoot_Formulation Yes Investigate_PD Investigate Pharmacodynamics (e.g., target engagement) Sufficient_Exposure->Investigate_PD

Caption: Logical troubleshooting flow for addressing low in vivo efficacy of this compound.

References

Technical Support Center: Minimizing BI-749327 Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the selective TRPC6 inhibitor, BI-749327, in cell culture experiments while minimizing potential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2] TRPC6 is a non-selective cation channel that allows the influx of calcium (Ca²⁺) and other cations into the cell.[3] By inhibiting TRPC6, this compound blocks this cation influx, thereby interfering with downstream signaling pathways that are dependent on TRPC6 activation.[2]

Q2: What is the known downstream signaling pathway affected by this compound?

A2: A primary downstream pathway affected by this compound is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling cascade.[2][4] Activation of TRPC6 leads to an increase in intracellular Ca²⁺, which activates calcineurin. Calcineurin then dephosphorylates NFAT, allowing its translocation to the nucleus to regulate gene expression.[2] this compound, by blocking TRPC6, prevents this cascade of events.[2][5]

Q3: What are the common causes of toxicity with small molecule inhibitors like this compound in cell culture?

A3: Toxicity from small molecule inhibitors in cell culture can stem from several factors:

  • High Concentrations: Using concentrations significantly above the effective range can lead to off-target effects and general cellular stress.

  • Solvent Toxicity: The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).

  • Prolonged Exposure: Continuous exposure to an inhibitor, even at a therapeutic concentration, may disrupt normal cellular functions over time.

  • Off-Target Effects: Although this compound is highly selective, at very high concentrations it may interact with other cellular targets.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.

Q4: Has the cytotoxicity of this compound been characterized?

A4: While extensive data is available on the inhibitory potency (IC₅₀) of this compound against TRPC6, specific cytotoxic concentrations (e.g., CC₅₀ - 50% cytotoxic concentration) are not widely reported in publicly available literature. Therefore, it is crucial for researchers to empirically determine the optimal, non-toxic concentration for their specific cell line and experimental conditions.

Troubleshooting Guides

This section provides guidance for specific issues that may arise during cell culture experiments with this compound.

Issue 1: High Levels of Cell Death Observed After Treatment

Possible CauseSuggested Solution
Inhibitor concentration is too high. Perform a dose-response curve to determine the optimal concentration. Start with a wide range of concentrations, including those below the reported IC₅₀ value. The goal is to find the lowest concentration that gives the desired biological effect with minimal impact on cell viability.
Solvent (DMSO) toxicity. Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically <0.1% v/v). Run a vehicle control (medium with the same concentration of DMSO as the inhibitor-treated wells) to assess the effect of the solvent alone.
Prolonged exposure to the inhibitor. Reduce the incubation time. Determine the minimum time required to achieve the desired inhibition of TRPC6 signaling. A time-course experiment can help optimize the exposure duration.
Cell line is particularly sensitive. Some cell lines may be more sensitive to perturbations in calcium signaling. Consider using a more robust cell line if possible, or perform extensive optimization of concentration and exposure time.
On-target toxicity. In some cell lines, the basal activity of TRPC6 may be critical for survival. To differentiate on-target from off-target toxicity, consider using a structurally different TRPC6 inhibitor or genetic knockdown of TRPC6 (e.g., using siRNA) to see if it phenocopies the effect of this compound.

Issue 2: Inconsistent or No Inhibitory Effect Observed

Possible CauseSuggested Solution
Inhibitor concentration is too low. Increase the concentration of this compound based on the results of your dose-response experiments. Ensure the concentration is sufficient to inhibit the target in your specific cell system.
Inhibitor has degraded. Prepare fresh stock solutions of this compound from powder for each experiment. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Low or no expression of TRPC6 in the cell line. Confirm the expression of TRPC6 in your cell line at the protein level (e.g., by Western blot) or mRNA level (e.g., by RT-qPCR). If expression is low, consider using a cell line known to express TRPC6 or a heterologous expression system (e.g., HEK293 cells overexpressing TRPC6).
Incorrect timing of inhibitor addition. For experiments involving stimulation of TRPC6, the inhibitor must be added prior to or concurrently with the stimulus. Optimize the pre-incubation time with this compound before adding an agonist.

Data Presentation

Table 1: Inhibitory Potency (IC₅₀) of this compound on TRPC6 Channels

SpeciesIC₅₀ (nM)
Mouse13[2][6]
Human19[2][6]
Guinea Pig15[2][6]

Table 2: Selectivity of this compound for Mouse TRPC Isoforms

ChannelIC₅₀ (nM)Selectivity Fold (vs. mTRPC6)
TRPC613[2][7]-
TRPC31,100[2][7]85
TRPC7550[2][7]42

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol describes a general method to assess the cytotoxicity of this compound and determine its 50% cytotoxic concentration (CC₅₀).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of dilutions in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration) and a "no-treatment" control (medium only).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Determine the CC₅₀ value from the dose-response curve.

Protocol 2: NFAT Reporter Assay for Functional Assessment of this compound

This protocol allows for the functional assessment of this compound's inhibitory effect on the TRPC6-NFAT signaling pathway.

Materials:

  • HEK293T cells

  • Plasmids: TRPC6 expression vector and NFAT-luciferase reporter vector

  • Transfection reagent

  • Complete cell culture medium

  • This compound

  • TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293T cells with the TRPC6 expression plasmid and the NFAT-luciferase reporter plasmid using a suitable transfection reagent.

  • Cell Seeding: Plate the transfected cells in a 96-well white, clear-bottom plate and allow them to recover for 24 hours.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (and a vehicle control) for 30-60 minutes.

  • Stimulation: Stimulate the cells with a TRPC6 agonist (e.g., 100 µM OAG) to activate the channel.

  • Incubation: Incubate for 6-8 hours to allow for luciferase reporter expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable. Calculate the percentage of inhibition of NFAT activity for each this compound concentration.

Visualizations

TRPC6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PLC PLC DAG DAG PLC->DAG IP3 IP3 PLC->IP3 TRPC6 TRPC6 Channel Ca2_increase ↑ [Ca²⁺]i TRPC6->Ca2_increase Ca²⁺ Influx DAG->TRPC6 Activates Calcineurin_active Active Calcineurin Ca2_increase->Calcineurin_active Activates NFAT_P NFAT-P Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc Translocation Gene_expression Gene Expression NFAT_nuc->Gene_expression Regulates BI749327 This compound BI749327->TRPC6 Inhibits Agonist Agonist Agonist->PLC e.g., Ang II

Caption: TRPC6 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound and Controls A->C B Prepare Serial Dilutions of this compound B->C D Incubate for Desired Time C->D E Perform Cell Viability (e.g., MTT) or Functional Assay D->E F Measure Absorbance/ Luminescence E->F G Calculate % Viability/ % Inhibition F->G H Generate Dose-Response Curve & Determine CC₅₀/IC₅₀ G->H

Caption: A generalized experimental workflow for assessing this compound.

References

BI-749327 pharmacokinetic and pharmacodynamic considerations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with BI-749327, a potent and selective inhibitor of the transient receptor potential canonical 6 (TRPC6) ion channel. This guide includes frequently asked questions (FAQs) and troubleshooting advice for pharmacokinetic and pharmacodynamic studies.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally bioavailable antagonist of the TRPC6 ion channel.[1][2] Its mechanism of action involves the inhibition of TRPC6-mediated calcium (Ca2+) influx into cells. This reduction in intracellular calcium subsequently suppresses the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is implicated in the pathophysiology of various diseases, including cardiac hypertrophy and fibrosis.[3]

2. What are the key pharmacodynamic properties of this compound?

This compound exhibits high potency and selectivity for TRPC6. The reported IC50 values are 13 nM for mouse, 19 nM for human, and 15 nM for guinea pig TRPC6.[1][2] It demonstrates significant selectivity over the closely related TRPC3 (85-fold) and TRPC7 (42-fold) channels.[1] In preclinical studies, this compound has been shown to ameliorate cardiac and renal fibrosis and improve muscle function in models of Duchenne muscular dystrophy.[3][4][5]

3. What is the recommended formulation for in vivo studies in mice?

For oral administration in mice, a common vehicle is a solution of methylcellulose (B11928114) and Tween 80 in water. A specific formulation for in vivo use is a solution containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve a concentration of 2 mg/mL.[6] For subcutaneous injections, a methylcellulose solution (2.5% methylcellulose in deionized water with 0.015% Tween 80) has been used.

4. How should this compound be stored?

As a solid, this compound is stable for at least 4 years when stored at -20°C.[7] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.[8]

Pharmacokinetic and Pharmacodynamic Data

In Vitro Potency and Selectivity
TargetSpeciesIC50Selectivity vs. mTRPC6
TRPC6Mouse13 nM-
TRPC6Human19 nM-
TRPC6Guinea Pig15 nM-
TRPC3Mouse1,100 nM85-fold
TRPC7Mouse550 nM42-fold

Data sourced from multiple vendor websites and publications.[1][7]

Preclinical Pharmacokinetics in Mice (Oral Administration)

While detailed quantitative data on Cmax, Tmax, and AUC from the primary literature's supplementary materials were not directly accessible, the following qualitative and semi-quantitative information is available:

  • Dose Proportionality: Oral administration of 3, 10, or 30 mg/kg in CD-1 mice resulted in a dose-proportional increase in maximum plasma concentration (Cmax) and total systemic exposure (AUC).

  • Half-Life: The terminal half-life in mice is reported to be between 8.5 and 13.5 hours, which supports once-daily dosing.[2]

  • Plasma Protein Binding: this compound exhibits high plasma protein binding in mice (98.4%).

  • Unbound Trough Concentration: A daily oral dose of 30 mg/kg in mice yields an unbound trough plasma concentration of approximately 180 nM.[3][9]

Experimental Protocols & Troubleshooting

In Vitro: NFAT Luciferase Reporter Assay in HEK293T Cells

This assay is crucial for quantifying the inhibitory effect of this compound on the TRPC6 signaling pathway.

TRPC6_NFAT_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound TRPC6 TRPC6 This compound->TRPC6 Inhibition Ca2 Ca²⁺ TRPC6->Ca2 Influx Calcineurin Calcineurin Ca2->Calcineurin Activation NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation Gene_Expression Gene Expression NFAT_n->Gene_Expression Transcription

Caption: this compound inhibits TRPC6, blocking Ca²⁺ influx and the Calcineurin-NFAT pathway.

NFAT_Assay_Workflow start Start transfect Co-transfect HEK293T cells with TRPC6 and NFAT-luciferase reporter plasmids start->transfect plate Plate transfected cells in a multi-well plate transfect->plate incubate_compound Pre-incubate cells with varying concentrations of this compound plate->incubate_compound stimulate Activate TRPC6 (e.g., with an agonist) incubate_compound->stimulate lyse Lyse cells and add luciferase substrate stimulate->lyse measure Measure luminescence lyse->measure end End measure->end

Caption: Workflow for the NFAT-luciferase reporter assay to assess this compound activity.

IssuePossible CauseRecommendation
Low Luminescence Signal 1. Low transfection efficiency. 2. Inefficient TRPC6 activation. 3. Suboptimal cell density.1. Optimize transfection protocol (DNA:reagent ratio, cell confluency). Use a positive control (e.g., GFP plasmid) to assess efficiency. 2. Confirm the activity of the TRPC6 agonist. 3. Ensure cells are 70-80% confluent at the time of transfection.
High Background Signal 1. "Leaky" promoter in the reporter plasmid. 2. Endogenous NFAT activation in HEK293T cells.1. Use a reporter plasmid with a low basal activity. 2. Include a control with untransfected cells to determine baseline luminescence.
Inconsistent Results 1. Variability in cell plating. 2. Inconsistent incubation times. 3. Pipetting errors.1. Ensure a homogenous cell suspension before plating. 2. Standardize all incubation steps. 3. Use calibrated pipettes and proper pipetting techniques.
In Vivo: Cardiac and Renal Fibrosis Mouse Models

This compound has shown efficacy in reducing fibrosis in Transverse Aortic Constriction (TAC) and Unilateral Ureteral Obstruction (UUO) mouse models.

TAC_Workflow start Start acclimatize Acclimatize mice start->acclimatize pretreat Pre-treat with this compound or vehicle acclimatize->pretreat surgery Perform TAC or sham surgery pretreat->surgery continue_treatment Continue daily treatment surgery->continue_treatment monitor Monitor animal health and cardiac function (echocardiography) continue_treatment->monitor euthanize Euthanize mice at endpoint monitor->euthanize harvest Harvest hearts for analysis (histology, gene expression) euthanize->harvest end End harvest->end

Caption: Experimental workflow for the Transverse Aortic Constriction (TAC) mouse model.

IssuePossible CauseRecommendation
High Surgical Mortality 1. Anesthesia overdose. 2. Surgical error (e.g., aortic rupture). 3. Post-operative complications (e.g., infection).1. Carefully calculate and administer anesthesia based on body weight. Monitor vital signs during surgery. 2. Ensure proper surgical training and technique. 3. Maintain a sterile surgical environment and provide appropriate post-operative care, including analgesics.
Variable Cardiac Hypertrophy in TAC Model 1. Inconsistent aortic constriction. 2. Genetic variability in mouse strain.1. Use a standardized spacer (e.g., a blunted needle) to ensure consistent ligation. 2. Use a genetically homogenous mouse strain.
Drug Formulation/Administration Issues 1. Poor solubility of this compound. 2. Inconsistent dosing.1. Use a validated formulation (see FAQ #3). Sonication may be required to fully dissolve the compound.[6] 2. Ensure accurate oral gavage or injection technique.
No Therapeutic Effect Observed 1. Insufficient drug exposure. 2. Timing of treatment initiation. 3. Insufficient statistical power.1. Confirm dose and formulation. Consider performing satellite pharmacokinetic studies to confirm exposure. 2. Initiate treatment prophylactically or at a specific disease stage, depending on the experimental question. 3. Perform a power analysis to determine the appropriate number of animals per group.

References

Addressing variability in BI-749327 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when using the TRPC6 inhibitor, BI-749327.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[1][2][3] TRPC6 is a non-selective cation channel that, when activated, allows an influx of calcium ions (Ca²⁺) into the cell. This increase in intracellular calcium activates the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is involved in pathological gene expression related to cardiac and renal fibrosis.[4][5][6] this compound blocks this channel, thereby suppressing NFAT activation and its downstream effects.[1][4][7]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: For in vitro experiments, this compound is sparingly soluble in DMSO (1-10 mg/mL) and slightly soluble in acetonitrile (B52724) (0.1-1 mg/mL).[2][8] It is recommended to prepare fresh stock solutions and avoid repeated freeze-thaw cycles. For long-term storage, the solid compound should be stored at -20°C.[3] Stock solutions in DMSO can be stored at -80°C for up to two years.[3]

Q3: What is the selectivity profile of this compound?

A3: this compound exhibits high selectivity for TRPC6 over other closely related TRPC channels. For instance, it is 85-fold more selective for mouse TRPC6 than for TRPC3 and 42-fold more selective than for TRPC7.[1][4]

Q4: Can this compound be used in in vivo studies?

A4: Yes, this compound is orally bioavailable and has been used in several in vivo mouse models of cardiac and renal disease, as well as Duchenne muscular dystrophy.[1][2][7][9] It has a long terminal half-life in mice (8.5-13.5 hours).[1][4]

Troubleshooting Guides

Issue 1: High Variability in In Vitro Cell-Based Assay Results

High variability between replicate wells is a common issue in cell-based assays. Here are potential causes and solutions when using this compound:

Possible Cause Recommended Solution
Inconsistent this compound Concentration Due to its limited solubility, ensure the compound is fully dissolved in DMSO before further dilution in aqueous media. Visually inspect for any precipitation. Prepare fresh dilutions for each experiment from a concentrated stock.
Cell Seeding Density Ensure a homogenous cell suspension before seeding. Calibrate your pipettes and use a consistent pipetting technique. Avoid using the outer wells of the plate, which are prone to evaporation.
Cell Health and Passage Number Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
Incubation Time and Conditions Strictly adhere to the specified incubation times. Ensure consistent temperature and CO₂ levels in the incubator.
Vehicle Control (DMSO) Concentration Ensure the final concentration of DMSO is consistent across all wells, including controls. High concentrations of DMSO can be toxic to cells.
Issue 2: Lower than Expected Potency (High IC50 Value)

If this compound appears less potent than expected, consider the following factors:

Possible Cause Recommended Solution
Compound Degradation Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles of the stock solution. Store the solid compound and stock solutions at the recommended temperatures.
Assay Conditions The potency of an inhibitor can be influenced by the assay conditions. For competitive inhibitors, the concentration of the agonist used to stimulate TRPC6 can affect the apparent IC50.
Cell Line Specifics The level of TRPC6 expression can vary between cell lines, which may influence the observed potency of the inhibitor. Confirm TRPC6 expression in your cell line.
High Protein Binding in Media This compound has high plasma protein binding. Components in the cell culture media, such as serum, may bind to the compound and reduce its effective concentration. Consider using serum-free or low-serum media for the duration of the treatment, if compatible with your cells.

Data Presentation

Table 1: In Vitro Potency of this compound

Species TRPC6 IC50 (nM)
Mouse13
Human19
Guinea Pig15

Data sourced from MedchemExpress and Axon Medchem.[1][3]

Table 2: Selectivity of this compound in Mouse TRPC Channels

Channel IC50 (nM) Selectivity Fold (vs. mTRPC6)
TRPC613-
TRPC31,10085
TRPC755042

Data sourced from Cayman Chemical and PNAS.[2][7]

Experimental Protocols

NFAT Reporter Gene Assay

This protocol is adapted from methodologies described in studies utilizing this compound.[7][10]

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect cells with a TRPC6 expression plasmid and an NFAT-luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours of transfection, seed the cells into a 96-well plate.

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Add the diluted compound to the cells and incubate for the desired duration (e.g., 1 hour).

  • Cell Stimulation:

  • Luciferase Assay:

    • After the stimulation period (e.g., 6 hours), lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

    • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Mandatory Visualization

BI749327_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPC6 TRPC6 Channel Ca2_ion Ca²⁺ TRPC6->Ca2_ion Influx Calcineurin Calcineurin Ca2_ion->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation Gene Target Genes (e.g., pro-fibrotic genes) NFAT_n->Gene Promotes Transcription BI749327 This compound BI749327->TRPC6 Inhibits

Caption: Signaling pathway of TRPC6 and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock (e.g., 10 mM in DMSO) C Prepare Serial Dilutions of this compound A->C B Culture and Seed Cells (e.g., HEK293T) D Treat Cells with this compound or Vehicle (DMSO) B->D C->D E Stimulate Cells with TRPC6 Agonist (e.g., OAG) D->E F Perform Assay (e.g., NFAT Reporter Assay, Calcium Flux Assay) E->F G Data Acquisition (e.g., Luminometer, Fluorometer) F->G H Data Analysis (Calculate IC50, etc.) G->H

Caption: General experimental workflow for in vitro testing of this compound.

References

Validation & Comparative

A Comparative Guide to the Selectivity and Potency of TRPC6 Inhibitors: BI-749327 vs. Trpc6-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective pharmacological tool is paramount for the robust investigation of the transient receptor potential canonical 6 (TRPC6) channel's role in health and disease. This guide provides a detailed, data-driven comparison of two commercially available TRPC6 inhibitors: BI-749327 and Trpc6-IN-1, focusing on their selectivity and potency to aid in making informed experimental choices.

This document summarizes the available quantitative data, outlines key experimental methodologies, and presents visual representations of the relevant signaling pathway and experimental workflows. The evidence indicates that while both compounds inhibit TRPC6, this compound demonstrates significantly higher potency and has a more thoroughly characterized selectivity profile.

Data Presentation: A Head-to-Head Comparison

The inhibitory activities of this compound and Trpc6-IN-1 have been assessed using various in vitro assays. The data, summarized below, highlights the differences in their potency and selectivity against TRPC6 and its closest homologs, TRPC3 and TRPC7.

Table 1: Potency against TRPC6
CompoundTarget SpeciesPotency (IC50/EC50)Assay Type
This compound Mouse13 nM (IC50)[1][2][3][4]Whole-Cell Patch Clamp
Human19 nM (IC50)[1][2]Whole-Cell Patch Clamp
Guinea Pig15 nM (IC50)[1][2]Whole-Cell Patch Clamp
Trpc6-IN-1 Not Specified4.66 µM (EC50)[5][6][7]Calcium Influx Assay

IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) are measures of a drug's potency. A lower value indicates higher potency.

Table 2: Selectivity against Related TRPC Channels
CompoundOff-TargetPotency (IC50/EC50)Selectivity (Fold vs. Mouse TRPC6)
This compound TRPC3 (Mouse)1,100 nM (IC50)[4][5][8]85-fold[1][5][8]
TRPC7 (Mouse)550 nM (IC50)[4][5][8]42-fold[1][5][8]
TRPC5>700-fold selective[8][9]>700-fold
Trpc6-IN-1 TRPC30.45 µM (EC50)[7][10]~10-fold less potent on TRPC6[5][10]
TRPC71.13 µM (EC50)[7][10]~4-fold less potent on TRPC6[5]
Table 3: Off-Target Selectivity of this compound

A broader screening panel for this compound has demonstrated high selectivity against other ion channels.

Off-Target Ion ChannelSelectivity (Fold vs. Mouse TRPC6)
TRPM8 (human)>500-fold
TRPV1 (human)>500-fold
TRPA1 (human)>500-fold
Nav1.5 (human)>500-fold
Kv11.1 (hERG, human)>150-fold

Note: A comprehensive off-target selectivity panel for Trpc6-IN-1 is not as readily available in the public domain.

Summary of Findings

The compiled data indicates that this compound is a significantly more potent inhibitor of TRPC6 than Trpc6-IN-1, with IC50 values in the low nanomolar range compared to the micromolar EC50 of Trpc6-IN-1.[6] Furthermore, this compound exhibits a well-defined and high degree of selectivity for TRPC6 over its closely related family members TRPC3 and TRPC7, as well as a panel of other ion channels.[1][5][8] In contrast, Trpc6-IN-1 shows cross-reactivity with TRPC3 and TRPC7, and its broader off-target profile is less extensively documented.[5][10] For experiments where high potency and target specificity are critical, this compound presents a more robust pharmacological tool.

Experimental Protocols

The data presented in this guide were primarily generated using two key experimental methodologies: whole-cell patch clamp electrophysiology and cell-based functional assays like calcium influx or NFAT reporter gene assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ion flow through TRPC6 channels in response to an inhibitor.

Principle: The electrical potential and current across the plasma membrane of a single cell are controlled and measured using a glass micropipette. This allows for the direct assessment of ion channel activity.

Methodology:

  • Cell Preparation: HEK293 cells are commonly used as a heterologous expression system. They are transfected with a plasmid encoding the TRPC6 channel. 24-48 hours post-transfection, the cells are ready for recording.[11][12]

  • Recording Configuration: A high-resistance seal is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment.[13]

  • Data Acquisition: The cell is held at a specific membrane potential (e.g., -60 mV). Voltage ramps (e.g., from -100 mV to +100 mV) are applied to elicit currents and generate current-voltage (I-V) curves.[11]

  • Channel Activation and Inhibition: TRPC6 channels are activated using an agonist, such as the diacylglycerol (DAG) analog 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).[8][11] Once a stable current is established, the inhibitor (this compound or Trpc6-IN-1) is applied at various concentrations to the extracellular solution.[11]

  • Data Analysis: The reduction in the OAG-induced current is measured. The concentration-response data are then fitted to a Hill equation to determine the IC50 value.

NFAT Reporter Gene Assay

This cell-based assay assesses the functional consequence of TRPC6 inhibition on a key downstream signaling pathway.

Principle: Activation of TRPC6 leads to an influx of Ca2+, which in turn activates the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[8][12] This assay measures the activity of a reporter gene (e.g., luciferase) under the control of an NFAT-responsive promoter.

Methodology:

  • Cell Transfection: HEK293T cells are co-transfected with a plasmid encoding the TRPC6 channel and a reporter plasmid containing a luciferase gene driven by an NFAT-responsive promoter.[8][9]

  • Compound Treatment: The transfected cells are treated with varying concentrations of the TRPC6 inhibitor.

  • Channel Activation: TRPC6 channels are activated, leading to NFAT translocation to the nucleus and subsequent luciferase expression.

  • Signal Detection: The luciferase activity is measured using a luminometer.

  • Data Analysis: The dose-dependent inhibition of the NFAT-driven luciferase signal by the compound is used to determine its functional potency. This compound has been shown to potently suppress NFAT activation in cells expressing wild-type or gain-of-function TRPC6 mutants.[1][8][14]

Visualizing the Concepts

To further clarify the experimental approaches and the biological context, the following diagrams illustrate the TRPC6 signaling pathway and the general workflow for inhibitor characterization.

TRPC6_Signaling_Pathway TRPC6 Signaling Pathway to NFAT Activation GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Generates TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to Gene_Transcription Gene Transcription (e.g., hypertrophy, fibrosis) Nucleus->Gene_Transcription Initiates Inhibitor This compound or Trpc6-IN-1 Inhibitor->TRPC6

Caption: Simplified TRPC6 signaling cascade leading to NFAT activation and its inhibition.

Inhibitor_Characterization_Workflow Experimental Workflow for TRPC6 Inhibitor Characterization cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Primary_Assay Primary Screening (e.g., Calcium Influx Assay) Confirmation_Assay Confirmatory 'Gold Standard' (Whole-Cell Patch Clamp) Primary_Assay->Confirmation_Assay Confirm Hits Functional_Assay Downstream Functional Assay (e.g., NFAT Reporter Assay) Confirmation_Assay->Functional_Assay Validate Function Selectivity_Assay Selectivity Profiling (Panel of related & unrelated targets) Functional_Assay->Selectivity_Assay Assess Specificity PK_PD Pharmacokinetics & Pharmacodynamics Selectivity_Assay->PK_PD Proceed with Selective Compound Disease_Model Efficacy in Disease Models (e.g., Cardiac/Renal Fibrosis) PK_PD->Disease_Model

Caption: Step-by-step workflow for the in vitro and in vivo characterization of a TRPC6 inhibitor.

References

A Comparative Guide to BI-749327 and Other TRPC6 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of BI-749327 with other notable Transient Receptor Potential Canonical 6 (TRPC6) inhibitors, including SAR7334, SH045, and AC1903. The information is tailored for researchers, scientists, and drug development professionals, with a focus on performance data, experimental methodologies, and relevant signaling pathways.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data on the inhibitory activity and selectivity of this compound and its alternatives. It is important to note that the data has been compiled from various sources, and experimental conditions may differ.

Table 1: Potency and Selectivity against TRPC Channels
CompoundTargetSpeciesIC50 (nM)Selectivity (Fold vs. TRPC6)Reference
This compound TRPC6 Mouse 13 -[1][2]
TRPC6 Human 19 -[1][2]
TRPC6 Guinea Pig 15 -[1][2]
TRPC3Mouse110085-fold[1]
TRPC7Mouse55042-fold[1]
TRPC5Not Specified>700-fold selective vs. TRPC6>700-fold[3]
SAR7334 TRPC6 Not Specified9.5 -[4]
TRPC3Not Specified282~30-fold[4]
TRPC7Not Specified226~24-fold[4]
SH045 TRPC6 Not Specified5.8 -[5]
TRPC3Not Specified-Marked sub-type selectivity over TRPC3[5]
TRPC7Not Specified-Marked sub-type selectivity over TRPC7[5]
AC1903 TRPC6 Not SpecifiedInhibited with low micromolar IC50 (1.8–18 µM) Non-selective[3]
TRPC3Not SpecifiedInhibited with low micromolar IC50Non-selective[3]
TRPC4Not SpecifiedInhibited with low micromolar IC50Non-selective[3]
TRPC5Not SpecifiedInhibited with low micromolar IC50Non-selective[3]
TRPV4Not SpecifiedInhibitedNon-selective[3]

Note: There are conflicting reports regarding the selectivity of AC1903. While some studies suggest it is a selective TRPC5 inhibitor with no effect on TRPC6, others indicate it is a non-selective TRPC channel inhibitor.[3] Researchers should interpret data generated with AC1903 with caution.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the TRPC6 signaling pathway and typical experimental workflows for evaluating TRPC6 inhibitors.

TRPC6_Signaling_Pathway TRPC6 Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG Generates TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca2_influx Ca²⁺ Influx TRPC6->Ca2_influx Mediates Calcineurin Calcineurin Ca2_influx->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_translocation NFAT Translocation NFAT->NFAT_translocation Gene_expression Pro-fibrotic & Pro-hypertrophic Gene Expression NFAT_translocation->Gene_expression Promotes BI749327 This compound BI749327->TRPC6 Inhibits

TRPC6 signaling cascade and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for Evaluating TRPC6 Inhibitors cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation patch_clamp Whole-Cell Patch Clamp (Potency & Mechanism) nfat_assay NFAT Reporter Assay (Functional Activity) patch_clamp->nfat_assay selectivity_panel Selectivity Profiling (Off-target effects) nfat_assay->selectivity_panel tac_model Transverse Aortic Constriction (TAC) (Cardiac Hypertrophy & Fibrosis) selectivity_panel->tac_model uuo_model Unilateral Ureteral Obstruction (UUO) (Renal Fibrosis) selectivity_panel->uuo_model pk_pd Pharmacokinetics & Pharmacodynamics tac_model->pk_pd uuo_model->pk_pd end Lead Candidate pk_pd->end start Compound Synthesis start->patch_clamp

A generalized workflow for the preclinical evaluation of a TRPC6 inhibitor.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure TRPC6-mediated currents in a heterologous expression system (e.g., HEK293 cells) and to assess the inhibitory effects of compounds like this compound.

  • Cell Preparation: HEK293 cells are transiently or stably transfected with a plasmid encoding the TRPC6 channel. Cells are plated on glass coverslips 24-48 hours prior to the experiment.

  • Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES; pH adjusted to 7.2 with CsOH.

  • Recording:

    • A glass micropipette with a resistance of 3-5 MΩ is filled with the internal solution and brought into contact with a single cell.

    • A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

    • The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.

    • The cell is held at a membrane potential of -60 mV.

    • Currents are elicited by applying voltage ramps (e.g., from -100 mV to +100 mV over 200 ms).

  • Compound Application:

    • Baseline currents are recorded.

    • TRPC6 channels are activated by perfusing the cell with an agonist, such as 100 µM 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).

    • Once a stable current is achieved, the test inhibitor (e.g., this compound) is added to the external solution at various concentrations to determine the IC50 value.

NFAT Luciferase Reporter Assay

This assay measures the activation of the Nuclear Factor of Activated T-cells (NFAT), a downstream transcription factor in the TRPC6 signaling pathway.

  • Cell Preparation: HEK293T cells are co-transfected with an expression plasmid for TRPC6 (wild-type or mutant) and an NFAT-responsive luciferase reporter plasmid.

  • Assay Protocol:

    • Transfected cells are seeded into a 96-well plate.

    • Cells are treated with the TRPC6 inhibitor at various concentrations for a specified period (e.g., 1 hour).

    • TRPC6 is activated, for example, by stimulating with an appropriate agonist.

    • After an incubation period (e.g., 6 hours) to allow for luciferase expression, a luciferase assay reagent is added to each well.[6]

    • Luminescence is measured using a luminometer.

    • The percentage of inhibition is calculated relative to the agonist-only control to determine the IC50 of the inhibitor.

In Vivo Models of Fibrosis

1. Transverse Aortic Constriction (TAC) Mouse Model (Cardiac Fibrosis)

This surgical model induces pressure overload on the left ventricle, leading to cardiac hypertrophy and fibrosis.

  • Animal Model: Male C57BL/6 mice (8-12 weeks old) are commonly used.[7]

  • Surgical Procedure:

    • Mice are anesthetized, and the chest is opened to expose the aortic arch.

    • A ligature (e.g., 7-0 silk suture) is tied around the transverse aorta between the innominate and left common carotid arteries, typically over a 26- or 27-gauge needle to standardize the degree of constriction.[7] The needle is then removed.

    • Sham-operated animals undergo the same procedure without the aortic constriction.

  • Drug Administration: this compound (e.g., 30 mg/kg/day) or vehicle is administered, often by oral gavage, starting at a specified time point post-surgery.

  • Assessment of Cardiac Function and Fibrosis:

    • Echocardiography: Transthoracic echocardiography is performed at baseline and at various time points post-TAC to measure parameters such as left ventricular dimensions, wall thickness, and fractional shortening.[8][9]

    • Histological Analysis: Hearts are harvested at the end of the study, sectioned, and stained with Masson's trichrome or Picrosirius red to visualize and quantify the extent of interstitial fibrosis.

    • Gene Expression Analysis: RNA is extracted from the heart tissue to measure the expression of pro-fibrotic genes (e.g., Collagen I, Fibronectin) by RT-qPCR.

    • Western Blot: Protein levels of fibrotic markers can be quantified by Western blot.

2. Unilateral Ureteral Obstruction (UUO) Mouse Model (Renal Fibrosis)

This model involves the ligation of one ureter, leading to obstructive nephropathy and subsequent renal interstitial fibrosis.

  • Animal Model: Male C57BL/6 mice are typically used.

  • Surgical Procedure:

    • Mice are anesthetized, and a flank or midline incision is made to expose the left ureter.

    • The ureter is completely ligated at two points using a non-absorbable suture.

    • The contralateral kidney serves as an internal control.

  • Drug Administration: The TRPC6 inhibitor or vehicle is administered daily, for instance, by oral gavage.

  • Assessment of Renal Fibrosis:

    • Histological Analysis: Kidneys are harvested after a set period (e.g., 7 or 14 days). The tissue is sectioned and stained with Masson's trichrome or Sirius red to assess the degree of tubulointerstitial fibrosis.[10][11][12][13] Immunohistochemistry for markers like α-smooth muscle actin (α-SMA) is also performed.[10]

    • Gene Expression Analysis: RT-qPCR is used to measure the mRNA levels of pro-fibrotic and inflammatory markers in kidney tissue lysates.

    • Western Blot: The protein expression of fibrotic markers such as Fibronectin and Collagen I in kidney homogenates is determined by Western blot analysis.[14][15][16]

Conclusion

This compound stands out as a potent and highly selective TRPC6 inhibitor with demonstrated in vivo efficacy in preclinical models of cardiac and renal fibrosis.[17] Its favorable pharmacokinetic profile makes it a valuable tool for studying the therapeutic potential of TRPC6 inhibition. While other inhibitors like SAR7334 and SH045 also exhibit high potency, their selectivity profiles may differ. AC1903, on the other hand, appears to be a less selective TRPC channel blocker. The choice of inhibitor will ultimately depend on the specific experimental needs, with this compound being a strong candidate for studies requiring high selectivity for TRPC6. The provided experimental protocols offer a foundation for the rigorous evaluation of these and other novel TRPC6 inhibitors.

References

Validating Target Engagement of the TRPC6 Antagonist BI-749327 in Tissue Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the target engagement of BI-749327, a potent and selective antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. We will explore various experimental methodologies, compare this compound with alternative TRPC6 inhibitors, and present detailed protocols and data to facilitate robust experimental design and interpretation.

Core Concepts: this compound and TRPC6

This compound is a high-selectivity, orally bioavailable antagonist of TRPC6 with reported IC50 values of 13 nM, 19 nM, and 15 nM for mouse, human, and guinea pig TRPC6, respectively[1][2][3]. Its mechanism of action involves the inhibition of TRPC6-mediated cation influx, primarily Ca2+, which in turn suppresses downstream signaling pathways such as the calcineurin-nuclear factor of activated T-cells (NFAT) pathway[1][4]. Dysregulation of TRPC6 activity has been implicated in various pathological conditions, including cardiac hypertrophy and renal diseases[4][5].

Comparative Analysis of TRPC6 Inhibitors

A critical aspect of validating the effects of this compound is to compare its performance against other known TRPC6 inhibitors. This provides context for its potency and selectivity.

CompoundTarget(s)IC50 (nM)SelectivityKey Characteristics
This compound TRPC6 13 (mouse), 19 (human) [1][3][6][7]~85-fold vs. TRPC3, ~42-fold vs. TRPC7 [7]High selectivity and oral bioavailability.[2]
SAR7334TRPC6, TRPC3, TRPC77.9 - 9.5 (TRPC6)[2][4][5][8][9], 282 (TRPC3)[4][5][8][9], 226 (TRPC7)[4][5][8][9]Potent TRPC6 inhibitor, also active on TRPC3 and TRPC7 at higher concentrations.[4][5][8][9]Orally bioavailable.[2][8]
GsMTx-4TRPC1, TRPC6, Piezo channelsNot specified for TRPC6Inhibits multiple mechanosensitive ion channels.[10]Spider venom peptide, not orally bioavailable.

Experimental Protocols for Target Engagement Validation

Validating that this compound engages with TRPC6 in tissue samples can be achieved through a combination of direct and indirect methods.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct physical binding of a drug to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Protocol:

  • Tissue Homogenization: Homogenize fresh or frozen tissue samples in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Drug Incubation: Aliquot the tissue lysate and incubate with various concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour at 37°C).

  • Thermal Challenge: Heat the aliquots across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce thermal denaturation.

  • Protein Extraction: Centrifuge the heated samples to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Separate the proteins by SDS-PAGE and perform a Western blot using a specific antibody against TRPC6.

  • Data Analysis: Quantify the band intensity of TRPC6 at each temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.

Intracellular Calcium Influx Assay

This functional assay measures the ability of this compound to block TRPC6-mediated calcium entry into cells within the tissue.

Experimental Protocol:

  • Tissue Dissociation: Prepare a single-cell suspension from the tissue of interest using enzymatic digestion (e.g., collagenase, dispase).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions.

  • Inhibitor Incubation: Pre-incubate the dye-loaded cells with varying concentrations of this compound, a comparator compound (e.g., SAR7334), or a vehicle control.

  • TRPC6 Activation: Stimulate the cells with a known TRPC6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), to induce calcium influx.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader or a microscope.

  • Data Analysis: Plot the agonist-induced calcium influx as a function of the inhibitor concentration to determine the IC50 value of this compound.

Downstream Signaling Pathway Analysis (NFAT Activation)

Since TRPC6 activation leads to NFAT activation, measuring the levels of downstream markers can serve as an indirect measure of target engagement.

Experimental Protocol:

  • Tissue Treatment: Treat tissue explants or cultured cells derived from the tissue with this compound or vehicle, followed by stimulation with a TRPC6 agonist.

  • RNA/Protein Extraction: After the treatment period, extract RNA or protein from the tissue samples.

  • Gene/Protein Expression Analysis:

    • Quantitative PCR (qPCR): Measure the mRNA levels of NFAT target genes (e.g., RCAN1, NPPB). A reduction in the expression of these genes in the presence of this compound indicates target engagement.

    • Western Blot: Measure the protein levels of phosphorylated NFAT or other downstream signaling molecules. A decrease in phosphorylation would indicate successful target inhibition.

  • Data Analysis: Normalize the expression levels to a housekeeping gene or total protein and compare the results between the treated and control groups.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the TRPC6 signaling pathway and a general workflow for validating target engagement.

TRPC6_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TRPC6 TRPC6 Ca2_ion Ca²⁺ TRPC6->Ca2_ion influx PLC PLC PLC->TRPC6 activates GPCR GPCR GPCR->PLC Calcineurin Calcineurin Ca2_ion->Calcineurin activates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT Gene Target Gene Expression NFAT->Gene Agonist Agonist Agonist->GPCR BI749327 This compound BI749327->TRPC6 inhibits

Caption: TRPC6-Calcineurin-NFAT Signaling Pathway.

Target_Engagement_Workflow cluster_direct Direct Engagement cluster_functional Functional Engagement cluster_downstream Downstream Effects CETSA Cellular Thermal Shift Assay (CETSA) Data_Analysis Data Analysis and IC50 Determination CETSA->Data_Analysis Calcium_Assay Intracellular Calcium Influx Assay Calcium_Assay->Data_Analysis Signaling_Assay Downstream Signaling (e.g., NFAT activation) Signaling_Assay->Data_Analysis Tissue_Sample Tissue Sample (e.g., heart, kidney) Drug_Treatment Incubate with This compound Tissue_Sample->Drug_Treatment Drug_Treatment->CETSA Drug_Treatment->Calcium_Assay Drug_Treatment->Signaling_Assay

Caption: Experimental Workflow for Target Engagement Validation.

References

BI-749327: A Comparative Guide to its Cross-reactivity with TRP Channels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating transient receptor potential (TRP) channel modulation, understanding the selectivity profile of pharmacological tools is paramount. This guide provides a comprehensive comparison of BI-749327's cross-reactivity with various TRP channels, supported by experimental data and detailed methodologies.

This compound is a potent and orally bioavailable antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[1][2][3] Its high selectivity for TRPC6 over other closely related TRP channels makes it a valuable tool for studying the specific physiological and pathological roles of this channel.[4]

Quantitative Comparison of this compound Activity Across TRP Channels

The inhibitory activity of this compound has been quantified against a panel of TRP channels, demonstrating a clear selectivity for TRPC6. The following table summarizes the available IC50 data, representing the concentration of this compound required to inhibit 50% of the channel's activity.

Target ChannelSpeciesIC50 (nM)Selectivity Fold (vs. Mouse TRPC6)Reference
TRPC6 Mouse13-[1][2][4][5][6]
Human19~0.7x[1][2][5]
Guinea Pig15~0.9x[1][2][5]
TRPC3 Mouse110085-fold[1][5][6][7]
TRPC7 Mouse55042-fold[1][5][6][7]
TRPC5 Not Specified>9100 (>700-fold)>700-fold[1][5]
TRPM8 Human>25000 (>500-fold)>500-fold[1]
TRPV1 Human>25000 (>500-fold)>500-fold[1]
TRPA1 Human>25000 (>500-fold)>500-fold[1]

Experimental Protocols

The selectivity of this compound has been determined using robust in vitro assays. The primary methods employed are whole-cell patch-clamp electrophysiology and NFAT reporter gene assays.

Whole-Cell Patch-Clamp Assay

This technique directly measures the ion flow through the channel in response to specific activators and inhibitors.

Objective: To determine the concentration-dependent inhibition of TRP channel currents by this compound.

General Procedure:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the specific TRP channel of interest.

  • Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed on single transfected cells.

  • Channel Activation: The TRP channel is activated by applying a known agonist. For TRPC6, the diacylglycerol (DAG) analog 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) is commonly used to elicit an ion current.[1][5]

  • Compound Application: this compound is applied at various concentrations to the bath solution to determine its inhibitory effect on the agonist-induced current.

  • Data Analysis: The reduction in current amplitude at different concentrations of this compound is used to calculate the IC50 value.

NFAT-Luciferase Reporter Assay

This assay indirectly measures channel activity by quantifying the activation of the downstream Nuclear Factor of Activated T-cells (NFAT) signaling pathway, which is triggered by calcium influx through TRPC6.[3][4]

Objective: To assess the inhibitory effect of this compound on TRPC6-mediated NFAT activation.

General Procedure:

  • Cell Culture and Co-transfection: HEK293T cells are co-transfected with a plasmid encoding the TRP channel of interest and a reporter plasmid containing the luciferase gene under the control of an NFAT-responsive promoter.[5]

  • Compound Incubation: The transfected cells are pre-incubated with varying concentrations of this compound.[5]

  • Channel Stimulation: The TRPC channel is activated, often by overexpression or the addition of an agonist.[5]

  • Luciferase Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the level of NFAT activation.

  • Data Analysis: The reduction in luciferase signal in the presence of this compound is used to determine its inhibitory potency.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided.

TRPC6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TRPC6 TRPC6 Ca2_ion Ca²⁺ TRPC6->Ca2_ion Influx PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG DAG->TRPC6 Activates Calcineurin Calcineurin Ca2_ion->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nucleus NFAT NFAT->NFAT_nucleus Translocation Gene_Expression Gene Expression (e.g., Fibrosis) NFAT_nucleus->Gene_Expression Promotes BI749327 This compound BI749327->TRPC6 Inhibits GPCR GPCR/RTK GPCR->PLC Agonist

Caption: TRPC6 signaling pathway and its inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_steps Procedure cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection Transfect with TRP Channel Plasmid Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch Clamp Transfection->Patch_Clamp NFAT_Assay NFAT-Luciferase Assay Transfection->NFAT_Assay Stimulation Activate Channel (e.g., OAG) Patch_Clamp->Stimulation NFAT_Assay->Stimulation Compound_Addition Add this compound (Varying Concentrations) Stimulation->Compound_Addition Measurement Measure Current / Luciferase Activity Compound_Addition->Measurement IC50_Calc Calculate IC50 Measurement->IC50_Calc

Caption: General experimental workflow for assessing TRP channel cross-reactivity.

References

BI-749327: A Comparative Analysis of Potency on Human and Mouse TRPC6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the role of the transient receptor potential canonical 6 (TRPC6) ion channel in various pathologies, the antagonist BI-749327 has emerged as a potent and selective inhibitor. This guide provides a comparative overview of its inhibitory activity on human versus mouse TRPC6, supported by experimental data and detailed methodologies.

Potency Comparison: Human vs. Mouse TRPC6

This compound exhibits a high degree of potency against both human and mouse TRPC6, with a slightly higher affinity for the murine ortholog. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear quantitative comparison.

SpeciesIC50 (nM)
Human19
Mouse13

Data sourced from multiple references.[1][2][3][4]

The data indicates that this compound is a highly effective inhibitor of both human and mouse TRPC6 channels, with IC50 values in the low nanomolar range. This makes it a valuable tool for in vitro and in vivo studies across these species.

Experimental Determination of IC50 Values

The inhibitory potency of this compound on TRPC6 channels was determined using rigorous electrophysiological and cell-based assays.

Whole-Cell Patch Clamp Electrophysiology

Objective: To directly measure the inhibitory effect of this compound on TRPC6 channel currents.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells were engineered to stably express either human or mouse TRPC6 channels.[3] These cells were cultured on glass coverslips for 24-48 hours prior to the experiment.[5]

  • Recording Setup: A whole-cell patch-clamp configuration was established using borosilicate glass micropipettes.[5][6]

  • Channel Activation: TRPC6 channels were activated by applying 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), a diacylglycerol analog.[3][5]

  • Inhibitor Application: Once a stable baseline current was achieved, varying concentrations of this compound were introduced to the cells.[5]

  • Data Analysis: The resulting ion currents were measured and analyzed to determine the concentration-response relationship, from which the IC50 value was calculated.[5][6]

NFAT-Luciferase Reporter Assay

Objective: To assess the functional downstream consequences of TRPC6 inhibition.

Methodology:

  • Cell Transfection: HEK293T cells were co-transfected with a plasmid encoding the TRPC6 channel and a reporter plasmid containing the luciferase gene under the control of a Nuclear Factor of Activated T-cells (NFAT)-responsive promoter.[3][6]

  • Compound Incubation: The transfected cells were pre-incubated with different concentrations of this compound.[6]

  • Channel Activation: TRPC6 channels were subsequently activated.[6]

  • Luciferase Assay: Following an incubation period, the cells were lysed, and a luciferase substrate was added. The resulting luminescence, which is proportional to NFAT activity, was measured using a luminometer.[6]

  • Data Analysis: The reduction in luciferase activity in the presence of this compound was used to determine its inhibitory potency.[6]

TRPC6 Signaling Pathway and Inhibition by this compound

TRPC6 is a key component of a signaling cascade that plays a critical role in cellular calcium homeostasis. Its activation leads to a cascade of events culminating in the activation of the transcription factor NFAT. This compound acts by directly blocking the TRPC6 channel, thereby preventing the initial influx of calcium and inhibiting the downstream signaling pathway.

TRPC6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TRPC6 TRPC6 Channel Ca2_influx Ca²⁺ Influx TRPC6->Ca2_influx mediates PLC PLC DAG DAG PLC->DAG generates DAG->TRPC6 activates Calcineurin Calcineurin Ca2_influx->Calcineurin activates NFAT_P NFAT-P Calcineurin->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT activates Gene_Expression Gene Expression NFAT->Gene_Expression regulates BI749327 This compound BI749327->TRPC6 inhibits

Caption: TRPC6 signaling pathway and its inhibition by this compound.

References

Head-to-Head Comparison: BI-749327 and SAR7334 for TRPC6 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and cellular signaling, the selection of a potent and selective chemical probe is paramount. This guide provides a detailed, data-driven comparison of two prominent inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel: BI-749327 and SAR7334. Both compounds have emerged as valuable tools for investigating the physiological and pathological roles of TRPC6, a channel implicated in various conditions, including cardiac hypertrophy, renal fibrosis, and pulmonary hypertension.

Executive Summary

This compound and SAR7334 are both highly potent antagonists of the TRPC6 channel. While SAR7334 exhibits a slightly lower IC50 for TRPC6 in cell-free and whole-cell patch-clamp assays, this compound demonstrates a more favorable selectivity profile, with a significantly wider therapeutic window against its closest homologs, TRPC3 and TRPC7. The choice between these two inhibitors will likely depend on the specific experimental context, with this compound being preferable for studies requiring high selectivity, while SAR7334 may be suitable for applications where maximum potency at the primary target is the chief concern.

Data Presentation: Potency and Selectivity

The following tables summarize the available quantitative data for this compound and SAR7334, allowing for a direct comparison of their inhibitory activities.

Table 1: In Vitro Inhibitory Potency (IC50) against TRPC6

CompoundAssay TypeSpeciesIC50 (nM)Reference
This compound Whole-cell patch clampMouse13[1][2]
Whole-cell patch clampHuman19[3]
Whole-cell patch clampGuinea Pig15[3]
SAR7334 Whole-cell patch clampNot Specified7.9[4][5]
Ca2+ influx assayNot Specified9.5[5][6]

Table 2: Selectivity Profile against other TRPC Channels

CompoundTarget ChannelIC50 (nM)Selectivity Fold (vs. TRPC6)Reference
This compound TRPC3 (mouse)1,10085-fold[2]
TRPC7 (mouse)55042-fold[2]
SAR7334 TRPC3282~30-fold[5][6]
TRPC7226~24-fold[5][6]
TRPC4Not Affected-[5][6]
TRPC5Not Affected-[5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for characterizing TRPC6 inhibitors.

TRPC6_Signaling_Pathway TRPC6 Signaling Pathway and Inhibition cluster_nucleus Nucleus GPCR Gq/11-coupled Receptor PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG TRPC6 TRPC6 Channel DAG->TRPC6 Activates Ca2_influx Ca2+ Influx TRPC6->Ca2_influx Calcineurin Calcineurin Ca2_influx->Calcineurin Activates NFAT_P NFAT (phosphorylated) (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (dephosphorylated) (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to Gene_Expression Gene Expression (e.g., pro-fibrotic, pro-hypertrophic genes) NFAT->Gene_Expression Promotes BI_SAR This compound or SAR7334 BI_SAR->TRPC6 Inhibits

TRPC6 Signaling Pathway and Inhibition

Experimental_Workflow Experimental Workflow for TRPC6 Inhibitor Characterization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Primary_Screen Primary Screen (e.g., Ca2+ influx assay) Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Potency_Assay Potency Determination (IC50) Hit_Confirmation->Potency_Assay Selectivity_Panel Selectivity Profiling (vs. other TRPC channels) Potency_Assay->Selectivity_Panel Mechanism_of_Action Mechanism of Action (e.g., Whole-cell patch clamp) Selectivity_Panel->Mechanism_of_Action Pharmacokinetics Pharmacokinetics (PK) (Bioavailability, Half-life) Mechanism_of_Action->Pharmacokinetics Efficacy_Models Efficacy in Disease Models (e.g., Cardiac fibrosis, HPV) Pharmacokinetics->Efficacy_Models Target_Engagement Target Engagement (Biomarker analysis) Efficacy_Models->Target_Engagement

Workflow for TRPC6 Inhibitor Characterization

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and SAR7334.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ion flow through the TRPC6 channel in the cell membrane of a single cell.

  • Cell Preparation: HEK293 cells stably or transiently expressing the TRPC6 channel of interest are cultured on glass coverslips.

  • Recording Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl2, 10 HEPES, 10 Glucose, 2 CaCl2, adjusted to pH 7.4.

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 D-Glucose, 1 EGTA, adjusted to pH 7.2.

  • Recording Procedure:

    • A glass micropipette with a fine tip is sealed onto the membrane of a cell.

    • The cell membrane within the pipette is ruptured by gentle suction to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.

    • The cell is held at a constant voltage (e.g., -60 mV).

    • The TRPC6 channel is activated by perfusing the cell with a solution containing an agonist, such as the diacylglycerol (DAG) analog 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).

    • Once a stable current is established, the inhibitor (this compound or SAR7334) is added to the external solution at increasing concentrations.

    • The resulting inhibition of the ion current is recorded.

  • Data Analysis: The current amplitudes are measured, and the percentage of inhibition is plotted against the inhibitor concentration to calculate the IC50 value.

NFAT (Nuclear Factor of Activated T-cells) Activation Assay

This cell-based assay measures the functional consequence of TRPC6 inhibition on its downstream signaling pathway.

  • Principle: Activation of TRPC6 leads to an influx of Ca2+, which activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, allowing it to translocate to the nucleus and activate the transcription of a reporter gene (e.g., luciferase).

  • Procedure:

    • Cell Transfection: HEK293T cells are co-transfected with plasmids encoding the TRPC6 channel and an NFAT-luciferase reporter construct.

    • Compound Incubation: The transfected cells are pre-incubated with various concentrations of the test inhibitor.

    • Channel Activation: The TRPC6 channels are activated with an agonist (e.g., OAG).

    • Luminescence Measurement: After a suitable incubation period, a luciferase substrate is added, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The inhibitory effect of the compound is determined by its ability to reduce the luciferase signal.

In Vivo Model of Cardiac Fibrosis (for this compound)
  • Model: Myocardial interstitial fibrosis is induced in mice through transaortic constriction (TAC), which creates a pressure overload on the heart.[2]

  • Treatment: this compound (e.g., 30 mg/kg/day) is administered orally to the mice.[1]

  • Endpoint Analysis: After a defined period, the hearts are harvested, and the extent of fibrosis is assessed through histological staining (e.g., Masson's trichrome or Picrosirius red) and analysis of pro-fibrotic gene expression (e.g., collagen I, fibronectin) via qPCR.[1]

In Vivo Model of Hypoxic Pulmonary Vasoconstriction (HPV) (for SAR7334)
  • Model: The acute HPV response is studied in isolated, perfused mouse lungs.[5]

  • Procedure:

    • The lungs are isolated from the mouse and placed in a perfusion system.

    • A baseline pulmonary artery pressure is established under normoxic conditions (21% O2).

    • Hypoxia is induced by ventilating the lungs with a gas mixture containing low oxygen (e.g., 1% O2), which triggers vasoconstriction and an increase in pulmonary artery pressure.[5]

    • SAR7334 is administered to the perfusion solution to assess its ability to inhibit the hypoxic pressor response.

  • Endpoint Analysis: The change in pulmonary artery pressure is continuously monitored to determine the effect of the inhibitor on HPV.

Conclusion

Both this compound and SAR7334 are potent and valuable research tools for investigating the role of TRPC6 in health and disease. The data presented in this guide highlights their respective strengths in terms of potency and selectivity. For studies where distinguishing the role of TRPC6 from TRPC3 and TRPC7 is critical, the superior selectivity of this compound makes it the more suitable choice. Conversely, for experiments where maximal inhibition of TRPC6 is the primary objective and the potential for off-target effects on TRPC3 and TRPC7 is less of a concern, the slightly higher potency of SAR7334 may be advantageous. Researchers are encouraged to consider the specific requirements of their experimental system when selecting between these two inhibitors.

References

Unveiling the Efficacy of BI-749327 in TRPC6 Knockout Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the pharmacological inhibitor BI-749327 and genetic knockout models for the transient receptor potential canonical 6 (TRPC6) channel. Aimed at researchers, scientists, and drug development professionals, this document synthesizes key experimental data, details methodologies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of TRPC6 inhibition as a therapeutic strategy.

Executive Summary

Transient receptor potential canonical 6 (TRPC6) is a non-selective cation channel implicated in the pathophysiology of several diseases, including Duchenne muscular dystrophy (DMD), cardiac hypertrophy, and renal fibrosis.[1][2] Both pharmacological inhibition with agents like this compound and genetic knockout of the Trpc6 gene are pivotal research tools to probe the function of this channel and evaluate its therapeutic potential. This guide presents a direct comparison of these two approaches, leveraging data from key preclinical studies. The findings suggest that while both methods effectively target the TRPC6 pathway and offer therapeutic benefits, pharmacological inhibition with this compound demonstrates distinct advantages in certain pathological contexts.

Quantitative Data Comparison: this compound vs. TRPC6 Knockout

The following table summarizes the key quantitative outcomes from studies directly comparing the effects of this compound treatment with those of genetic TRPC6 knockout in mouse models of disease.

Model Parameter TRPC6 Knockout (KO) This compound Treatment Reference
Duchenne Muscular Dystrophy (mdx/utrn-/- DKO mice) Median SurvivalIncreased vs. DKONearly doubled lifespan vs. vehicle-treated DKO[3]
Fractional ShorteningNo significant improvement vs. DKOIncreased (P = 10-5) vs. vehicle-treated DKO[3][4]
Ejection FractionNo significant improvement vs. DKOIncreased (P = 0.0004) vs. vehicle-treated DKO[3][4]
Cardiac Hypertrophy (Transverse Aortic Constriction - TAC) Interstitial FibrosisDoes not suppress in response to pressure stressReduced in response to pressure overload[5]
Pathological HypertrophyDoes not suppress in response to pressure stressAmeliorated in response to pressure overload[5]
Renal Fibrosis (Unilateral Ureteral Obstruction - UUO) Interstitial FibrosisBluntedDose-dependently reduced[1][5]

Experimental Protocols

Duchenne Muscular Dystrophy (DKO) Mouse Model

The efficacy of this compound was evaluated in mice lacking both dystrophin and utrophin (mdx/utrn–/– [DKO] mice), which serve as a severe model for DMD.[3] These results were compared with DKO mice that also had a genetic deletion of Trpc6 (TKO mice).[3] this compound or a vehicle was administered to DKO mice, and various physiological and functional parameters were assessed at specified time points.[3]

Cardiac Hypertrophy Model (Transverse Aortic Constriction - TAC)

To induce cardiac hypertrophy, mice underwent transverse aortic constriction (TAC), a surgical procedure that creates a pressure overload on the left ventricle.[5] A cohort of mice with Trpc6 gene deletion was compared to wild-type mice treated with this compound (30 mg/kg/day) or a vehicle.[1][5] Cardiac function and fibrosis were evaluated following the intervention.[5]

Renal Fibrosis Model (Unilateral Ureteral Obstruction - UUO)

Renal fibrosis was induced in mice through unilateral ureteral obstruction (UUO), a procedure involving the ligation of one ureter.[5][6] This model leads to progressive tubulointerstitial fibrosis. The effects of this compound were compared to those observed in Trpc6 knockout mice subjected to UUO.[5] The extent of renal fibrosis and the expression of associated genes were analyzed.[1][5]

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.

TRPC6_Signaling_Pathway GPCR GPCR Activation (e.g., Ang II) PLC Phospholipase C (PLC) GPCR->PLC activates DAG Diacylglycerol (DAG) PLC->DAG produces TRPC6 TRPC6 Channel DAG->TRPC6 activates Ca_influx Ca²⁺ Influx TRPC6->Ca_influx Calcineurin Calcineurin Ca_influx->Calcineurin activates NFAT NFAT (inactive) Calcineurin->NFAT dephosphorylates NFAT_active NFAT (active) NFAT->NFAT_active Nucleus Nucleus NFAT_active->Nucleus translocates to Gene_expression Gene Expression (Hypertrophy, Fibrosis) Nucleus->Gene_expression promotes BI749327 This compound BI749327->TRPC6 inhibits

TRPC6 Signaling Pathway and this compound Inhibition.

Experimental_Workflow start Start: Disease Model Selection (e.g., DKO, TAC, UUO) cohorts Animal Cohorts start->cohorts wt Wild-Type (WT) cohorts->wt ko TRPC6 Knockout (KO) cohorts->ko dko Disease Model (e.g., DKO) cohorts->dko intervention Intervention wt->intervention analysis Analysis ko->analysis dko->intervention vehicle Vehicle Treatment intervention->vehicle bi749327 This compound Treatment intervention->bi749327 vehicle->analysis bi749327->analysis functional Functional Assessment (e.g., Echocardiography) analysis->functional histological Histological Analysis (e.g., Fibrosis Staining) analysis->histological molecular Molecular Analysis (e.g., Gene Expression) analysis->molecular comparison Comparative Outcome Analysis functional->comparison histological->comparison molecular->comparison

Experimental Workflow for TRPC6 Knockout Model Studies.

Comparison_Logic Target Target: TRPC6 Channel KO Genetic Knockout Target->KO Inhibitor Pharmacological Inhibition (this compound) Target->Inhibitor Mechanism_KO Mechanism: Gene Deletion (Ablation of Protein) KO->Mechanism_KO Mechanism_Inhibitor Mechanism: Channel Blockade (Inhibition of Ion Conductance) Inhibitor->Mechanism_Inhibitor Outcome_KO Outcome: - Reduced Fibrosis (Renal) - No Protection (Cardiac Stress) Mechanism_KO->Outcome_KO Outcome_Inhibitor Outcome: - Reduced Fibrosis (Renal & Cardiac) - Improved Cardiac Function Mechanism_Inhibitor->Outcome_Inhibitor Advantage_Inhibitor Potential Advantage: - Therapeutic relevance (post-disease onset) - Avoids developmental compensation Outcome_Inhibitor->Advantage_Inhibitor

Logical Comparison of TRPC6 Knockout vs. This compound.

Discussion and Conclusion

The presented data indicate that both genetic knockout of Trpc6 and pharmacological inhibition with this compound are effective in mitigating disease phenotypes in preclinical models. Notably, in the severe DMD mouse model, while both interventions improved survival, only this compound treatment led to significant improvements in cardiac functional parameters like fractional shortening and ejection fraction.[3][4] This suggests that the timing and nature of TRPC6 inhibition can have differential effects on disease progression.

One possible explanation for the observed differences is the potential for developmental compensation in genetic knockout models.[5] The lifelong absence of TRPC6 may lead to the upregulation of other ion channels, which could mask some of the therapeutic benefits of TRPC6 ablation in specific contexts, such as cardiac pressure overload.[5] In contrast, pharmacological inhibition with this compound in adult animals targets the channel in the established disease state, which may be more representative of a clinical therapeutic scenario.

References

A Comprehensive Analysis of BI-749327's Selectivity for TRPC3/7 Channels

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the selectivity profile of BI-749327 against the transient receptor potential canonical 3 (TRPC3) and 7 (TRPC7) ion channels. For a comprehensive evaluation, its performance is benchmarked against other known TRPC inhibitors. The data and methodologies presented herein are intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their research.

Quantitative Selectivity Profile

The inhibitory activity of this compound and other relevant compounds against TRPC3 and TRPC7 is summarized in the table below. The data highlights the comparative potency and selectivity of these inhibitors.

CompoundTargetSpeciesIC50 (nM)Selectivity (Fold vs. TRPC6)Reference
This compound TRPC3Mouse1,10085-fold (vs. mTRPC6)[1][2]
TRPC7Mouse55042-fold (vs. mTRPC6)[1][2]
TRPC6Mouse13-[1][2]
TRPC6Human19-[1]
TRPC6Guinea Pig15-[1]
Pyr3TRPC3Not Specified700Not Applicable[3][4]
SAR7334TRPC3Not Specified282~30-fold (vs. TRPC6)[1][3][5][6][7]
TRPC7Not Specified226~24-fold (vs. TRPC6)[1][3][5][6][7]
TRPC6Not Specified9.5-[1][3][5][6][7]
GSK2332255BTRPC3Rat5Not Applicable (Dual Inhibitor)[8]
TRPC6Rat4Not Applicable (Dual Inhibitor)[8]
GSK2833503ATRPC3Not Specified21-100Not Applicable (Dual Inhibitor)[9]
TRPC6Not Specified3-16Not Applicable (Dual Inhibitor)[9]

This compound is a potent antagonist of TRPC6 and demonstrates significant selectivity over the closely related TRPC3 and TRPC7 channels.[1][2] It is reported to be 85-fold more selective for mouse TRPC6 than for mouse TRPC3 and 42-fold more selective for mouse TRPC6 than for mouse TRPC7.[1][2] In comparison, compounds like Pyr3 show selectivity for TRPC3, while SAR7334 inhibits TRPC3, TRPC6, and TRPC7 with varying potencies.[1][3][4][5][6][7] GSK2332255B and GSK2833503A are presented as dual antagonists of TRPC3 and TRPC6.[8][9][10][11]

Experimental Methodologies

The determination of the selectivity profile of compounds like this compound typically involves two primary types of assays: electrophysiological measurements and cell-based functional assays.

Whole-Cell Patch Clamp Electrophysiology

This "gold standard" technique provides a direct measure of ion channel activity and its modulation by inhibitory compounds.

  • Objective: To directly measure the inhibitory effect of a compound on TRPC3 and TRPC7 ion channel currents.

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human or mouse TRPC3 or TRPC7 channel are commonly used.

  • Protocol Outline:

    • Cell Preparation: HEK293 cells are cultured and prepared for electrophysiological recording.

    • Pipette and Seal: A glass micropipette with a fine tip is used to form a high-resistance "giga-seal" with the cell membrane.

    • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior.

    • Voltage Clamp: The membrane potential is held at a constant level (e.g., -60 mV) by a voltage-clamp amplifier.

    • Channel Activation: The TRPC channels are activated by applying a specific agonist. For TRPC3 and TRPC7, a common activator is the diacylglycerol (DAG) analog, 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).

    • Compound Application: Once a stable baseline current is established, the test compound (e.g., this compound) is applied at various concentrations to the cell via a perfusion system.

    • Data Acquisition and Analysis: The resulting changes in ion current are recorded. The concentration-dependent inhibition is then plotted to calculate the IC50 value, which represents the concentration of the inhibitor required to block 50% of the channel's activity.

NFAT Reporter Gene Assay

This cell-based functional assay provides an indirect measure of ion channel activity by quantifying the activation of a downstream signaling pathway.

  • Objective: To assess the functional consequence of TRPC3/7 channel inhibition on downstream signaling, specifically the activation of the Nuclear Factor of Activated T-cells (NFAT).

  • Principle: Activation of TRPC channels leads to an influx of Ca²⁺, which in turn activates the calmodulin/calcineurin pathway, leading to the dephosphorylation and nuclear translocation of NFAT. In the nucleus, NFAT binds to response elements in the promoter of a reporter gene (e.g., luciferase or β-lactamase), driving its expression.

  • Protocol Outline:

    • Cell Line: A host cell line (e.g., HEK293T or Jurkat) is engineered to express the target TRPC channel and an NFAT-driven reporter gene.

    • Cell Plating: The cells are seeded into multi-well plates.

    • Compound Incubation: The cells are pre-incubated with various concentrations of the test compound.

    • Cell Stimulation: The cells are then stimulated with an agonist that activates the TRPC channels and the downstream NFAT pathway. Common stimuli include phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin, or a specific GPCR agonist if the cells are co-transfected with a corresponding receptor.

    • Reporter Gene Measurement: After an incubation period, the expression of the reporter gene is quantified. For a luciferase reporter, a substrate is added, and the resulting luminescence is measured using a luminometer.

    • Data Analysis: The reduction in reporter gene activity in the presence of the inhibitor is used to determine its potency (IC50).

Visualizations

Signaling Pathway

TRPC_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG TRPC37 TRPC3 / TRPC7 DAG->TRPC37 Activates Ca_influx Ca²⁺ Influx TRPC37->Ca_influx Mediates Calmodulin Calmodulin Ca_influx->Calmodulin Activates Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylates NFAT NFAT NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Promotes BI749327 This compound BI749327->TRPC37 Inhibits

Caption: TRPC3/7 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_0 Whole-Cell Patch Clamp cluster_1 NFAT Reporter Gene Assay patch_cell Patch Clamp TRPC3/7 Expressing Cell activate_channel Activate Channel (e.g., OAG) patch_cell->activate_channel apply_compound Apply this compound activate_channel->apply_compound record_current Record Ion Current apply_compound->record_current analysis Data Analysis (IC50 Determination) record_current->analysis plate_cells Plate TRPC3/7 & NFAT Reporter Cells incubate_compound Incubate with this compound plate_cells->incubate_compound stimulate_cells Stimulate Cells (e.g., PMA/Ionomycin) incubate_compound->stimulate_cells measure_reporter Measure Reporter Activity stimulate_cells->measure_reporter measure_reporter->analysis

Caption: Workflow for evaluating TRPC3/7 inhibitor selectivity.

References

BI-749327: A Potent and Selective Reference Antagonist for Novel TRPC6 Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of novel therapeutic agents requires robust, well-characterized reference compounds. BI-749327 has emerged as a critical tool in the study of Transient Receptor Potential Canonical 6 (TRPC6) channels, offering a benchmark for the development of new antagonists targeting TRPC6-mediated pathologies.

Transient Receptor Potential Canonical 6 (TRPC6) is a nonselective, receptor-operated cation channel that plays a significant role in regulating intracellular calcium concentration.[1][2] Dysregulation of TRPC6 activity has been implicated in a variety of diseases, particularly those involving fibrosis and cellular hypertrophy, such as chronic kidney disease and heart failure.[1][3][4] The development of potent and selective TRPC6 inhibitors is therefore a key area of interest for therapeutic intervention.

This compound is a highly potent and selective, orally bioavailable antagonist of the TRPC6 channel.[1][5][6][7] Its well-defined in vitro and in vivo profile makes it an ideal reference compound for the evaluation and comparison of novel TRPC6 antagonists.

Comparative Analysis of TRPC6 Antagonists

The efficacy of a TRPC6 antagonist is determined by its potency (typically measured as IC50 or EC50) and its selectivity against other closely related TRP channels, such as TRPC3 and TRPC7. A lower IC50 value indicates higher potency. The following tables provide a comparative overview of this compound and other known TRPC6 antagonists.

Table 1: In Vitro Potency of TRPC6 Antagonists

CompoundTarget SpeciesIC50 / EC50 (nM)
This compound Mouse 13 (IC50) [1][5]
Human 19 (IC50) [1][5]
Guinea Pig 15 (IC50) [1][5]
SAR7334Not Specified7.9 (IC50)[8][9]
SH045Not Specified5.8 (IC50)[9]
DS88790512Not Specified11 (IC50)[9]
PCC0208057Human2440 (IC50)[9]
Trpc6-IN-1Not Specified4660 (EC50)[10]

Table 2: Selectivity Profile of this compound against other TRP Channels

CompoundOff-Target ChannelSpeciesIC50 (nM)Selectivity Fold (vs. mTRPC6)
This compound TRPC3 Mouse 1100 [1][10]85-fold [1][5][10]
TRPC7 Mouse 550 [1][10]42-fold [1][5][10]
TRPC5 Not Specified>700-fold selective vs. TRPC6>700-fold[1][10]
TRPM8, TRPV1, TRPA1, Nav1.5 Human>500-fold selective vs. TRPC6>500-fold[1]
Kv11.1 Human>150-fold selective vs. TRPC6>150-fold[1]

Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway

TRPC6 activation leads to an influx of calcium ions (Ca2+), which in turn activates the calmodulin-dependent phosphatase, calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and initiate the transcription of pro-fibrotic and pro-hypertrophic genes.[1][2][4] this compound exerts its therapeutic effects by blocking the initial Ca2+ entry through TRPC6, thereby inhibiting the downstream signaling cascade.[1][2][6]

TRPC6_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TRPC6 TRPC6 Ca2_ion Ca²⁺ TRPC6->Ca2_ion influx Calcineurin_inactive Calcineurin (inactive) Ca2_ion->Calcineurin_inactive activates Calcineurin_active Calcineurin (active) Calcineurin_inactive->Calcineurin_active NFAT_P NFAT-P Calcineurin_active->NFAT_P dephosphorylates NFAT NFAT NFAT_P->NFAT NFAT_nuc NFAT NFAT->NFAT_nuc translocates Gene_Transcription Gene Transcription (Fibrosis, Hypertrophy) NFAT_nuc->Gene_Transcription promotes GPCR_RTK GPCR/RTK Activation PLC PLC GPCR_RTK->PLC DAG DAG PLC->DAG DAG->TRPC6 activates BI749327 This compound BI749327->TRPC6 inhibits Patch_Clamp_Workflow start Start: Plate TRPC6-HEK293 cells patch Establish Whole-Cell Patch start->patch hold Clamp at -60 mV patch->hold ramp Apply Voltage Ramp (-100 to +100 mV) hold->ramp baseline Record Baseline Current ramp->baseline activate Perfuse with OAG (TRPC6 Activator) baseline->activate stable_current Achieve Stable Activated Current activate->stable_current add_compound Co-perfuse with Test Compound (Varying Conc.) stable_current->add_compound record_inhibition Record Inhibited Current add_compound->record_inhibition analyze Data Analysis: - Measure Amplitude - Plot Dose-Response - Calculate IC50 record_inhibition->analyze end End analyze->end Calcium_Assay_Workflow start Start: Seed TRPC6-HEK293 cells in multi-well plate load_dye Load cells with Calcium-sensitive Dye start->load_dye wash Wash cells load_dye->wash add_compound Incubate with Test Compound (Varying Conc.) wash->add_compound baseline Measure Baseline Fluorescence add_compound->baseline add_agonist Add TRPC6 Agonist (OAG) baseline->add_agonist measure_signal Record Fluorescence Change add_agonist->measure_signal analyze Data Analysis: - Calculate % Inhibition - Plot Dose-Response - Determine IC50 measure_signal->analyze end End analyze->end

References

Safety Operating Guide

Proper Disposal of BI-749327: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like BI-749327 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a potent and selective TRPC6 inhibitor. Adherence to these protocols is paramount for ensuring a safe laboratory environment and minimizing environmental impact.

While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following procedures are based on best practices for the disposal of research-grade chemical compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, familiarize yourself with the handling requirements for this compound.

ParameterValue/Instruction
Storage Temperature Store powder at -20°C for long-term stability (up to 3 years). Solutions in solvent should be stored at -80°C for up to 1 year.[1][2]
Personal Protective Equipment (PPE) Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Handling Area All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Accidental Release In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it into a designated, sealed container for hazardous waste disposal. Prevent the substance from entering drains or waterways.

Step-by-Step Disposal Procedure

The disposal of this compound, as with most research chemicals, should be managed as hazardous waste. Under no circumstances should this compound be disposed of in the regular trash or down the drain.

  • Waste Identification and Segregation:

    • Solid Waste: Collect any unused or waste this compound powder in its original container or a clearly labeled, sealed, and compatible waste container. Ensure the container is dry.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, pipette tips, gloves, and empty vials, must be treated as hazardous waste. These items should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Solutions: Solutions containing this compound should be collected in a sealed, properly labeled, and chemical-resistant waste container. Do not mix with incompatible waste streams.

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Toxic").

  • Storage of Hazardous Waste:

    • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. The storage area should be cool and dry.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste. Follow all institutional and local regulations for waste manifest and pickup procedures.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow start Start: Unused this compound or Contaminated Material ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid this compound Waste segregate->solid_waste contaminated_materials Contaminated Materials (Gloves, Tips, etc.) segregate->contaminated_materials solutions This compound Solutions segregate->solutions collect_solid Collect in a Labeled, Sealed Container solid_waste->collect_solid collect_contaminated Collect in a Labeled, Sealed Waste Bag/Container contaminated_materials->collect_contaminated collect_solution Collect in a Labeled, Sealed Solvent Waste Container solutions->collect_solution store Store in Designated Hazardous Waste Area collect_solid->store collect_contaminated->store collect_solution->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.